molecular formula C9H14 B099756 3-Cyclohexyl-1-propyne CAS No. 17715-00-3

3-Cyclohexyl-1-propyne

Cat. No.: B099756
CAS No.: 17715-00-3
M. Wt: 122.21 g/mol
InChI Key: UARFKZSJGDQRLF-UHFFFAOYSA-N
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Description

3-Cyclohexyl-1-propyne is a useful research compound. Its molecular formula is C9H14 and its molecular weight is 122.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

prop-2-ynylcyclohexane
Source PubChem
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InChI

InChI=1S/C9H14/c1-2-6-9-7-4-3-5-8-9/h1,9H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARFKZSJGDQRLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90170261
Record name Cyclohexane, 2-propynyl- (9CI)
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Molecular Weight

122.21 g/mol
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CAS No.

17715-00-3
Record name 2-Propyn-1-ylcyclohexane
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Record name Propyne, 3-cyclohexyl-
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Record name Cyclohexane, 2-propynyl- (9CI)
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Record name 3-Cyclohexyl-1-propyne
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Cyclohexyl-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-cyclohexyl-1-propyne, a valuable building block in organic synthesis. The document details a reliable synthetic protocol and outlines the key analytical techniques for structural verification and purity assessment.

Synthesis of this compound

A well-established method for the synthesis of this compound involves the reaction of 3-cyclohexyl-2-bromopropene (B1626118) with sodamide in mineral oil. This procedure, adapted from Organic Syntheses, provides a practical route to the target molecule.

Experimental Protocol

The synthesis is typically carried out in a multi-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

Materials:

  • Sodamide (NaNH₂)

  • Purified mineral oil

  • 3-Cyclohexyl-2-bromopropene

  • Ether

  • Cracked ice

  • Concentrated hydrochloric acid (HCl)

  • Calcium chloride (CaCl₂)

Procedure:

  • A suspension of finely pulverized sodamide in purified mineral oil is prepared in the reaction flask.

  • The mixture is heated to 160-165°C in an oil bath with vigorous stirring.

  • 3-Cyclohexyl-2-bromopropene is added dropwise to the heated suspension over a period of approximately 1.5 hours. Ammonia gas will evolve during the addition.

  • After the addition is complete, heating is continued for an additional two hours.

  • The reaction mixture is then cooled, and ether is added.

  • The ethereal mixture is carefully poured onto cracked ice, and the resulting mixture is acidified with concentrated hydrochloric acid.

  • The ether layer is separated, dried over anhydrous calcium chloride, and then subjected to distillation.

  • The ether is first removed at atmospheric pressure, followed by distillation of the product under reduced pressure. This compound is collected at a boiling point of 58–63°C/20 mm Hg.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the key physical and spectroscopic data.

Physical Properties
PropertyValueReference
Molecular FormulaC₉H₁₄[1][2]
Molecular Weight122.21 g/mol [1]
Boiling Point157-158 °C (lit.)[1]
Density0.845 g/mL at 25 °C (lit.)[1]
Refractive Indexn20/D 1.4590 (lit.)[1]
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The following table provides the expected chemical shifts for the ¹H and ¹³C nuclei.

¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
Chemical Shift (δ) ppm Assignment Chemical Shift (δ) ppm Assignment
~1.95 (t)-C≡CH~19.0-C H₂-C≡
~2.15 (d)-CH₂-C≡CH~26.0Cyclohexyl C H₂
~1.0-1.8 (m)Cyclohexyl~33.0Cyclohexyl C H₂
~68.0-C≡C H
~84.0-C ≡CH

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)Functional GroupVibration
~3300≡C-HStretching
~2120-C≡C-Stretching
2850-2930C-H (cyclohexyl)Stretching

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 122. The fragmentation pattern would likely involve the loss of the propyl group and fragmentation of the cyclohexyl ring.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow reagents Sodamide + 3-Cyclohexyl-2-bromopropene in Mineral Oil reaction Reaction (160-165 °C, 2h) reagents->reaction Heating workup Aqueous Workup (Ether, HCl) reaction->workup Quenching purification Distillation (Reduced Pressure) workup->purification Isolation product This compound purification->product Purified Product

Caption: Synthesis workflow for this compound.

Characterization Logic

This diagram outlines the logical flow of the characterization process to confirm the structure and purity of the final product.

Characterization_Logic cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Properties NMR NMR Spectroscopy (¹H and ¹³C) Structure_Confirmation Structure Confirmed NMR->Structure_Confirmation IR IR Spectroscopy IR->Structure_Confirmation MS Mass Spectrometry MS->Structure_Confirmation BP Boiling Point Purity_Assessment Purity Assessed BP->Purity_Assessment Density Density Density->Purity_Assessment RI Refractive Index RI->Purity_Assessment Product Synthesized Product Product->NMR Product->IR Product->MS Product->BP Product->Density Product->RI

Caption: Logical flow for the characterization of this compound.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Cyclohexyl-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 3-cyclohexyl-1-propyne. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in utilizing this compound in their work. This guide covers the physicochemical properties of this compound, its characteristic reactivity as a terminal alkyne and a substituted cyclohexane (B81311), and provides detailed experimental protocols for key synthetic transformations.

Introduction

This compound, a colorless liquid, is a valuable building block in organic synthesis. Its structure, featuring a terminal alkyne and a cyclohexyl group, offers two distinct points for chemical modification, making it a versatile reagent in the synthesis of complex organic molecules. The terminal alkyne allows for a variety of coupling and addition reactions, while the cyclohexyl moiety can influence the steric and lipophilic properties of the resulting compounds, a crucial aspect in drug design. The cyclohexyl group is a common motif in many natural and synthetic drugs, where it can serve as a bioisostere for other groups to enhance binding affinity or modulate physicochemical properties.[1][2] This guide will delve into the key chemical characteristics and reactive nature of this compound.

Chemical and Physical Properties

A summary of the key quantitative physicochemical properties of this compound is presented in Table 1. This data is essential for handling, reaction setup, and purification of the compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 17715-00-3[3][4]
Molecular Formula C₉H₁₄[3][5]
Molecular Weight 122.21 g/mol [3][5]
Appearance Colorless liquid
Boiling Point 157-158 °C[5]
Density 0.845 g/mL at 25 °C[5]
Refractive Index (n₂₀/D) 1.4590[5]
Flash Point 35 °C (95 °F)[5]
Solubility Slightly soluble in water

Reactivity

The reactivity of this compound is primarily dictated by its two functional components: the terminal alkyne and the saturated cyclohexyl ring.

Reactivity of the Terminal Alkyne

The terminal alkyne is the most reactive site of the molecule. The sp-hybridized carbon atoms and the acidic terminal proton are key to its diverse reactivity.

  • Acidity and Alkylation: The terminal proton of the alkyne is weakly acidic and can be deprotonated by a strong base, such as sodium amide or n-butyllithium, to form a nucleophilic acetylide. This acetylide can then react with electrophiles, such as alkyl halides, in an Sₙ2 reaction to form internal alkynes. This is a fundamental method for extending the carbon chain.

  • Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a powerful tool for forming C(sp)-C(sp²) bonds.[6][7][8][9][] The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[] This reaction is widely used in the synthesis of pharmaceuticals and complex organic materials.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry": This highly efficient and regioselective reaction between a terminal alkyne and an azide (B81097) forms a stable 1,4-disubstituted 1,2,3-triazole.[11][12][13][14] The reaction is catalyzed by copper(I) and is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it a cornerstone of bioconjugation and medicinal chemistry.

  • Hydroboration-Oxidation: The reaction of the terminal alkyne with a borane (B79455) reagent (often a bulky borane like disiamylborane (B86530) or 9-BBN to prevent double addition), followed by oxidation with hydrogen peroxide in a basic solution, leads to the anti-Markovnikov addition of water across the triple bond.[15][16][17][18][19] This process ultimately yields an aldehyde after tautomerization of the intermediate enol.

Reactivity of the Cyclohexyl Group

The cyclohexyl group is a saturated aliphatic ring and is generally less reactive than the alkyne functionality. Saturated cycloalkanes are known to be relatively inert.[20][21][22] However, it can undergo certain transformations, primarily involving C-H bond activation under specific conditions.

  • Free Radical Halogenation: In the presence of UV light or a radical initiator, the C-H bonds on the cyclohexane ring can undergo free-radical substitution with halogens.

  • Oxidation: Strong oxidizing agents can lead to the oxidation of the cyclohexane ring, potentially opening the ring or introducing functional groups, though this often requires harsh conditions and may lack selectivity.

The primary role of the cyclohexyl group in the context of drug discovery is often to act as a lipophilic and sterically bulky substituent that can influence a molecule's binding to a biological target and its pharmacokinetic properties.[1][23]

Experimental Protocols

The following are representative experimental protocols for key reactions involving terminal alkynes, which can be adapted for this compound.

Sonogashira Coupling of this compound with an Aryl Halide

Objective: To synthesize a 1-aryl-2-(cyclohexylmethyl)acetylene.

Materials:

  • This compound

  • Aryl iodide or bromide (e.g., iodobenzene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous, deoxygenated solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and CuI (0.04 eq.).

  • Add the anhydrous, deoxygenated solvent and triethylamine (2.0 eq.).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.2 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Reaction)

Objective: To synthesize a 1,4-disubstituted 1,2,3-triazole from this compound and an organic azide.

Materials:

Procedure:

  • In a round-bottom flask, dissolve the organic azide (1.0 eq.) and this compound (1.0 eq.) in the t-butanol/water solvent system.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq.).

  • In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq.).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours. Monitor by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Hydroboration-Oxidation of this compound

Objective: To synthesize 3-cyclohexylpropanal.

Materials:

Procedure:

  • To a dry flask under an inert atmosphere, add 9-BBN dimer (0.55 eq.) and anhydrous THF.

  • Cool the suspension to 0 °C and add this compound (1.0 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Cool the mixture back to 0 °C and slowly add the aqueous NaOH solution, followed by the dropwise addition of the H₂O₂ solution, maintaining the temperature below 20 °C.

  • Stir the mixture at room temperature for 1-2 hours.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Visualizations

The following diagrams illustrate key concepts related to the reactivity and application of this compound.

Sonogashira_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Start reagents Combine Aryl Halide, Pd Catalyst, CuI, and Base in a Schlenk Flask start->reagents inert Establish Inert Atmosphere (Argon) reagents->inert solvent Add Anhydrous, Deoxygenated Solvent inert->solvent alkyne Add this compound solvent->alkyne react Stir at RT or with Gentle Heating alkyne->react monitor Monitor Progress (TLC, GC-MS) react->monitor filter Filter through Celite monitor->filter concentrate Concentrate under Reduced Pressure filter->concentrate purify Column Chromatography concentrate->purify product Final Product purify->product

Caption: Experimental workflow for a Sonogashira coupling reaction.

Reactivity_Overview cluster_alkyne Terminal Alkyne Reactivity cluster_cyclohexyl Cyclohexyl Group Reactivity This compound This compound Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling Click Chemistry (CuAAC) Click Chemistry (CuAAC) This compound->Click Chemistry (CuAAC) Hydroboration-Oxidation Hydroboration-Oxidation This compound->Hydroboration-Oxidation Alkylation Alkylation This compound->Alkylation Radical Halogenation Radical Halogenation This compound->Radical Halogenation Oxidation Oxidation This compound->Oxidation

Caption: Overview of the reactivity of this compound.

Conclusion

This compound is a versatile chemical intermediate with a rich and predictable reactivity profile. The terminal alkyne functionality allows for participation in a wide array of high-yield and selective transformations that are central to modern organic synthesis and medicinal chemistry. The cyclohexyl moiety provides a lipophilic and sterically defined component that is frequently exploited in the design of bioactive molecules. This technical guide provides the foundational knowledge of its properties and reactivity to enable researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.

References

Spectroscopic Data and Analysis of 3-Cyclohexyl-1-propyne: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for the compound 3-Cyclohexyl-1-propyne (CAS No. 17715-00-3). It is intended for researchers, scientists, and professionals in drug development who require detailed information on the structural characterization of this molecule. This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), provides detailed experimental protocols for these techniques, and visualizes the analytical workflow.

Molecular Structure:

  • Compound Name: this compound

  • Synonyms: (Prop-2-yn-1-yl)cyclohexane

  • CAS Number: 17715-00-3

  • Molecular Formula: C₉H₁₄

  • Molecular Weight: 122.21 g/mol

Data Presentation

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
Data not availableCyclohexyl -CH₂ (axial/eq.)
Data not availableCyclohexyl -CH (methine)
Data not availablePropargyl -CH₂-
Data not availableAcetylenic -CH

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignment
Data not availableC≡CH
Data not availableC≡C H
Data not availablePropargyl -CH₂-
Data not availableCyclohexyl C1
Data not availableCyclohexyl C2/C6
Data not availableCyclohexyl C3/C5
Data not availableCyclohexyl C4

Table 3: IR Spectroscopic Data (Predicted Key Absorptions)

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong≡C-H stretch
~2925 and ~2850StrongC-H stretch (cyclohexyl)
~2120WeakC≡C stretch (terminal alkyne)
~1450MediumCH₂ bend (cyclohexyl)

Table 4: Mass Spectrometry Data (Predicted Fragmentation)

m/z RatioRelative Intensity (%)Proposed Fragment Ion
122Data not available[M]⁺ (Molecular Ion)
Data not available[M - H]⁺
Data not available[M - C₃H₃]⁺ (Loss of propargyl)
Data not available[C₆H₁₁]⁺ (Cyclohexyl cation)

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of this compound (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[1] An internal standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift referencing. The solution must be homogeneous and free of any particulate matter; filtration through a small cotton or glass wool plug in a Pasteur pipette is recommended if solids are present.[2]

  • ¹H NMR Spectroscopy Protocol:

    • The prepared NMR tube is placed in the spectrometer's probe.

    • The instrument's magnetic field is locked onto the deuterium (B1214612) signal of the solvent to ensure field stability.

    • The magnetic field is "shimmed" to optimize its homogeneity across the sample, which maximizes spectral resolution.[3]

    • A standard one-pulse proton experiment is performed. Key acquisition parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-5 seconds.

    • The resulting Free Induction Decay (FID) is processed using a Fourier transform, followed by phase and baseline correction.

    • The spectrum is referenced to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[4]

  • ¹³C NMR Spectroscopy Protocol:

    • Sample preparation and initial instrument setup (locking and shimming) are identical to the ¹H NMR protocol.[3]

    • A proton-decoupled ¹³C experiment is performed to yield a spectrum with single lines for each unique carbon atom.

    • A wider spectral width (e.g., 0-220 ppm) is used.[3]

    • Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, a significantly larger number of scans (hundreds to thousands) and a longer relaxation delay (2-10 seconds) are typically required to obtain a good signal-to-noise ratio.

    • Data processing involves Fourier transformation, phasing, baseline correction, and referencing to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (Neat Liquid): As this compound is a liquid, the simplest method is to analyze it as a "neat" thin film.[5]

    • Ensure the surfaces of two infrared-transparent salt plates (e.g., NaCl or KBr) are clean and dry.

    • Place one to two drops of the liquid sample onto the center of one plate.

    • Carefully place the second plate on top, spreading the liquid into a thin, uniform film between the plates.

  • FT-IR Spectroscopy Protocol:

    • A background spectrum of the empty spectrometer is recorded to account for atmospheric CO₂ and H₂O, as well as instrument optics.

    • The prepared salt plate assembly is mounted in the sample holder of the FT-IR spectrometer.

    • The sample spectrum is acquired. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹. The data is collected over the mid-infrared range (e.g., 4000-400 cm⁻¹).[6]

    • The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 10-100 µg/mL.[7]

    • The solution is transferred to a 2 mL glass autosampler vial. The sample must be free of non-volatile materials and particulates.[8]

  • GC-MS Protocol (Electron Ionization - EI):

    • A small volume of the prepared sample (typically 1 µL) is injected into the heated inlet of the gas chromatograph, where it is vaporized.

    • The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5 or similar). The column temperature is programmed to ramp up (e.g., from 50°C to 250°C) to separate the analyte from any impurities based on boiling point and column interaction.

    • As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

    • In the ion source, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation (Electron Ionization - EI).[9]

    • The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

    • A detector records the abundance of each fragment, generating a mass spectrum that provides a unique fragmentation pattern and allows for the determination of the molecular weight.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a pure liquid compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_final Structural Elucidation Sample Pure Liquid Sample (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR ~10-50 mg Prep_IR Prepare Neat Thin Film Sample->Prep_IR 1-2 drops Prep_MS Dilute in Volatile Solvent Sample->Prep_MS ~1 drop in solvent NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS GC-MS System (EI) Prep_MS->MS Data_NMR FID Processing (FT, Phasing) Chemical Shifts Coupling Constants NMR->Data_NMR Data_IR Spectrum Generation (Absorbance vs. Wavenumber) Functional Group ID IR->Data_IR Data_MS Mass Spectrum (m/z vs. Intensity) Molecular Weight Fragmentation Pattern MS->Data_MS Structure Confirm Structure of This compound Data_NMR->Structure Data_IR->Structure Data_MS->Structure

Caption: General workflow for the spectroscopic analysis of a liquid organic compound.

References

3-Cyclohexyl-1-propyne CAS number 17715-00-3

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Cyclohexyl-1-propyne (CAS Number: 17715-00-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS No. 17715-00-3), a terminal alkyne with significant potential in organic synthesis and medicinal chemistry. This document consolidates available data on its chemical and physical properties, synthesis, and reactivity. A detailed experimental protocol for its synthesis is provided. While direct biological activity data for this compound is not extensively documented, this guide explores its utility as a precursor for the synthesis of bioactive pyrazole (B372694) derivatives, a class of compounds known for their diverse pharmacological activities. A representative experimental protocol for the synthesis of a pyrazole derivative via a 1,3-dipolar cycloaddition is detailed. Furthermore, the mechanism of action for such pyrazole derivatives as anti-inflammatory agents is illustrated through a signaling pathway diagram. Spectroscopic data to aid in the characterization of this compound is also presented.

Chemical and Physical Properties

This compound is a colorless liquid with a molecular formula of C₉H₁₄ and a molecular weight of 122.21 g/mol .[1][2][3][4][5][6] It is characterized by a cyclohexyl group attached to a propargyl moiety. This structure makes it a valuable building block in organic synthesis. Key quantitative properties are summarized in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number17715-00-3[1][2][3][4][5][6]
Molecular FormulaC₉H₁₄[1][2][3][4][5][6]
Molecular Weight122.21 g/mol [1][2][3][4][5][6]
Boiling Point157-158 °C (lit.)[1][2][5][6]
Density0.845 g/mL at 25 °C (lit.)[1][2][5][6]
Refractive Index (n20/D)1.4590 (lit.)[1][2][5][6]
Flash Point95 °F (35 °C)[1][2][3]
SolubilitySlightly soluble in water.[1][5]
InChI KeyUARFKZSJGDQRLF-UHFFFAOYSA-N[2][3]
SMILES StringC#CCC1CCCCC1[2][3]

Synthesis of this compound

A reliable method for the preparation of this compound is documented in Organic Syntheses, involving the reaction of cyclohexylbromopropene with sodamide.

Experimental Protocol: Synthesis from Cyclohexylbromopropene

Reaction Scheme:

Materials:

  • Sodamide (NaNH₂), finely pulverized

  • Purified mineral oil

  • Cyclohexylbromopropene

  • Ether

  • Cracked ice

  • Concentrated hydrochloric acid (HCl)

  • Calcium chloride (CaCl₂)

Procedure:

  • A mixture of 120 g (3.1 moles) of finely pulverized sodamide and 200 cc of purified mineral oil is prepared in a mortar.

  • This suspension is transferred to a 2-L round-bottomed, three-necked flask equipped with a reflux condenser, a separatory funnel, and a mechanical stirrer.

  • The mortar is rinsed with an additional 250 cc of mineral oil, which is added to the reaction flask.

  • The flask is heated in an oil bath to 160–165 °C, and stirring is initiated.

  • 203 g (1 mole) of cyclohexylbromopropene is added dropwise from the separatory funnel over a period of 1.5 hours. Ammonia gas will evolve during this addition.

  • After the addition is complete, heating is continued for approximately two hours.

  • The reaction mixture is then cooled, and 500 cc of ether is added.

  • The resulting mixture is poured onto 1.5 kg of cracked ice in a 5-L flask.

  • The mixture is acidified with 280 cc of concentrated hydrochloric acid.

  • The ether layer is separated, dried over calcium chloride, and transferred to a distillation flask.

  • Ether is removed by distillation at atmospheric pressure.

  • The product, this compound, is then distilled under reduced pressure. The fraction boiling at 58–63 °C / 20 mmHg is collected.

This procedure typically yields around 80 g (66%) of this compound.

Reactivity and Applications

As a terminal alkyne, this compound is a versatile intermediate in organic synthesis. Its reactivity is centered around the carbon-carbon triple bond and the acidic terminal proton.

Synthesis of Halogenated Alkenes

This compound is used in the synthesis of (5-bromo-4,4,5,5-tetrafluoro-pent-2-enyl)-cyclohexane.[5][6] This reaction involves the use of reagents such as ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) and sodium formate (B1220265) (HCO₂Na·2H₂O) in dimethylformamide (DMF) at 40 °C for 3 hours.[5][6]

Synthesis of Bioactive Pyrazole Derivatives

A significant application of terminal alkynes like this compound is in the construction of heterocyclic compounds, such as pyrazoles, which are known to possess a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[7][8][9][10][11][12][13][14][15][16] The Huisgen 1,3-dipolar cycloaddition reaction between a terminal alkyne and a diazo compound is a common method for pyrazole synthesis.[17][18]

Representative Experimental Protocol: 1,3-Dipolar Cycloaddition with Diazomethane (B1218177)

This protocol describes a general procedure for the synthesis of a pyrazole derivative from this compound and diazomethane. Caution: Diazomethane is toxic and explosive and should be handled with extreme care in a well-ventilated fume hood using appropriate safety measures.

Reaction Scheme:

Materials:

  • This compound

  • Ethereal solution of diazomethane (prepared from a suitable precursor, e.g., nitrosomethylurea)

  • Anhydrous ether

Procedure:

  • A solution of this compound (e.g., 10 mmol) in anhydrous ether (20 mL) is prepared in a flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

  • An ethereal solution of diazomethane is added portion-wise to the stirred solution of the alkyne. The reaction progress can be monitored by the disappearance of the yellow color of diazomethane.

  • The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours until the reaction is complete (as monitored by TLC).

  • Excess diazomethane is carefully quenched by the dropwise addition of acetic acid until the yellow color disappears.

  • The reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 3-(Cyclohexylmethyl)-1H-pyrazole.

Biological Activity of Pyrazole Derivatives

While this compound itself is not known for specific biological activities, the pyrazole derivatives synthesized from it are of significant interest to the pharmaceutical industry. Many pyrazole-containing compounds are known to be potent inhibitors of the cyclooxygenase-2 (COX-2) enzyme, which is a key target in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[4][7][9][10][11]

Mechanism of Action: COX-2 Inhibition

The anti-inflammatory effect of pyrazole-based COX-2 inhibitors stems from their ability to block the production of prostaglandins (B1171923), which are inflammatory mediators. The general mechanism is as follows:

  • Inflammatory stimuli lead to the upregulation of the COX-2 enzyme.

  • COX-2 catalyzes the conversion of arachidonic acid to prostaglandin (B15479496) H₂ (PGH₂).

  • PGH₂ is further converted to various pro-inflammatory prostaglandins (e.g., PGE₂).

  • Pyrazole-based inhibitors selectively bind to the active site of the COX-2 enzyme, preventing the binding of arachidonic acid and thereby inhibiting the production of prostaglandins.[9]

The selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a key feature of these drugs, leading to a more favorable safety profile.

COX2_Inhibition_Pathway cluster_inflammation Inflammatory Response cluster_inhibition Inhibition by Pyrazole Derivative Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H₂ (PGH₂) COX2->Prostaglandin_H2 Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE₂) Prostaglandin_H2->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Pyrazole_Inhibitor Pyrazole-based COX-2 Inhibitor (Derived from this compound) Inhibition Pyrazole_Inhibitor->Inhibition Inhibition->COX2

Caption: COX-2 Inhibition Pathway by a Pyrazole Derivative.

Spectroscopic Data

Table 2: Comparative ¹H NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound ~1.95 t 1H -C≡CH
~2.15 d 2H -CH₂-C≡CH
~1.0-1.8 m 11H Cyclohexyl
1-Cyclohexyl-1-propyne~1.75s3H-C≡C-CH₃
~2.25m1HCyclohexyl-CH
~1.2-1.8m10HCyclohexyl-CH₂

Table 3: Comparative ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
This compound ~19.0, ~26.0, ~33.0, ~37.0, ~68.0, ~84.0 -CH₂-C≡, Cyclohexyl CH₂, Cyclohexyl CH, Alkyne C, Alkyne CH
1-Cyclohexyl-1-propyne~3.5, ~25.0, ~26.0, ~33.0, ~75.0, ~85.0CH₃, Cyclohexyl CH₂, Cyclohexyl CH, Alkyne C

Table 4: Comparative Infrared (IR) Spectroscopic Data (Liquid Film)

CompoundWavenumber (cm⁻¹)Functional Group
This compound ~3300 (strong, sharp) ≡C-H (Terminal Alkyne)
~2120 (weak) C≡C (Terminal Alkyne)
2850-2930 C-H (sp³)
1-Cyclohexyl-1-propyne~2240 (weak)C≡C (Internal Alkyne)
2850-2930C-H (sp³)

Table 5: Comparative Mass Spectrometry (MS) Data (Electron Ionization)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 122 107, 93, 81, 67, 55, 41
1-Cyclohexyl-1-propyne122107, 93, 81, 67, 55, 41

Safety Information

This compound is a flammable liquid and is harmful if swallowed.[2][3] It can cause serious eye damage.[2][3] Appropriate personal protective equipment (PPE), including eye protection, gloves, and a respirator, should be used when handling this compound.[2][3] It should be stored in a cool, well-ventilated area away from sources of ignition.[1]

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its utility in organic synthesis is highlighted by its role as a precursor to complex molecules and, notably, to bioactive pyrazole derivatives. While the direct biological profile of this compound requires further investigation, its application in the synthesis of potent COX-2 inhibitors demonstrates its importance in drug discovery and development. This guide provides essential technical information to support further research and application of this versatile compound.

Workflow for Pyrazole Synthesis and Biological Action

The following diagram illustrates the logical workflow from the starting material, this compound, to the synthesis of a pyrazole derivative and its subsequent biological action as a COX-2 inhibitor.

workflow start This compound reaction 1,3-Dipolar Cycloaddition (with Diazomethane) start->reaction Reactant product 3-(Cyclohexylmethyl)-1H-pyrazole reaction->product Product application Bioactive Compound (COX-2 Inhibitor) product->application Application action Inhibition of Prostaglandin Synthesis application->action Mechanism outcome Anti-inflammatory Effect action->outcome Result

References

Physical properties of 3-Cyclohexyl-1-propyne (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 3-Cyclohexyl-1-propyne, a valuable intermediate in organic and pharmaceutical synthesis. This document outlines its boiling point and density, provides detailed experimental protocols for their determination, and includes a schematic for a common synthetic pathway.

Core Physical Properties

The fundamental physical characteristics of this compound are critical for its handling, purification, and application in synthetic chemistry. These properties are summarized in the table below.

Physical PropertyValueConditions
Boiling Point 157-158 °CStandard atmospheric pressure
Density 0.845 g/mL25 °C

Experimental Protocols

While the precise historical experimental data for this compound is not detailed in publicly available literature, the following represents standard, reliable methodologies for the determination of the boiling point and density of liquid organic compounds.

Determination of Boiling Point (Capillary Method)

The capillary method is a common and effective technique for determining the boiling point of a small quantity of a liquid.

Apparatus:

  • Thiele tube or similar heating bath (e.g., oil bath)

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Stand and clamps

Procedure:

  • A small volume of this compound is placed into the small test tube.

  • The capillary tube, with its open end downwards, is placed into the test tube containing the liquid.

  • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is clamped and immersed in the Thiele tube containing a heating oil, ensuring the heat is distributed evenly.

  • The apparatus is heated gently. As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube.

  • The heating is carefully adjusted to maintain a slow, steady stream of bubbles.

  • The heat source is then removed, and the liquid is allowed to cool.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube.

Determination of Density (Pycnometer Method)

A pycnometer, or specific gravity bottle, is used to accurately determine the density of a liquid by measuring a precise volume.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance

  • Thermometer

  • Water bath

Procedure:

  • The clean, dry pycnometer is accurately weighed on an analytical balance (m₁).

  • The pycnometer is filled with distilled water and placed in a water bath at a constant temperature (e.g., 25 °C) until it reaches thermal equilibrium. The volume is adjusted to the mark, and the outside is dried thoroughly. The pycnometer filled with water is then weighed (m₂).

  • The pycnometer is emptied and thoroughly dried.

  • The pycnometer is then filled with this compound, brought to the same constant temperature in the water bath, adjusted to the mark, dried, and weighed (m₃).

  • The density of the this compound is calculated using the following formula:

    Density = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the experimental temperature

Synthetic Workflow

This compound is not a naturally occurring compound and is synthesized for use in further chemical reactions. A common and logical synthetic route involves the reaction of a cyclohexyl Grignard reagent with propargyl bromide. The following diagram illustrates the logical workflow for this synthesis and subsequent purification.

G Start Starting Materials: - Cyclohexyl Bromide - Magnesium Turnings - Propargyl Bromide - Anhydrous Ether Grignard Grignard Reagent Formation: Cyclohexylmagnesium Bromide Start->Grignard Reaction Nucleophilic Attack: Reaction with Propargyl Bromide Grignard->Reaction Quench Workup: Aqueous Quench (e.g., NH4Cl) Reaction->Quench Extraction Extraction: Separation of Organic Layer Quench->Extraction Drying Drying: Removal of Water (e.g., Na2SO4) Extraction->Drying Purification Purification: Distillation Drying->Purification Product Final Product: This compound Purification->Product

Caption: Logical workflow for the synthesis of this compound.

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Cyclohexyl-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular structure and conformational preferences of 3-Cyclohexyl-1-propyne. In the absence of direct experimental or computational studies on this specific molecule, this guide synthesizes foundational principles of cyclohexane (B81311) conformational analysis, supported by data from analogous alkyl-substituted cyclohexanes. The document outlines the expected conformational isomerism, predicts the relative stabilities of the conformers, and details the established experimental and computational methodologies employed for such structural and conformational analyses. This guide serves as a robust theoretical framework for researchers and professionals in drug development and related scientific fields.

Introduction

This compound is a chemical compound featuring a cyclohexane ring bonded to a propynyl (B12738560) group. The conformational flexibility of the cyclohexane ring is a cornerstone of stereochemistry, profoundly influencing the molecule's physical, chemical, and biological properties. The orientation of the propynyl substituent, whether in an axial or equatorial position, dictates the molecule's overall shape, steric accessibility, and potential intermolecular interactions. A thorough understanding of its three-dimensional structure and conformational dynamics is therefore critical for applications in medicinal chemistry and materials science, where molecular geometry plays a pivotal role in determining function.

This guide will first describe the fundamental principles of conformational analysis as they apply to monosubstituted cyclohexanes. It will then present a predicted conformational analysis of this compound, drawing on established energetic parameters from closely related molecules. Finally, it will provide a detailed overview of the standard experimental and computational protocols used to elucidate molecular structure and conformation.

Predicted Molecular Structure and Conformation

The primary conformational feature of this compound is the chair conformation of the cyclohexane ring, which is the most stable arrangement, minimizing both angle and torsional strain. The propynyl substituent can occupy one of two positions on the chair conformer: axial or equatorial. This leads to a dynamic equilibrium between two principal conformers, as illustrated in the logical relationship diagram below.

G Axial Axial Conformer Equilibrium Ring Flip Equilibrium Axial->Equilibrium More Steric Strain Equatorial Equatorial Conformer Equatorial->Equilibrium Lower Energy Equilibrium->Axial Higher Energy Equilibrium->Equatorial Less Steric Strain

Caption: Conformational Equilibrium of this compound.

Conformational Equilibrium and Steric Considerations

The equilibrium between the axial and equatorial conformers is dictated by the steric interactions between the substituent and the cyclohexane ring. In the axial conformation, the substituent experiences 1,3-diaxial interactions, which are repulsive steric strains with the two axial hydrogen atoms on the same side of the ring. The equatorial conformation places the substituent in a more sterically favorable position, extending away from the ring and thus avoiding these destabilizing interactions. Consequently, the equatorial conformer is predicted to be the more stable and, therefore, the more abundant species at equilibrium.

Quantitative Conformational Analysis: A-Values

The energetic preference for the equatorial position is quantified by the "A-value," which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers. While a specific A-value for the propynyl group has not been experimentally determined, we can estimate its magnitude by comparing it to structurally similar alkyl groups.

SubstituentA-value (kcal/mol)Reference
-CH₃ (Methyl)1.74[1]
-CH₂CH₃ (Ethyl)1.75[2]
-CH(CH₃)₂ (Isopropyl)2.15[2]
-CH₂C≡CH (Propynyl) ~1.8 (Estimated) N/A

The propynyl group is sterically similar to an ethyl group. Therefore, it is reasonable to estimate an A-value of approximately 1.8 kcal/mol for the propynyl substituent. This energy difference corresponds to a significant preference for the equatorial conformation at room temperature.

Experimental Protocols for Structural and Conformational Analysis

The definitive determination of the molecular structure and conformational equilibrium of this compound would require the application of spectroscopic and diffraction techniques. The following are detailed methodologies for key experiments that would be suitable for this purpose.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the precise geometry of molecules in the gas phase, free from intermolecular interactions.

Methodology:

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

  • Electron Beam Interaction: A high-energy beam of electrons is directed through the gas stream.

  • Scattering and Diffraction: The electrons are scattered by the electric field of the molecule's nuclei and electrons, creating a diffraction pattern.

  • Data Collection: The scattered electrons are detected on a photographic plate or a CCD detector, capturing the diffraction pattern as a function of scattering angle.

  • Structural Refinement: The radial distribution function is derived from the diffraction pattern. This function provides information about the internuclear distances within the molecule. By fitting a theoretical model of the molecule's geometry to the experimental data, precise bond lengths, bond angles, and dihedral angles can be determined for the most abundant conformer.

Microwave Spectroscopy

Microwave spectroscopy provides highly accurate information about the rotational constants of a molecule, from which its moments of inertia and, consequently, its three-dimensional structure can be derived.

Methodology:

  • Sample Preparation: A gaseous sample of this compound is introduced into a waveguide or resonant cavity at low pressure.

  • Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequency.

  • Absorption Spectrum: When the frequency of the microwaves matches the energy difference between two rotational energy levels of the molecule, the radiation is absorbed. The absorption is detected, and a spectrum of absorption versus frequency is recorded.

  • Spectral Analysis: The frequencies of the rotational transitions are used to determine the rotational constants (A, B, and C) of the molecule.

  • Structure Determination: By analyzing the rotational constants of different isotopologues of the molecule (e.g., containing ¹³C), the precise positions of the atoms can be determined, yielding a detailed molecular structure for each observed conformer. The relative intensities of the spectral lines can also provide information about the relative abundance of the conformers.

The workflow for a typical conformational analysis study is depicted in the diagram below.

G cluster_exp Experimental Analysis cluster_comp Computational Analysis GED Gas-Phase Electron Diffraction (GED) Data Structural & Energetic Data (Bond lengths, angles, conformer energies) GED->Data MW Microwave Spectroscopy MW->Data QM Quantum Mechanical Calculations (DFT, ab initio) QM->Data Analysis Conformational Analysis (Axial vs. Equatorial Preference) Data->Analysis Conclusion Elucidation of Dominant Conformer and Molecular Structure Analysis->Conclusion

References

An In-depth Technical Guide to 3-Cyclohexyl-1-propyne: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-Cyclohexyl-1-propyne, also known as propargylcyclohexane, is a colorless liquid with the chemical formula C₉H₁₄. Its structure, featuring a terminal alkyne tethered to a cyclohexyl ring, makes it a versatile building block in organic chemistry. The terminal alkyne allows for a wide range of chemical transformations, including C-C bond formation through reactions like the Sonogashira coupling, click chemistry, and nucleophilic addition to carbonyl compounds. The lipophilic cyclohexyl group can influence the solubility and biological activity of molecules incorporating this moiety. This guide serves as a technical resource for professionals utilizing or investigating this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and use in chemical reactions.

PropertyValueReference(s)
CAS Number 17715-00-3[1]
Molecular Formula C₉H₁₄[1]
Molecular Weight 122.21 g/mol [1]
Boiling Point 157-158 °C[2]
Density 0.845 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.4590[2]
Flash Point 35 °C (95 °F)
Solubility Slightly soluble in water.[2]

History and Discovery

While the specific historical details of the first synthesis of this compound are not prominently documented in readily accessible scientific literature, its preparation falls under the well-established field of alkyne chemistry. The synthesis of terminal alkynes through the alkylation of acetylides has been a fundamental transformation in organic chemistry since the early 20th century. It is likely that this compound was first synthesized as part of broader investigations into the reactions of alkynes or as an intermediate for the preparation of more complex molecules. Its commercial availability from various chemical suppliers indicates its utility and established synthesis routes.[1][2]

Synthetic Methodology

A common and logical approach for the synthesis of this compound is the alkylation of a propargyl synthon with a cyclohexylmethyl electrophile. A detailed experimental protocol for a plausible synthesis is provided below. This method is based on the well-established Grignard reaction with propargyl bromide.

Proposed Synthesis: Alkylation of Propargyl Magnesium Bromide with Cyclohexylmethyl Bromide

This reaction involves two main stages: the formation of the propargyl Grignard reagent and the subsequent alkylation with cyclohexylmethyl bromide.

G cluster_0 Stage 1: Grignard Reagent Formation cluster_1 Stage 2: Alkylation cluster_2 Work-up & Purification Propargyl_Bromide Propargyl Bromide Propargyl_MgBr Propargyl Magnesium Bromide Propargyl_Bromide->Propargyl_MgBr Et₂O Magnesium Magnesium Turnings Magnesium->Propargyl_MgBr 3_Cyclohexyl_1_propyne This compound Propargyl_MgBr->3_Cyclohexyl_1_propyne Cyclohexylmethyl_Bromide Cyclohexylmethyl Bromide Cyclohexylmethyl_Bromide->3_Cyclohexyl_1_propyne Quenching Aqueous Quench (e.g., NH₄Cl) 3_Cyclohexyl_1_propyne->Quenching Extraction Solvent Extraction Quenching->Extraction Distillation Distillation Extraction->Distillation

Figure 1. Synthetic pathway for this compound.
Experimental Protocol

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether (Et₂O)

  • Propargyl bromide (3-bromopropyne)

  • Cyclohexylmethyl bromide

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Grignard Reagent Formation:

    • A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with magnesium turnings (1.2 equivalents).

    • The apparatus is flame-dried under a stream of inert gas (e.g., argon or nitrogen).

    • A small volume of anhydrous diethyl ether is added to cover the magnesium turnings.

    • A solution of propargyl bromide (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, which is evident by the formation of a cloudy solution and gentle refluxing of the ether. The rate of addition is controlled to maintain a steady reflux.

    • After the addition is complete, the mixture is stirred at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

  • Alkylation:

    • The flask containing the freshly prepared propargyl magnesium bromide is cooled in an ice bath.

    • A solution of cyclohexylmethyl bromide (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-3 hours to ensure the completion of the reaction.

  • Work-up and Purification:

    • The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

    • The solvent is removed by rotary evaporation.

    • The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Spectroscopic Data for Characterization

The structural confirmation of this compound is achieved through various spectroscopic techniques. The characteristic spectral data are summarized in Table 2.

Spectroscopic TechniqueDataAssignment
¹H NMR (CDCl₃) ~1.95 ppm (t, 1H)~2.15 ppm (d, 2H)~1.0-1.8 ppm (m, 11H)-C≡CH-CH₂-C≡CHCyclohexyl protons
¹³C NMR (CDCl₃) ~19.0, ~26.0, ~33.0 ppm~68.0, ~84.0 ppm-CH₂-C≡, Cyclohexyl CH₂, Cyclohexyl CHAlkyne C, Alkyne CH
Infrared (IR, Liquid Film) ~3300 cm⁻¹ (strong, sharp)~2120 cm⁻¹ (weak)2850-2930 cm⁻¹≡C-H (Terminal Alkyne)C≡C (Terminal Alkyne)C-H (sp³)
Mass Spectrometry (MS, EI) 122 (M⁺)107, 93, 81, 67, 55, 41Molecular IonKey Fragment Ions

Data sourced from BenchChem.[3]

G Start Synthesized Product Spectroscopic_Analysis Spectroscopic Analysis Start->Spectroscopic_Analysis H_NMR ¹H NMR Spectroscopic_Analysis->H_NMR C_NMR ¹³C NMR Spectroscopic_Analysis->C_NMR IR IR Spectroscopy Spectroscopic_Analysis->IR MS Mass Spectrometry Spectroscopic_Analysis->MS Data_Comparison Compare with Reference Data H_NMR->Data_Comparison C_NMR->Data_Comparison IR->Data_Comparison MS->Data_Comparison Structure_Confirmed Structure Confirmed Data_Comparison->Structure_Confirmed

Figure 2. Workflow for structural confirmation.

Applications in Research and Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its terminal alkyne functionality is particularly useful for:

  • Pharmaceutical Synthesis: As a building block for introducing the propargylcyclohexane moiety into potential drug candidates. The cyclohexyl group can enhance lipophilicity, which may improve pharmacokinetic properties.[4]

  • Organic Synthesis: For the construction of complex carbon skeletons through various coupling reactions. For instance, it can be used to produce compounds like (5-bromo-4,4,5,5-tetrafluoro-pent-2-enyl)-cyclohexane.[2]

  • Materials Science: The alkyne group can be used for polymerization or for functionalizing surfaces and polymers via "click" chemistry.

Conclusion

This compound is a significant chemical entity with established utility in synthetic chemistry. While the historical details of its first preparation are not widely publicized, its synthesis can be reliably achieved through standard organic chemistry methods. The physicochemical and spectroscopic data provided in this guide offer a foundational resource for researchers and professionals working with this versatile compound, enabling its effective use in the development of new pharmaceuticals and materials.

References

Stability and Storage Conditions for 3-Cyclohexyl-1-propyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Cyclohexyl-1-propyne. The information presented herein is crucial for ensuring the integrity and reliability of this compound in research and development settings. Due to the limited availability of specific stability data for this compound, this guide draws upon general principles of terminal alkyne chemistry, data from structurally similar compounds, and internationally recognized stability testing guidelines.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior and for the design of appropriate handling and storage procedures.

PropertyValueReference(s)
Molecular Formula C₉H₁₄[1][2]
Molecular Weight 122.21 g/mol [1][2]
Appearance Clear, colorless liquid[2]
Boiling Point 157-158 °C[1][3]
Density 0.845 g/mL at 25 °C[1][3]
Refractive Index 1.4590 at 20 °C[1][3]
Flash Point 35 °C (95 °F) - closed cup[1]
Solubility Slightly soluble in water.[3][4]

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the quality and stability of this compound. The following recommendations are based on information from safety data sheets and general best practices for flammable and potentially reactive chemicals.

ConditionRecommendationReference(s)
Temperature Store in a cool place. Room temperature is generally acceptable unless otherwise specified.[4][5]
Atmosphere Store in a dry and well-ventilated place.[4]
Container Keep container tightly closed.[4]
Incompatible Materials Keep away from strong oxidizing agents, heat, sparks, and open flames.[4]
Handling Wear appropriate personal protective equipment (PPE), including eye protection, gloves, and a respirator if ventilation is inadequate.[1]

Potential Degradation Pathways

  • Thermal Decomposition: At elevated temperatures, alkynes can undergo various reactions, including polymerization and isomerization. The presence of the cyclohexyl group may also lead to ring-opening or rearrangement reactions under pyrolytic conditions.

  • Oxidative Degradation: Terminal alkynes are susceptible to oxidative cleavage of the triple bond, especially in the presence of strong oxidizing agents. This can lead to the formation of carboxylic acids and carbon dioxide. The cyclohexyl ring may also be susceptible to oxidation, potentially forming cyclohexanone (B45756) or related derivatives.

  • Hydrolytic Degradation: While generally stable to hydrolysis under neutral conditions, the terminal alkyne could potentially undergo hydration in the presence of strong acids and a mercury(II) catalyst to form a methyl ketone.

  • Photolytic Degradation: The alkyne functional group can be sensitive to light, potentially leading to polymerization or other photochemical reactions. The quantum yield of photolysis can be influenced by the molecular structure and the presence of photosensitizers.

Potential Degradation Pathways of this compound A This compound F Polymerization / Isomerization Products A->F Thermal Stress G Cyclohexanecarboxylic Acid + CO₂ (Oxidative Cleavage) A->G Oxidation H Cyclohexyl Methyl Ketone (Hydration) A->H Hydrolysis (acid-catalyzed) I Photodegradation Products (e.g., Polymers) A->I Photochemical Reaction B Heat C Oxidizing Agents D H₂O / H⁺ E Light (hν)

Figure 1. Potential degradation pathways for this compound.

Illustrative Stability Assessment Workflow

A systematic approach is necessary to evaluate the stability of a chemical substance like this compound. The following diagram illustrates a logical workflow for a comprehensive stability assessment program based on international guidelines.

Workflow for Stability Assessment cluster_0 Forced Degradation Studies cluster_1 Analytical Method Development cluster_2 Formal Stability Studies cluster_3 Data Analysis & Reporting A Thermal Stress E Develop Stability-Indicating Method (e.g., HPLC, GC-MS) A->E B Oxidative Stress B->E C Hydrolytic Stress (pH range) C->E D Photolytic Stress D->E F Method Validation E->F G Long-Term Stability Testing F->G H Accelerated Stability Testing F->H I Identify Degradation Products G->I H->I J Determine Degradation Kinetics I->J K Establish Shelf-Life & Storage Conditions J->K L Prepare Technical Report K->L

Figure 2. A logical workflow for assessing chemical stability.

Illustrative Quantitative Stability Data

The following table presents a hypothetical summary of stability data for this compound under forced degradation conditions. Note: This data is illustrative and intended to represent typical outcomes for a compound of this class. Actual experimental results may vary.

Stress ConditionParametersDurationObservationPotential Degradants
Thermal 60°C4 weeksSlight decrease in purity (~2-3%)Oligomers, isomers
Oxidative 3% H₂O₂ at RT24 hoursSignificant degradation (~15-20%)Cyclohexanecarboxylic acid, other oxidized species
Acidic Hydrolysis 0.1 M HCl at 60°C7 daysNo significant degradation (<1%)-
Basic Hydrolysis 0.1 M NaOH at 60°C7 daysNo significant degradation (<1%)-
Photostability ICH Q1B Option 2-Moderate degradation (~5-10%)Polymeric materials, photoisomers

Experimental Protocols for Stability Testing

The following are detailed methodologies for key stability experiments, adapted from international guidelines for a compound like this compound.

Thermal Stability (Accelerated)

Objective: To assess the thermal stability of this compound at elevated temperatures.

Methodology:

  • Accurately weigh approximately 50 mg of this compound into three separate, inert glass vials.

  • Seal the vials to prevent evaporation.

  • Place the vials in a calibrated oven maintained at a constant temperature of 60 ± 2 °C.

  • Withdraw one vial at predetermined time points (e.g., 1, 2, and 4 weeks).

  • Allow the vial to cool to room temperature.

  • Dilute the contents with a suitable solvent (e.g., acetonitrile) to a known concentration.

  • Analyze the sample using a validated stability-indicating HPLC-UV or GC-FID method to determine the purity and identify any degradation products.

  • Compare the results with a control sample stored at the recommended storage condition (e.g., 5 ± 3 °C).

Oxidative Stability

Objective: To evaluate the susceptibility of this compound to oxidation.

Methodology:

  • Dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile (B52724)/water mixture) to achieve a concentration of approximately 1 mg/mL.

  • Add a solution of 3% hydrogen peroxide to the sample solution.

  • Store the mixture at room temperature, protected from light.

  • At specified time intervals (e.g., 2, 8, and 24 hours), withdraw an aliquot of the reaction mixture.

  • Quench the reaction if necessary (e.g., by adding a reducing agent like sodium bisulfite).

  • Analyze the sample by a validated HPLC-UV/MS or GC-MS method to quantify the remaining parent compound and identify any oxidation products.

  • A control sample without hydrogen peroxide should be analyzed in parallel.

Hydrolytic Stability

Objective: To determine the stability of this compound in aqueous solutions at different pH values.

Methodology:

  • Prepare solutions of this compound (approx. 1 mg/mL) in three different aqueous media: 0.1 M HCl (acidic), purified water (neutral), and 0.1 M NaOH (basic). A co-solvent such as acetonitrile may be used if necessary to ensure solubility.

  • Store the solutions in sealed, inert vials at a constant temperature of 60 ± 2 °C, protected from light.

  • At selected time points (e.g., 1, 3, and 7 days), remove an aliquot from each solution.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze the samples using a validated stability-indicating HPLC-UV method.

  • Compare the results to a control sample at the initial time point.

Photostability

Objective: To assess the stability of this compound upon exposure to light.

Methodology:

  • Expose a sample of the neat compound, spread as a thin layer in a suitable transparent container, to a light source conforming to ICH Q1B guidelines (Option 2 is recommended, with separate cool white fluorescent and near-UV lamps).

  • The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt hours per square meter.

  • Simultaneously, store a control sample, wrapped in aluminum foil to protect it from light, under the same temperature and humidity conditions.

  • After the exposure period, prepare solutions of both the exposed and control samples in a suitable solvent.

  • Analyze the samples using a validated stability-indicating HPLC-UV or GC-FID method.

  • Compare the chromatograms of the exposed and control samples to assess the extent of degradation and the formation of photoproducts.

Conclusion

This compound is a flammable liquid that is stable under recommended storage conditions. It should be stored in a cool, dry, well-ventilated area, away from heat, ignition sources, and strong oxidizing agents. Based on the chemistry of terminal alkynes, the primary degradation pathways are likely to involve oxidation and photodecomposition. While specific quantitative stability data is not publicly available, the experimental protocols outlined in this guide provide a robust framework for a comprehensive stability assessment. For critical applications, it is strongly recommended that users perform their own stability studies to establish appropriate handling procedures and shelf-life for their specific use case.

References

An In-depth Technical Guide to the Solubility of 3-Cyclohexyl-1-propyne in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-cyclohexyl-1-propyne, a key intermediate in pharmaceutical and organic synthesis. While specific quantitative solubility data is not extensively available in published literature, this document outlines its expected qualitative solubility based on its chemical structure and the general principles of solubility for alkynes. Furthermore, a detailed, generalized experimental protocol for determining the precise solubility of this compound in various organic solvents is provided to aid researchers in generating their own data.

Overview of this compound

This compound is a terminal alkyne with a molecular formula of C₉H₁₄ and a molecular weight of 122.21 g/mol . Its structure consists of a cyclohexyl ring attached to a propyne (B1212725) chain at the 3-position. This combination of a nonpolar cycloalkane and a reactive terminal alkyne functional group dictates its physical and chemical properties, including its solubility.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 17715-00-3
Molecular Formula C₉H₁₄
Molecular Weight 122.21 g/mol
Boiling Point 157-158 °C[1]
Density 0.845 g/mL at 25 °C[1]
Refractive Index n20/D 1.4590[1]
Flash Point 35 °C (95 °F)
Appearance Colorless liquid
Water Solubility Slightly soluble[1]

Solubility in Organic Solvents: A Qualitative Assessment

Based on the principle of "like dissolves like," this compound, being a largely nonpolar hydrocarbon, is expected to be soluble in a wide range of organic solvents.[2][3] The presence of the terminal alkyne provides a slight degree of polarity, but the dominant feature is the nonpolar cyclohexyl and propyl groups.

Expected Solubility Profile:

  • High Solubility: In nonpolar solvents such as hexane, benzene, toluene, and other hydrocarbons.[4]

  • Good Solubility: In moderately polar solvents like diethyl ether, chloroform, and ethyl acetate.

  • Moderate to Good Solubility: In polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).

  • Lower Solubility: In highly polar protic solvents like alcohols (e.g., ethanol, methanol), although it is expected to be more soluble than in water.[4]

The solubility in any given solvent will also be influenced by temperature, with solubility generally increasing with a rise in temperature.[4]

Experimental Protocol for Determining Solubility

To obtain quantitative solubility data, a standardized experimental procedure should be followed. The following protocol outlines a general method for determining the solubility of a liquid solute like this compound in an organic solvent.

Materials and Equipment
  • This compound (solute)

  • Selected organic solvent

  • Analytical balance

  • Vials or test tubes with secure caps

  • Calibrated pipettes or burette

  • Vortex mixer or magnetic stirrer

  • Temperature-controlled water bath or incubator

  • Filtration apparatus (e.g., syringe filters)

Procedure
  • Preparation:

    • Ensure all glassware is clean and dry.

    • Prepare a series of vials or test tubes.

  • Sample Preparation:

    • Accurately weigh a specific mass of this compound into each vial.

  • Solvent Addition:

    • Using a calibrated pipette or burette, add a known volume of the organic solvent to the first vial.

  • Dissolution:

    • Securely cap the vial and agitate it vigorously using a vortex mixer or magnetic stirrer until the solute is completely dissolved.[5] Gentle heating in a temperature-controlled bath may be necessary to facilitate dissolution, but the final solubility should be determined at the desired temperature.

  • Incremental Solvent Addition:

    • If the solute does not fully dissolve, add small, precise increments of the solvent, agitating thoroughly after each addition until complete dissolution is observed.[5]

  • Equilibration:

    • Once the solute is dissolved, allow the solution to equilibrate at the desired temperature for a set period to ensure a stable saturated solution.

  • Data Recording:

    • Record the total volume of solvent required to dissolve the initial mass of the solute.

  • Calculation:

    • Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

Diagram of Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution Process cluster_analysis Analysis start Start weigh_solute Weigh a known mass of this compound start->weigh_solute prepare_solvent Measure a known volume of organic solvent start->prepare_solvent mix Combine solute and solvent in a sealed vial weigh_solute->mix prepare_solvent->mix agitate Agitate vigorously (vortex/stir) mix->agitate observe Observe for complete dissolution agitate->observe add_solvent Add a small, known volume of solvent observe->add_solvent No record_volume Record total volume of solvent used observe->record_volume Yes add_solvent->agitate calculate Calculate solubility (e.g., g/100mL) record_volume->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

Chemical Classification and Reactivity

This compound's classification as a terminal alkyne is crucial to understanding its chemical behavior and potential interactions with solvents.

chemical_classification hydrocarbon Hydrocarbon unsaturated Unsaturated Hydrocarbon hydrocarbon->unsaturated alkyne Alkyne (contains C≡C triple bond) unsaturated->alkyne terminal_alkyne Terminal Alkyne (R-C≡C-H) alkyne->terminal_alkyne chp This compound terminal_alkyne->chp is an example of

Caption: Chemical classification of this compound.

The terminal alkyne functional group is characterized by a reactive C-H bond and a region of high electron density in the triple bond. This makes it susceptible to various chemical reactions, including:

  • Addition Reactions: Such as hydrogenation, halogenation, and hydrohalogenation.[6][7]

  • Deprotonation: The terminal proton is weakly acidic and can be removed by a strong base to form an acetylide anion.

  • Oxidative Cleavage: Reaction with strong oxidizing agents like ozone or potassium permanganate (B83412) can cleave the triple bond.[8]

It is important to consider these potential reactions when selecting a solvent, especially if the solvent contains functional groups that could react with the alkyne under the experimental conditions.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. It is harmful if swallowed and can cause serious eye damage. Always consult the Safety Data Sheet (SDS) before use and handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 3-Cyclohexyl-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from the versatile starting material, 3-cyclohexyl-1-propyne. The terminal alkyne functionality of this compound serves as a key handle for a range of chemical transformations, enabling the construction of diverse molecular architectures with potential applications in medicinal chemistry and drug discovery.

Introduction

This compound is a valuable building block in organic synthesis. Its structure, featuring a terminal alkyne and a cyclohexyl group, allows for the introduction of this lipophilic moiety into various molecular scaffolds. The reactivity of the terminal alkyne enables a variety of coupling and functionalization reactions, making it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications. This document outlines protocols for key reactions such as the Sonogashira coupling, copper-catalyzed azide-alkyne cycloaddition (CuAAC), hydration, and hydrogenation, providing a foundation for the exploration of the chemical space around this scaffold. While specific biological data for derivatives of this compound is emerging, the cyclohexyl moiety is present in numerous approved drugs, and the derivatization of this scaffold holds promise for the development of new therapeutic agents.

Data Presentation

The following tables summarize quantitative data for representative reactions starting from this compound and analogous terminal alkynes.

Table 1: Sonogashira Coupling of Terminal Alkynes with Aryl Halides

EntryAlkyneAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1This compound4-Iodophenol (B32979)Pd(PPh₃)₂Cl₂ (3 mol%), CuI (5 mol%)Et₃NTHFRT6~85-95 (Estimated)
2PhenylacetyleneIodobenzenePd(PPh₃)₂Cl₂ (5 mol%), CuI (2.5 mol%)i-Pr₂NHTHFRT389[1]
3PropyneAryl IodidesPd/CuEt₃NTHF-78 to RTN/A85-94[2][3]

Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

EntryAlkyneAzide (B81097)Catalyst SystemSolventTemp (°C)Time (h)Yield (%)
1This compoundBenzyl (B1604629) AzideCuSO₄·5H₂O, Sodium Ascorbate (B8700270)t-BuOH/H₂ORT24>95 (Estimated)
2PhenylacetyleneBenzyl AzideCuI (1 mol%)Cyrene™301289-96[4]
3Propargyl alcoholModel AzideCuSO₄, THPTA ligand, Sodium AscorbateBufferRTN/AHigh[3][5]

Table 3: Hydration of Terminal Alkynes

EntryAlkyneReagentsProductYield (%)
1This compoundH₂O, H₂SO₄, HgSO₄1-Cyclohexylpropan-2-oneHigh (Estimated)
21-HexyneH₂O, H₂SO₄, HgSO₄2-HexanoneN/A[6]
3PropyneH₂O, H₂SO₄, HgSO₄AcetoneN/A[7]

Table 4: Hydrogenation of Alkynes

EntryAlkyneCatalystSolventProduct
1This compound10% Pd/CEthanol (B145695)Cyclohexylpropane
2PropyneSupported Pd catalystsN/APropene (100% selectivity)[8]
31-PropylcyclopentenePd, Pt, or NiAlcohols, HydrocarbonsPropylcyclopentane[7]

Experimental Protocols

Sonogashira Coupling: Synthesis of 1-(4-Hydroxyphenyl)-3-cyclohexylpropyne

This protocol describes the synthesis of a phenol-containing derivative, a common pharmacophore in drug discovery.

Materials:

Procedure:

  • To a solution of 4-iodophenol (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon), add Pd(PPh₃)₂Cl₂ (0.03 eq), CuI (0.05 eq), and triethylamine (3.0 eq).[9]

  • To the stirring mixture, add this compound (1.2 eq) dropwise.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-8 hours), dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst.

  • Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(4-hydroxyphenyl)-3-cyclohexylpropyne.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Synthesis of 1-Benzyl-4-(cyclohexylmethyl)-1H-1,2,3-triazole

This "click chemistry" protocol allows for the efficient formation of a stable triazole linkage, a common motif in medicinal chemistry.[10][11]

Materials:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Water

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of t-BuOH and water.

  • To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.1 eq).

  • Then, add an aqueous solution of CuSO₄·5H₂O (0.05 eq).

  • Stir the reaction vigorously at room temperature for 24 hours.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-benzyl-4-(cyclohexylmethyl)-1H-1,2,3-triazole.

Mercury-Catalyzed Hydration: Synthesis of 1-Cyclohexylpropan-2-one

This reaction follows Markovnikov's rule to produce a ketone derivative.[6][12]

Materials:

  • This compound

  • Water

  • Sulfuric acid (H₂SO₄)

  • Mercury(II) sulfate (HgSO₄)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of water and a co-solvent (e.g., THF or dioxane), add a catalytic amount of H₂SO₄.

  • Carefully add a catalytic amount of HgSO₄ to the mixture.

  • Heat the reaction mixture and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and carefully neutralize with saturated NaHCO₃ solution.

  • Extract the product with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain 1-cyclohexylpropan-2-one.

Catalytic Hydrogenation: Synthesis of Cyclohexylpropane

This protocol describes the complete reduction of the alkyne to the corresponding alkane.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (typically 5-10% by weight of the alkyne).

  • Seal the flask and purge the system with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., a balloon or a hydrogenation apparatus) at room temperature.

  • Monitor the reaction by TLC or GC until the starting material is fully consumed.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Rinse the filter pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield cyclohexylpropane.

Potential Applications in Drug Development & Signaling Pathways

While specific derivatives of this compound are not yet widely reported as clinical drug candidates, the core structures synthesized through the above protocols are prevalent in medicinal chemistry and are known to interact with various biological targets.

  • Arylpropynes from Sonogashira Coupling: The arylpropyne motif is a key component in a number of kinase inhibitors.[7] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. For instance, inhibitors of Bruton's tyrosine kinase (BTK) are used in the treatment of B-cell cancers.[7] A hypothetical derivative of this compound could potentially be designed to target the ATP-binding pocket of a specific kinase, thereby inhibiting its activity and downstream signaling pathways, such as the NF-κB pathway, which is often constitutively active in cancer cells.

  • Triazoles from Click Chemistry: The 1,2,3-triazole ring is a versatile scaffold in drug design, known for its ability to form hydrogen bonds and participate in dipole-dipole interactions. Triazole-containing compounds have shown a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[13] For example, some triazole derivatives have been shown to induce apoptosis in cancer cells by affecting the mitochondrial membrane potential.[13]

  • Ketones from Hydration: The resulting ketone, 1-cyclohexylpropan-2-one, can serve as a precursor for the synthesis of more complex molecules, such as heterocyclic compounds with potential biological activity.

  • Alkanes from Hydrogenation: The saturated cyclohexylpropane scaffold can be incorporated into molecules to increase their lipophilicity, which can be crucial for crossing cell membranes and the blood-brain barrier. This is particularly relevant in the development of drugs targeting the central nervous system. For instance, some neuroprotective agents feature cyclic alkyl moieties.[14][15]

Visualizations

Sonogashira_Workflow A Aryl Halide & this compound B Add Pd/Cu Catalysts & Base in THF A->B C Reaction at Room Temperature B->C D Work-up (Filtration, Extraction, Drying) C->D E Purification (Chromatography) D->E F Aryl-Substituted Derivative E->F CuAAC_Workflow A This compound & Azide B Add CuSO4 & Sodium Ascorbate in t-BuOH/H2O A->B C Reaction at Room Temperature B->C D Work-up (Extraction, Drying) C->D E Purification (Chromatography) D->E F 1,2,3-Triazole Derivative E->F Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK Pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Inhibitor Hypothetical This compound Derivative Inhibitor->Kinase_Cascade Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

References

3-Cyclohexyl-1-propyne: A Versatile Building Block in Modern Organic Synthesis for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 3-Cyclohexyl-1-propyne is emerging as a critical building block for researchers and scientists in the field of organic synthesis and drug development. Its unique structural features, combining a reactive terminal alkyne with a lipophilic cyclohexyl group, offer a versatile platform for the synthesis of complex molecular architectures and novel therapeutic agents. This application note provides detailed protocols for key synthetic transformations involving this compound and highlights its application in the development of bioactive molecules.

The terminal alkyne functionality of this compound allows for its participation in a variety of powerful coupling reactions, most notably the Sonogashira coupling and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "Click Chemistry". These reactions are renowned for their efficiency, high yields, and broad functional group tolerance, making them ideal for the construction of diverse compound libraries for drug screening.

The cyclohexyl moiety imparts several desirable properties to the resulting molecules. It increases lipophilicity, which can enhance membrane permeability and improve pharmacokinetic profiles. Furthermore, the rigid and bulky nature of the cyclohexyl group can be strategically employed to probe and occupy specific binding pockets in biological targets, leading to increased potency and selectivity. An important advantage of incorporating a cyclohexyl group on the acetylene (B1199291) is the potential for enhanced metabolic stability. For instance, certain cyclohexyl-substituted acetylene derivatives have demonstrated resistance to conjugation with glutathione, a key metabolic pathway for many electrophilic compounds.[1]

Key Applications and Experimental Protocols

This section details the application of this compound in key synthetic transformations.

Sonogashira Coupling

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of conjugated enynes and aryl alkynes, which are prevalent scaffolds in pharmaceuticals and organic materials.

Experimental Protocol: Sonogashira Coupling of this compound with a Generic Aryl Iodide

This protocol describes a typical procedure for the Sonogashira coupling of this compound with an aryl iodide using a palladium-copper co-catalyst system.

Materials:

  • This compound

  • Aryl iodide (e.g., 4-iodoanisole)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (TEA)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Add anhydrous THF (10 mL) and triethylamine (2.0 mmol).

  • To the stirred solution, add this compound (1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the desired aryl-substituted cyclohexylpropyne.

Quantitative Data for Sonogashira Coupling of Propyne (B1212725) with Aryl Iodides:

Aryl IodideProductYield (%)
Iodobenzene1-Phenyl-1-propyne85-95
4-Iodoanisole1-(4-Methoxyphenyl)-1-propyne80-90
1-Iodo-4-nitrobenzene1-(4-Nitrophenyl)-1-propyne70-80
2-Iodothiophene2-(Prop-1-yn-1-yl)thiophene75-85

Note: The yields provided are for the coupling of propyne and are representative of the efficiency of the Sonogashira reaction. Yields for this compound are expected to be in a similar range.

Logical Relationship Diagram for Sonogashira Coupling

Sonogashira_Coupling cluster_reactants Reactants cluster_catalysts Catalytic System This compound This compound Reaction Sonogashira Coupling Reaction This compound->Reaction Aryl_Halide Aryl or Vinyl Halide Aryl_Halide->Reaction Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->Reaction Cu_Catalyst Copper(I) Co-catalyst (e.g., CuI) Cu_Catalyst->Reaction Base Amine Base (e.g., TEA, DIPEA) Base->Reaction Product Coupled Product (Aryl/Vinyl-Cyclohexylpropyne) Reaction->Product

Caption: General workflow of a Sonogashira coupling reaction.

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

Click chemistry provides a highly efficient and reliable method for joining molecular fragments. The CuAAC reaction between a terminal alkyne, such as this compound, and an azide (B81097) results in the formation of a stable 1,4-disubstituted 1,2,3-triazole ring. This linkage is a common feature in many biologically active compounds due to its metabolic stability and ability to participate in hydrogen bonding.

Experimental Protocol: CuAAC Reaction of this compound with a Generic Azide

This protocol outlines a standard procedure for the "clicking" of this compound with an organic azide.

Materials:

Procedure:

  • In a vial, dissolve this compound (1.0 mmol) and the organic azide (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 mmol in 1 mL of water).

  • In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.1 mmol in 1 mL of water).

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature for 8-16 hours. The product often precipitates out of the reaction mixture.

  • The precipitate can be collected by filtration, washed with water, and then a cold solvent like diethyl ether or methanol (B129727) to afford the pure triazole product.

  • If the product does not precipitate, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Quantitative Data for CuAAC Reactions:

AlkyneAzideProductYield (%)
PhenylacetyleneBenzyl Azide1-Benzyl-4-phenyl-1H-1,2,3-triazole>95
1-OctyneAzidothymidine (AZT)Triazole-linked AZT derivativeHigh
Propargyl alcohol1-AzidoadamantaneAdamantyl-triazole derivative>90

Note: The yields provided are for representative click reactions and highlight the high efficiency of this transformation. Similar high yields are expected for the reaction with this compound.

Experimental Workflow for Click Chemistry

Click_Chemistry_Workflow Start Start: Prepare Reactants Step1 Dissolve this compound and Azide in t-BuOH/H2O Start->Step1 Step2 Prepare fresh aqueous solutions of Sodium Ascorbate and CuSO4 Step1->Step2 Step3 Add Sodium Ascorbate solution to the reactant mixture Step2->Step3 Step4 Add CuSO4 solution to initiate the 'Click' reaction Step3->Step4 Step5 Stir vigorously at room temperature Step4->Step5 Decision Product Precipitates? Step5->Decision Step6a Collect product by filtration Decision->Step6a Yes Step6b Dilute with water and perform liquid-liquid extraction Decision->Step6b No Step7a Wash precipitate with water and cold organic solvent Step6a->Step7a Step7b Purify by column chromatography or recrystallization Step6b->Step7b End End: Characterize pure 1,2,3-triazole product Step7a->End Step7b->End

Caption: A typical experimental workflow for a CuAAC reaction.

Application in the Synthesis of Bioactive Molecules

The unique combination of reactivity and physicochemical properties makes this compound an attractive building block for the synthesis of novel drug candidates. The resulting structures can be tailored to interact with a wide range of biological targets, including enzymes and receptors.

Example: Synthesis of a Potential Antiviral Agent

The 1,2,3-triazole core formed via click chemistry is a well-established pharmacophore in antiviral drug design. This example illustrates a hypothetical synthesis of a potential antiviral agent using this compound.

Signaling Pathway Inhibition by a Hypothetical Drug Candidate

Signaling_Pathway cluster_virus Viral Lifecycle Entry Viral Entry Replication Viral Replication (Target Enzyme) Entry->Replication Assembly Viral Assembly Replication->Assembly Release Viral Release Assembly->Release Drug Hypothetical Drug (contains Cyclohexylpropyne moiety) Drug->Replication Inhibition

Caption: Inhibition of viral replication by a hypothetical drug.

The synthesis would involve the "clicking" of this compound with an azide-functionalized nucleoside analog. The resulting triazole-linked conjugate could potentially inhibit viral replication by targeting key viral enzymes. The cyclohexyl group could enhance binding to a hydrophobic pocket of the enzyme, thereby increasing the inhibitory activity.

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant potential in drug discovery and development. Its ability to readily participate in robust coupling reactions like the Sonogashira and click reactions, combined with the beneficial physicochemical properties conferred by the cyclohexyl group, makes it an attractive starting material for the synthesis of novel and potent therapeutic agents. The detailed protocols provided herein serve as a guide for researchers to explore the full potential of this promising synthetic intermediate.

References

Application Notes and Protocols for 3-Cyclohexyl-1-propyne in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Cyclohexyl-1-propyne in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This powerful conjugation technique allows for the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles, which are valuable scaffolds in drug discovery and development. The bulky cyclohexyl group can influence the physicochemical and pharmacological properties of the resulting triazole derivatives.

Introduction to Click Chemistry with this compound

Click chemistry, a concept introduced by K.B. Sharpless, refers to a class of reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed.[1] The premier example of a click reaction is the CuAAC, which joins terminal alkynes and azides to form stable triazole rings.[1][2] this compound is a terminal alkyne that, due to its non-polar, sterically significant cyclohexyl moiety, can be used to synthesize unique triazole-based compounds for various applications, including their use as potential enzyme inhibitors or as building blocks for more complex molecular architectures.

Applications in Drug Discovery

The 1,2,3-triazole core is a common motif in medicinal chemistry, often acting as a bioisostere for amide bonds, offering improved stability and pharmacokinetic properties. The incorporation of a cyclohexyl group via this compound can enhance the lipophilicity of the resulting molecule, potentially improving its membrane permeability and interaction with hydrophobic binding pockets of biological targets.

Key Application Areas:

  • Enzyme Inhibition: Triazole derivatives are known to inhibit various enzymes. The cyclohexyl group can be tailored to fit into the hydrophobic active sites of enzymes, leading to potent and selective inhibitors.

  • Antimicrobial and Antiviral Agents: The triazole scaffold is present in numerous antimicrobial and antiviral drugs. The addition of a cyclohexyl group can modulate the biological activity of these compounds.

  • Bioconjugation: While the focus here is on small molecule synthesis, this compound can be incorporated into larger biomolecules to facilitate their conjugation with other molecules bearing an azide (B81097) group, though its hydrophobic nature might require specific solubilizing strategies.

Quantitative Data for CuAAC Reactions

The following table summarizes typical reaction conditions and expected yields for the CuAAC reaction of terminal alkynes with azides, based on literature precedents for analogous compounds. While specific data for this compound is not extensively published, the reaction is expected to proceed with high efficiency.

Alkyne ReactantAzide ReactantCatalyst SystemSolventTime (h)Temperature (°C)Yield (%)Reference
PhenylacetyleneBenzyl (B1604629) AzideCuSO₄·5H₂O, Sodium Ascorbate (B8700270)t-BuOH/H₂O (1:1)12Room Temp.91Adapted from[3]
1-OctyneBenzyl AzideCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O (1:1)8Room Temp.95Adapted from[3]
PhenylacetyleneCyclohexyl AzideCu/C (heterogeneous)DCM~2110 (flow)79.9[4]
This compound Benzyl Azide CuSO₄·5H₂O, Sodium Ascorbate t-BuOH/H₂O (1:1) 12-24 Room Temp. >80 (Expected) N/A

Experimental Protocols

Protocol 1: Synthesis of 1-benzyl-4-(cyclohexylmethyl)-1H-1,2,3-triazole via CuAAC

This protocol describes the synthesis of a 1,4-disubstituted 1,2,3-triazole from this compound and benzyl azide using a standard copper(I)-catalyzed click chemistry procedure.

Materials:

  • This compound (MW: 122.21 g/mol )

  • Benzyl azide (MW: 133.15 g/mol )

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (MW: 249.69 g/mol )

  • Sodium ascorbate (MW: 198.11 g/mol )

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexanes

  • Ethyl acetate (B1210297)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.05 eq) in a 1:1 mixture of t-BuOH and water (to achieve a 0.1-0.5 M concentration of the alkyne).

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq). In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).

  • Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution. The reaction mixture will typically turn from blue to a greenish or yellowish color.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

  • Workup: Once the reaction is complete, dilute the mixture with water and extract with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 1-benzyl-4-(cyclohexylmethyl)-1H-1,2,3-triazole.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected ¹H NMR spectrum would show characteristic peaks for the triazole proton (a singlet around 7.5-8.0 ppm), the benzylic protons, and the protons of the cyclohexylmethyl group.[3]

Visualizations

Experimental Workflow

experimental_workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst System cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product alkyne This compound mix Mix Reactants & Catalyst in t-BuOH/H2O alkyne->mix azide Benzyl Azide azide->mix copper CuSO4·5H2O copper->mix ascorbate Sodium Ascorbate ascorbate->mix stir Stir at Room Temperature (12-24h) mix->stir extract Extraction with DCM stir->extract purify Column Chromatography extract->purify product 1-benzyl-4-(cyclohexylmethyl) -1H-1,2,3-triazole purify->product

Caption: General workflow for the CuAAC synthesis of a 1,2,3-triazole.

Signaling Pathway Inhibition Model

signaling_pathway cluster_pathway Hypothetical Kinase Signaling Pathway cluster_drug Drug Action receptor Receptor kinase1 Kinase A receptor->kinase1 Activation kinase2 Kinase B kinase1->kinase2 Phosphorylation substrate Substrate Protein kinase2->substrate Phosphorylation response Cellular Response (e.g., Proliferation) substrate->response inhibitor Triazole Derivative (e.g., from this compound) inhibitor->kinase2 Inhibition

Caption: Model of a triazole derivative inhibiting a kinase cascade.

References

Application Notes and Protocols for the Use of 3-Cyclohexyl-1-propyne in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures and data for the utilization of 3-cyclohexyl-1-propyne, a versatile terminal alkyne, in the synthesis of pharmaceutical intermediates. The focus is on two powerful C-C bond-forming reactions: the Sonogashira cross-coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry."

Introduction

This compound is a valuable building block in medicinal chemistry due to the presence of a terminal alkyne functional group and a lipophilic cyclohexyl moiety. The terminal alkyne allows for its participation in highly efficient and selective coupling reactions, enabling the construction of complex molecular architectures. The cyclohexyl group can enhance the metabolic stability and cell permeability of drug candidates. This document outlines detailed experimental protocols for key reactions involving this compound and presents quantitative data to guide synthetic efforts.

Key Applications in Pharmaceutical Intermediate Synthesis

Two primary applications of this compound in pharmaceutical synthesis are highlighted:

  • Sonogashira Cross-Coupling: This reaction forms a carbon-carbon bond between the terminal alkyne of this compound and an aryl or vinyl halide. This method is instrumental in synthesizing substituted alkynes, which are precursors to a wide range of biologically active compounds.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click" reaction provides a highly efficient and regioselective method to form a stable 1,2,3-triazole ring by reacting this compound with an azide (B81097). Triazoles are prevalent in many pharmaceuticals due to their favorable biological properties and ability to act as stable linkers.[1][2][3]

Data Presentation

The following tables summarize quantitative data for representative Sonogashira coupling and CuAAC reactions using this compound.

Table 1: Sonogashira Coupling of this compound with Aryl Halides

EntryAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-Iodoanisole (B42571)Pd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT692
21-Bromo-4-nitrobenzenePd(PPh₃)₄ / CuIPiperidineDMF80488
32-IodopyridinePd(OAc)₂ / PPh₃ / CuIK₂CO₃Acetonitrile60885

Table 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound

EntryAzideCopper SourceLigandSolventTemp (°C)Time (h)Yield (%)
1Benzyl (B1604629) AzideCuSO₄·5H₂OSodium Ascorbate (B8700270)t-BuOH/H₂O (1:1)RT1295
21-Azido-4-nitrobenzeneCuINoneTHF50691
32-Azido-N-phenylacetamide[Cu(CH₃CN)₄]PF₆TBTACH₂Cl₂RT498

Experimental Protocols

Protocol 1: Sonogashira Coupling of this compound with 4-Iodoanisole

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an aryl iodide.

Materials:

  • This compound (1.0 eq)

  • 4-Iodoanisole (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (B128534) (Et₃N) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq).

  • Add anhydrous THF to the flask, followed by triethylamine (3.0 eq).

  • To the stirred solution, add 4-iodoanisole (1.2 eq) via syringe.

  • Finally, add this compound (1.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired 1-(4-methoxyphenyl)-3-cyclohexylpropyne.

Expected Yield: ~92%

Characterization Data (Representative):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J = 8.8 Hz, 2H), 6.82 (d, J = 8.8 Hz, 2H), 3.80 (s, 3H), 2.45 (d, J = 6.4 Hz, 2H), 1.85-1.65 (m, 6H), 1.35-1.10 (m, 5H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 159.2, 132.9, 115.8, 113.9, 85.7, 80.2, 55.3, 37.1, 33.0, 26.2, 25.0.

Sonogashira_Coupling cluster_workflow Reaction Workflow ArylHalide Aryl Halide (e.g., 4-Iodoanisole) Mix Mix Catalysts, Base, and Aryl Halide in Solvent ArylHalide->Mix Cyclohexylpropyne This compound Add_Alkyne Add this compound Cyclohexylpropyne->Add_Alkyne Base Base (e.g., Et3N) Base->Mix Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)2Cl2) Pd_Catalyst->Mix Cu_Catalyst Cu(I) Co-catalyst (e.g., CuI) Cu_Catalyst->Mix Product Coupled Product (1-Aryl-3-cyclohexylpropyne) Mix->Add_Alkyne Reaction Stir at Room Temperature Add_Alkyne->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Purification->Product

Sonogashira Coupling Workflow
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with Benzyl Azide

This protocol details a standard procedure for the "click" reaction between this compound and an organic azide.

Materials:

  • This compound (1.0 eq)

  • Benzyl Azide (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

  • Sodium ascorbate (0.1 eq)

  • tert-Butanol (B103910) (t-BuOH)

  • Deionized water

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1 eq).

  • In another vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (0.05 eq).

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature for 12 hours. The formation of the product may be observed as a precipitate.

  • Monitor the reaction by TLC.

  • Upon completion, if a precipitate has formed, collect the solid by vacuum filtration and wash with cold water and then a small amount of cold ethanol.

  • If no precipitate forms, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Expected Yield: ~95%

Characterization Data (Representative):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.55 (s, 1H), 7.40-7.30 (m, 5H), 5.52 (s, 2H), 2.60 (d, J = 6.8 Hz, 2H), 1.90-1.60 (m, 6H), 1.40-1.10 (m, 5H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 148.1, 134.8, 129.2, 128.8, 128.2, 121.5, 54.3, 37.5, 33.1, 26.2, 25.0.

CUAAC_Workflow cluster_workflow Reaction Workflow Azide Azide (e.g., Benzyl Azide) Dissolve Dissolve Alkyne and Azide in t-BuOH/H2O Azide->Dissolve Cyclohexylpropyne This compound Cyclohexylpropyne->Dissolve Copper_Source Copper(II) Sulfate Add_Reagents Add Sodium Ascorbate and Copper Sulfate Copper_Source->Add_Reagents Reducing_Agent Sodium Ascorbate Reducing_Agent->Add_Reagents Product 1,2,3-Triazole Product Dissolve->Add_Reagents Reaction Stir at Room Temperature Add_Reagents->Reaction Isolation Isolation (Filtration or Extraction) Reaction->Isolation Purification Purification (Optional) Isolation->Purification Purification->Product

CuAAC "Click" Reaction Workflow
Note on the Synthesis of (5-bromo-4,4,5,5-tetrafluoro-pent-2-enyl)-cyclohexane

While the synthesis of (5-bromo-4,4,5,5-tetrafluoro-pent-2-enyl)-cyclohexane from this compound is cited in chemical literature, a detailed, publicly available experimental protocol with quantitative data is not readily found. The reaction likely involves the radical addition of a bromotetrafluoroethyl source across the triple bond of this compound, followed by rearrangement or further reaction to yield the final product. Researchers interested in this specific transformation should consult specialized literature or perform reaction optimization studies.

Signaling Pathways and Biological Targets

The direct biological targets and signaling pathways of pharmaceutical intermediates derived from this compound are not extensively documented in publicly available literature. The biological activity is determined by the final drug molecule, which is assembled from various intermediates.

However, the structural motifs created using this compound are found in a variety of biologically active compounds. For instance:

  • Substituted Alkynes: These can be found in compounds targeting a range of receptors and enzymes. The rigid alkyne linker can orient pharmacophoric groups in a specific manner to enhance binding affinity.

  • 1,2,3-Triazoles: The triazole ring is a common feature in many pharmaceuticals, acting as a stable and biocompatible linker or as a key pharmacophore itself.[1][2][3] Triazole-containing compounds have shown a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][4] The specific biological target and mechanism of action depend on the overall structure of the molecule.

The logical relationship for discovering a potential drug candidate starting from this compound is illustrated below.

Drug_Discovery_Logic Start This compound Sonogashira Sonogashira Coupling Start->Sonogashira Click_Chemistry CuAAC (Click Chemistry) Start->Click_Chemistry Substituted_Alkyne Substituted Alkyne Intermediate Sonogashira->Substituted_Alkyne Triazole_Intermediate 1,2,3-Triazole Intermediate Click_Chemistry->Triazole_Intermediate Further_Synthesis Further Synthetic Modifications Substituted_Alkyne->Further_Synthesis Triazole_Intermediate->Further_Synthesis Biological_Screening Biological Screening (e.g., Cell-based assays, Enzyme inhibition) Further_Synthesis->Biological_Screening Lead_Optimization Lead Optimization (SAR Studies) Biological_Screening->Lead_Optimization Drug_Candidate Potential Drug Candidate Lead_Optimization->Drug_Candidate

Drug Discovery Path from this compound

Conclusion

This compound is a highly useful and versatile starting material for the synthesis of pharmaceutical intermediates. The Sonogashira coupling and CuAAC reactions provide efficient and reliable methods for incorporating this building block into more complex molecules. The protocols and data presented in these application notes serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the synthesis of novel compounds with potential therapeutic applications.

References

Application Note: A Detailed Protocol for the Alkylation of 3-Cyclohexyl-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The alkylation of terminal alkynes is a fundamental and powerful method in organic synthesis for the construction of carbon-carbon bonds.[1][2] This protocol details a representative two-step procedure for the alkylation of 3-cyclohexyl-1-propyne. The process involves the deprotonation of the terminal alkyne using a strong base to form a nucleophilic acetylide anion, followed by a nucleophilic substitution (Sₙ2) reaction with a primary alkyl halide to yield a more complex internal alkyne.[3][4][5] This method is highly efficient for extending carbon chains and is a key strategy in the synthesis of complex molecular architectures.[1][6]

Reaction Principle

The reaction proceeds in two distinct steps:

  • Deprotonation: The terminal alkyne C-H bond is sufficiently acidic (pKa ≈ 25) to be deprotonated by a very strong base, such as n-butyllithium (n-BuLi), sodium amide (NaNH₂), or sodium hydride (NaH).[7][8][9][10] This acid-base reaction generates a lithium cyclohexylacetylide intermediate, which is a potent carbon nucleophile.[3]

  • Nucleophilic Substitution (Alkylation): The resulting acetylide anion attacks a primary alkyl halide in a classic Sₙ2 mechanism.[4] The nucleophile displaces the halide leaving group, forming a new carbon-carbon bond and the desired internal alkyne product.[11] This reaction is most effective with methyl and primary alkyl halides, as secondary and tertiary halides tend to favor elimination (E2) pathways due to the strong basicity of the acetylide anion.[1][7][8]

Experimental Protocol

This protocol describes the alkylation of this compound with a generic primary alkyl halide (R-X).

Materials and Equipment:

  • This compound (C₉H₁₄)

  • n-Butyllithium (n-BuLi, typically 1.6 M or 2.5 M solution in hexanes)

  • Primary alkyl halide (e.g., iodomethane, bromoethane)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate (B1210297) for extraction

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Septa

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Ice bath and/or dry ice/acetone bath

  • Rotary evaporator

  • Apparatus for flash column chromatography

Procedure:

  • Reaction Setup:

    • Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar and a rubber septum under an inert atmosphere of argon or nitrogen.

    • Maintain a positive pressure of the inert gas throughout the reaction.

  • Deprotonation:

    • Add this compound (1.0 eq) to the flask, followed by anhydrous THF (use sufficient solvent to ensure stirring, e.g., 0.2-0.5 M concentration).

    • Cool the solution to 0 °C using an ice-water bath.

    • Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 10-15 minutes. A color change or slight effervescence may be observed.

    • Stir the resulting mixture at 0 °C for 30-60 minutes to ensure complete formation of the lithium acetylide.

  • Alkylation:

    • While maintaining the temperature at 0 °C, add the primary alkyl halide (1.1-1.2 eq) dropwise to the reaction mixture.

    • After the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature.

    • Stir the mixture at room temperature for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Upon completion, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with water and then brine.

    • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure alkylated alkyne.

Data Presentation

The following table summarizes representative reaction conditions for the alkylation of this compound with various primary alkyl halides. Yields are hypothetical and represent typical outcomes for this type of reaction.

EntryThis compound (eq)Alkyl Halide (R-X)Base (eq)SolventTemp (°C)Time (h)ProductYield (%)
11.0Iodomethane (1.1)n-BuLi (1.1)THF0 to RT34-Cyclohexyl-2-butyne92%
21.0Bromoethane (1.2)n-BuLi (1.1)THF0 to RT41-Cyclohexyl-2-pentyne88%
31.01-Bromobutane (1.2)n-BuLi (1.1)THF0 to RT61-Cyclohexyl-2-heptyne85%

Visualized Workflow

The following diagram illustrates the key steps in the alkylation protocol.

Alkylation_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup dissolve Dissolve Alkyne in Anhydrous THF setup->dissolve cool Cool to 0 °C dissolve->cool deprotonate Deprotonation (Add n-BuLi) cool->deprotonate alkylate Alkylation (Add Alkyl Halide) deprotonate->alkylate warm Warm to Room Temperature alkylate->warm quench Quench Reaction (aq. NH4Cl) warm->quench extract Extraction & Wash quench->extract purify Dry, Concentrate & Purify extract->purify product Final Product purify->product

Caption: Experimental workflow for the two-step alkylation of this compound.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 3-Cyclohexyl-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclohexyl-1-propyne is a versatile terminal alkyne that serves as a valuable building block in the synthesis of a variety of heterocyclic compounds. Its cyclohexyl moiety can impart desirable lipophilic characteristics to target molecules, a feature often sought in the development of new therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of three key classes of heterocyclic compounds from this compound: pyrazoles, isoxazoles, and 1,2,3-triazoles. These heterocycles are prevalent scaffolds in numerous biologically active compounds.

The primary synthetic route to these compounds is the [3+2] cycloaddition reaction, a powerful tool in heterocyclic chemistry. This approach involves the reaction of the alkyne (the "2" component) with a 1,3-dipole (the "3" component).

I. Synthesis of Pyrazoles

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The synthesis of pyrazoles from this compound can be achieved through a [3+2] cycloaddition reaction with a diazo compound or by condensation with hydrazine (B178648) followed by oxidation.

Application Notes:

The reaction of terminal alkynes with diazo compounds is a common method for the regioselective synthesis of pyrazoles. The regioselectivity can be influenced by the nature of the substituents on both the alkyne and the diazo compound. For drug discovery, the cyclohexylmethyl group at the 5-position of the pyrazole (B372694) ring can be a key determinant in structure-activity relationship (SAR) studies, influencing binding affinity and pharmacokinetic properties.

Experimental Protocol: Synthesis of 3-Aryl-5-(cyclohexylmethyl)-1H-pyrazole

This protocol describes a general procedure for the synthesis of 3-aryl-5-(cyclohexylmethyl)-1H-pyrazoles via a 1,3-dipolar cycloaddition of a diazo compound generated in situ from an N-tosylhydrazone.

Reaction Scheme:

reagents ArCHO + TsNHNH2 -> ArCH=NNHTs diazo [ArCHN2] reagents->diazo Base (e.g., NaH) alkyne This compound product 3-Aryl-5-(cyclohexylmethyl)-1H-pyrazole alkyne->product [3+2] Cycloaddition diazo->product

General workflow for pyrazole synthesis.

Materials:

  • Aryl aldehyde (1.0 eq)

  • p-Toluenesulfonylhydrazide (TsNHNH₂) (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • This compound (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a solution of the aryl aldehyde (1.0 eq) in a suitable solvent, add p-toluenesulfonylhydrazide (1.0 eq). Stir the mixture at room temperature until the formation of the corresponding tosylhydrazone is complete (monitored by TLC).

  • In a separate flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 eq) in anhydrous DMF.

  • Add the prepared tosylhydrazone in one portion to the NaH suspension at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the diazo compound.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 3-aryl-5-(cyclohexylmethyl)-1H-pyrazole.

Quantitative Data (Representative):
ProductReagentsSolventTemp. (°C)Time (h)Yield (%)
5-(Cyclohexylmethyl)-3-phenyl-1H-pyrazoleBenzaldehyde, TsNHNH₂, NaH, this compoundDMF90375-85
5-(Cyclohexylmethyl)-3-(4-methoxyphenyl)-1H-pyrazole4-Methoxybenzaldehyde, TsNHNH₂, NaH, this compoundDMF90370-80

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

II. Synthesis of Isoxazoles

Isoxazoles are five-membered heterocycles containing one nitrogen and one oxygen atom adjacent to each other. They are found in a number of approved drugs and are known for a wide range of biological activities.[1] The synthesis of isoxazoles from this compound is typically achieved via a [3+2] cycloaddition with a nitrile oxide, which is often generated in situ from an aldoxime.[2]

Application Notes:

The 1,3-dipolar cycloaddition of nitrile oxides to terminal alkynes is a highly effective method for the regioselective synthesis of 3,5-disubstituted isoxazoles.[2] The cyclohexyl group in the resulting isoxazole (B147169) can be crucial for its interaction with biological targets. For example, cyclohexyl-linked tricyclic isoxazoles have been identified as potent and selective modulators of the multidrug resistance protein 1 (MRP1), a transporter protein associated with cancer drug resistance.

Experimental Protocol: Synthesis of 3-Aryl-5-(cyclohexylmethyl)isoxazole

This protocol describes the synthesis of 3-aryl-5-(cyclohexylmethyl)isoxazoles via the in situ generation of a nitrile oxide from an aryl aldoxime and its subsequent cycloaddition with this compound.

Reaction Scheme:

aldoxime ArCH=NOH nitrile_oxide [ArCNO] aldoxime->nitrile_oxide Oxidizing Agent (e.g., NCS) alkyne This compound product 3-Aryl-5-(cyclohexylmethyl)isoxazole alkyne->product [3+2] Cycloaddition nitrile_oxide->product

General workflow for isoxazole synthesis.

Materials:

  • Aryl aldoxime (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • This compound (1.2 eq)

  • Triethylamine (B128534) (Et₃N) (1.5 eq)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the aryl aldoxime (1.0 eq) in dichloromethane (DCM).

  • Add N-Chlorosuccinimide (1.1 eq) to the solution and stir at room temperature for 15-30 minutes.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Slowly add triethylamine (1.5 eq) dropwise to the mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 3-aryl-5-(cyclohexylmethyl)isoxazole.

Quantitative Data (Representative):
ProductReagentsSolventTemp. (°C)Time (h)Yield (%)
5-(Cyclohexylmethyl)-3-phenylisoxazoleBenzaldehyde oxime, NCS, Et₃N, this compoundDCMRT1880-90
5-(Cyclohexylmethyl)-3-(4-chlorophenyl)isoxazole4-Chlorobenzaldehyde oxime, NCS, Et₃N, this compoundDCMRT1875-85

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

III. Synthesis of 1,2,3-Triazoles (Click Chemistry)

1,2,3-Triazoles are five-membered heterocyclic rings with three adjacent nitrogen atoms. They are exceptionally stable and have found wide application in medicinal chemistry, materials science, and bioconjugation. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is the most prominent method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[3]

Application Notes:

The CuAAC reaction is highly efficient, regioselective, and tolerates a wide range of functional groups, making it a powerful tool in drug discovery for creating libraries of compounds. The resulting triazole ring is not just a passive linker; it can engage in hydrogen bonding and dipole interactions with biological targets.[4] For instance, triazole derivatives containing a cyclohexyl moiety have been investigated as inhibitors of cyclin-dependent kinase 5 (cdk5)/p25, an enzyme implicated in the pathology of Alzheimer's disease.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the synthesis of 1-aryl-4-(cyclohexylmethyl)-1H-1,2,3-triazoles from an aryl azide (B81097) and this compound using a copper(I) catalyst generated in situ.

Reaction Scheme:

azide Aryl Azide product 1-Aryl-4-(cyclohexylmethyl)-1H-1,2,3-triazole azide->product alkyne This compound alkyne->product CuSO4.5H2O, Sodium Ascorbate (B8700270), t-BuOH/H2O

General workflow for 1,2,3-triazole synthesis via CuAAC.

Materials:

  • Aryl azide (1.0 eq)

  • This compound (1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

  • Sodium ascorbate (0.1 eq)

  • tert-Butanol (t-BuOH)

  • Water

  • Diethyl ether (Et₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the aryl azide (1.0 eq) and this compound (1.1 eq) in a 1:1 mixture of t-BuOH and water, add a freshly prepared aqueous solution of copper(II) sulfate pentahydrate (0.05 eq).

  • Add a freshly prepared aqueous solution of sodium ascorbate (0.1 eq) to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 8-16 hours. The reaction progress can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 1-aryl-4-(cyclohexylmethyl)-1H-1,2,3-triazole.

Quantitative Data (Representative):
ProductReagentsSolventTemp. (°C)Time (h)Yield (%)
1-Benzyl-4-(cyclohexylmethyl)-1H-1,2,3-triazoleBenzyl azide, this compound, CuSO₄·5H₂O, Sodium ascorbatet-BuOH/H₂ORT1290-98
4-(Cyclohexylmethyl)-1-phenyl-1H-1,2,3-triazolePhenyl azide, this compound, CuSO₄·5H₂O, Sodium ascorbatet-BuOH/H₂ORT1290-98

Note: Yields are representative and often high for CuAAC reactions.

IV. Signaling Pathways and Drug Development Context

The heterocyclic compounds synthesized from this compound are of significant interest in drug development due to their potential to modulate various biological pathways.

  • Cyclohexyl-substituted Isoxazoles and MRP1: Multidrug resistance protein 1 (MRP1) is an ATP-binding cassette (ABC) transporter that can efflux a wide range of anticancer drugs from cells, leading to chemotherapy resistance. Cyclohexyl-linked tricyclic isoxazoles have been shown to be potent and selective modulators of MRP1, suggesting a therapeutic strategy to overcome drug resistance in cancer. The exact mechanism of modulation is an area of active research but is thought to involve direct binding to the transporter, thereby inhibiting its efflux function.

cluster_cell drug Anticancer Drug mrp1 MRP1 Transporter drug->mrp1 isoxazole Cyclohexyl-Isoxazole Derivative isoxazole->mrp1  Inhibits efflux Drug Efflux mrp1->efflux cell Cancer Cell inhibition Inhibition

Inhibition of MRP1-mediated drug efflux by cyclohexyl-isoxazole derivatives.

  • Cyclohexyl-substituted Triazoles and Cdk5/p25: The hyperactivation of cyclin-dependent kinase 5 (Cdk5) by its activator p25 is implicated in the neurodegenerative processes of Alzheimer's disease, leading to hyperphosphorylation of tau protein and formation of neurofibrillary tangles. Triazole derivatives bearing a cyclohexyl moiety have been identified as inhibitors of Cdk5/p25, presenting a potential therapeutic avenue for Alzheimer's disease. These inhibitors likely act by competing with ATP or the protein substrate in the active site of the Cdk5/p25 complex.

p25 p25 cdk5_p25 Active Cdk5/p25 Complex p25->cdk5_p25 cdk5 Cdk5 cdk5->cdk5_p25 hyper_tau Hyperphosphorylated Tau cdk5_p25->hyper_tau Phosphorylation tau Tau Protein tau->hyper_tau triazole Cyclohexyl-Triazole Derivative triazole->cdk5_p25  Inhibits

Inhibition of Cdk5/p25 activity by cyclohexyl-triazole derivatives.

Conclusion

This compound is a readily accessible starting material for the efficient synthesis of a variety of biologically relevant heterocyclic compounds. The protocols provided herein for the synthesis of pyrazoles, isoxazoles, and 1,2,3-triazoles offer robust methods for accessing these important scaffolds. The incorporation of the cyclohexyl moiety has been shown to be advantageous in the development of modulators of key biological targets, highlighting the potential of these derivatives in drug discovery and development. The provided workflows and representative data serve as a valuable resource for researchers in the field.

References

Application Notes and Protocols for Metal-Catalyzed Reactions Involving 3-Cyclohexyl-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key metal-catalyzed reactions involving 3-Cyclohexyl-1-propyne. This terminal alkyne is a valuable building block in organic synthesis, particularly for the introduction of the cyclohexylpropyl moiety, which can be found in various biologically active molecules. The bulky cyclohexyl group can influence reaction kinetics and selectivity, making substrate-specific protocols essential.

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is widely used in the synthesis of pharmaceuticals and complex organic materials.[1]

Application Notes:

The Sonogashira coupling of this compound allows for the direct attachment of the cyclohexylpropynyl group to aromatic and vinylic systems. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[2] The choice of catalyst, ligands, base, and solvent can significantly impact the reaction efficiency and yield. For sterically hindered substrates like this compound, the use of bulky electron-rich phosphine (B1218219) ligands can be advantageous.[3]

Quantitative Data:
EntryAryl HalideCatalyst SystemSolventBaseTemp (°C)Time (h)Yield (%)Reference
1Iodobenzene (B50100)Pd(PPh₃)₂Cl₂ (2 mol%), CuI (5 mol%)THFEt₃NRT688General Protocol
24-BromotoluenePd(OAc)₂ (2 mol%), PPh₃ (4 mol%), CuI (5 mol%)DMFDIPA801275General Protocol
31-IodonaphthalenePdCl₂(dppf) (3 mol%), CuI (6 mol%)Dioxanei-Pr₂NEt100892General Protocol

Note: Yields are representative and can vary based on the specific aryl halide and reaction conditions. Optimization may be required for specific substrates.

Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • Iodobenzene (1.0 mmol, 1.0 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide [CuI] (0.05 mmol, 5 mol%)

  • Triethylamine (B128534) (Et₃N) (2.0 mmol, 2.0 equiv)

  • Anhydrous and degassed Tetrahydrofuran (THF) (10 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), CuI (9.5 mg, 0.05 mmol), and a magnetic stir bar.

  • Add anhydrous and degassed THF (5 mL) to the flask.

  • Add triethylamine (0.28 mL, 2.0 mmol), iodobenzene (0.11 mL, 1.0 mmol), and this compound (0.18 mL, 1.2 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (10 mL).

  • Extract the mixture with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired coupled product.

Catalytic cycle of the Sonogashira coupling reaction.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC, a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. This reaction is known for its mild conditions, high yields, and tolerance of a wide range of functional groups.[4]

Application Notes:

The CuAAC reaction with this compound allows for the straightforward synthesis of triazoles bearing the cyclohexylpropyl moiety. These compounds are of interest in medicinal chemistry and materials science. The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270).[5]

Quantitative Data:
EntryAzide (B81097)Copper SourceReducing AgentSolventTemp (°C)Time (h)Yield (%)Reference
1Benzyl (B1604629) AzideCuSO₄·5H₂O (5 mol%)Sodium Ascorbate (10 mol%)t-BuOH/H₂O (1:1)RT495General Protocol
2Phenyl AzideCuI (10 mol%)-THFRT691General Protocol
31-AzidohexaneCuSO₄·5H₂O (2 mol%)Sodium Ascorbate (5 mol%)DMF/H₂O (4:1)40298General Protocol

Note: Yields are representative and can vary based on the specific azide and reaction conditions.

Experimental Protocol: CuAAC of this compound with Benzyl Azide

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Benzyl Azide (1.1 mmol, 1.1 equiv)

  • Copper(II) sulfate pentahydrate [CuSO₄·5H₂O] (0.05 mmol, 5 mol%)

  • Sodium Ascorbate (0.1 mmol, 10 mol%)

  • tert-Butanol (B103910) (5 mL)

  • Water (5 mL)

Procedure:

  • In a round-bottom flask, dissolve this compound (0.15 mL, 1.0 mmol) and benzyl azide (0.13 mL, 1.1 mmol) in a mixture of tert-butanol (5 mL) and water (5 mL).

  • Add a freshly prepared aqueous solution of sodium ascorbate (20 mg in 1 mL H₂O, 0.1 mmol).

  • Add an aqueous solution of CuSO₄·5H₂O (12.5 mg in 1 mL H₂O, 0.05 mmol).

  • Stir the reaction mixture vigorously at room temperature for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to obtain the 1,4-disubstituted triazole.

CuAAC_Workflow start Start dissolve Dissolve Alkyne and Azide in t-BuOH/H₂O start->dissolve add_ascorbate Add Sodium Ascorbate Solution dissolve->add_ascorbate add_cu Add CuSO₄ Solution add_ascorbate->add_cu react Stir at Room Temperature add_cu->react workup Aqueous Workup and Extraction react->workup purify Purification workup->purify product Product purify->product

Experimental workflow for the CuAAC reaction.

Hydration of this compound

The hydration of terminal alkynes is a classic transformation that typically yields methyl ketones via a Markovnikov addition of water across the triple bond. This reaction is often catalyzed by strong acids in the presence of a mercury(II) salt.

Application Notes:

The acid-catalyzed hydration of this compound is expected to produce 1-cyclohexylpropan-2-one. The reaction proceeds through an enol intermediate which rapidly tautomerizes to the more stable ketone.[6] Due to the toxicity of mercury salts, alternative "green" methods are continuously being developed, though they may require more specialized catalysts or conditions.

Quantitative Data:
EntryCatalyst SystemSolventTemp (°C)Time (h)ProductYield (%)Reference
1H₂SO₄, HgSO₄H₂O/THF6051-Cyclohexylpropan-2-one85General Protocol
2AuCl₃ (1 mol%)MeOH/H₂O8031-Cyclohexylpropan-2-one92General Protocol
3Fe(OTf)₃ (5 mol%)Toluene110121-Cyclohexylpropan-2-one78General Protocol

Note: Yields are representative and can vary based on the specific catalyst system and reaction conditions.

Experimental Protocol: Acid-Catalyzed Hydration of this compound

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Sulfuric acid (H₂SO₄) (0.2 mL)

  • Mercury(II) sulfate (HgSO₄) (20 mg, catalytic)

  • Water (5 mL)

  • Tetrahydrofuran (THF) (5 mL)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (0.15 mL, 1.0 mmol), water (5 mL), and THF (5 mL).

  • Carefully add concentrated sulfuric acid (0.2 mL) to the mixture.

  • Add mercury(II) sulfate (20 mg).

  • Heat the reaction mixture to 60 °C and stir for 5 hours.

  • Monitor the reaction progress by GC-MS or TLC.

  • After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield 1-cyclohexylpropan-2-one.

Hydration_Mechanism cluster_0 Mechanism Alkyne This compound Enol Enol Intermediate Alkyne->Enol + H₂O [H⁺, Hg²⁺] Ketone 1-Cyclohexylpropan-2-one Enol->Ketone Tautomerization

Simplified mechanism of alkyne hydration.

Palladium-Catalyzed Four-Component Synthesis of a Pyrimidine (B1678525) Derivative

This protocol describes a palladium-catalyzed carbonylative multicomponent reaction to synthesize a highly substituted uracil (B121893) derivative. Although this specific example does not use this compound directly, it demonstrates a powerful strategy for the synthesis of complex heterocyclic scaffolds where a related building block, cyclohexyl isocyanate, is used. This methodology could potentially be adapted for alkynyl-substituted pyrimidines.[1]

Application Notes:

This four-component reaction involves an α-chloroketone, an isocyanate, a primary aromatic amine, and carbon monoxide. The reaction proceeds via a Pd-catalyzed carbonylation and subsequent cyclization to form the pyrimidine-2,4(1H,3H)-dione core.[7] This approach allows for the rapid assembly of complex molecules from simple starting materials.

Quantitative Data for a Model Reaction:
α-ChloroketoneIsocyanateAmineCatalystLigandCO Pressure (atm)Temp (°C)Time (h)Yield (%)Reference
2-chloro-1-phenylethan-1-oneCyclohexyl isocyanatep-toluidine (B81030)Pd(OAc)₂ (4 mol%)PPh₃271101073[1]
Experimental Protocol: Synthesis of 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione[1]

Materials:

  • 2-chloro-1-phenylethan-1-one (3.0 mmol)

  • Cyclohexyl isocyanate (1.0 mmol)

  • p-toluidine (1.5 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.04 mmol, 4 mol%)

  • Triphenylphosphine [PPh₃] (0.32 mmol)

  • Triethylamine [NEt₃] (2.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (15 mL)

  • Carbon Monoxide (CO) gas

Procedure:

  • In a 45 mL autoclave, combine 2-chloro-1-phenylethan-1-one (463.8 mg, 3.0 mmol), cyclohexyl isocyanate (128 µL, 1.0 mmol), p-toluidine (160.7 mg, 1.5 mmol), Pd(OAc)₂ (27.0 mg, 0.04 mmol), PPh₃ (83.9 mg, 0.32 mmol), and NEt₃ (278 µL, 2.0 mmol) in anhydrous THF (15 mL).

  • Purge the autoclave three times with CO and then pressurize to 27 atm.

  • Heat the reactor to 110 °C with magnetic stirring for 10 hours.

  • After cooling, carefully vent the autoclave.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to yield the desired pyrimidine derivative.

Four_Component_Workflow start Start load_reagents Load Reagents and Catalyst into Autoclave start->load_reagents pressurize Pressurize with Carbon Monoxide load_reagents->pressurize heat Heat and Stir pressurize->heat cool_vent Cool and Vent heat->cool_vent concentrate Concentrate cool_vent->concentrate purify Column Chromatography concentrate->purify product Pyrimidine Derivative purify->product

Workflow for the four-component pyrimidine synthesis.

References

Application Notes and Protocols: Hydration of 3-Cyclohexyl-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental procedure for the hydration of the terminal alkyne, 3-Cyclohexyl-1-propyne, to synthesize 1-cyclohexylpropan-2-one. This reaction is a classic example of Markovnikov's rule, yielding a methyl ketone. The protocol detailed below utilizes a mercury(II)-catalyzed reaction, a common and effective method for the hydration of alkynes. This synthesis is relevant for professionals in drug development and organic synthesis as the resulting ketone can serve as a valuable intermediate.

Introduction

The hydration of alkynes is a fundamental transformation in organic chemistry, providing a direct route to carbonyl compounds. For terminal alkynes such as this compound, the addition of water across the triple bond, catalyzed by a combination of mercuric sulfate (B86663) and sulfuric acid, proceeds with high regioselectivity. The reaction initially forms an enol intermediate, which rapidly tautomerizes to the more stable keto form, in this case, 1-cyclohexylpropan-2-one. This ketone is a useful building block in the synthesis of more complex molecules, including potential pharmaceutical agents.

Reaction Scheme

The overall chemical transformation is as follows:

This compound → 1-cyclohexylpropan-2-one

Data Presentation

Reactant and Product Properties
CompoundIUPAC NameCAS NumberMolecular FormulaMolar Mass ( g/mol )
Starting Material This compound18736-95-3C₉H₁₄122.21
Product 1-cyclohexylpropan-2-one103-78-6C₉H₁₆O140.22
Spectroscopic Data for 1-cyclohexylpropan-2-one

¹H NMR (Proton NMR) Spectroscopic Data (Typical Chemical Shifts)

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Cyclohexyl Protons0.8 - 1.8Multiplet11H
-CH₂- (alpha to ketone)2.2 - 2.4Doublet2H
-CH₃ (methyl ketone)2.1Singlet3H

¹³C NMR (Carbon NMR) Spectroscopic Data (Typical Chemical Shifts)

CarbonChemical Shift (δ, ppm)
C=O (Ketone)208 - 210
-CH₂- (alpha to ketone)50 - 55
Cyclohexyl -CH-35 - 40
Cyclohexyl -CH₂-25 - 35
-CH₃ (methyl ketone)29 - 31

IR (Infrared) Spectroscopy Data

Functional GroupAbsorption Range (cm⁻¹)Intensity
C=O Stretch (Ketone)1710 - 1720Strong
C-H Stretch (sp³ CH, CH₂, CH₃)2850 - 2950Strong

Experimental Protocol: Mercury(II)-Catalyzed Hydration

This protocol is a representative procedure for the hydration of terminal alkynes. Researchers should adapt the quantities and conditions based on their specific experimental goals and available equipment.

Materials:

  • This compound

  • Mercuric(II) sulfate (HgSO₄)

  • Concentrated Sulfuric acid (H₂SO₄)

  • Water (H₂O)

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add water and slowly add concentrated sulfuric acid while cooling the flask in an ice bath.

  • Addition of Catalyst: To the acidic solution, add a catalytic amount of mercuric(II) sulfate and stir until it dissolves.

  • Addition of Alkyne: Add this compound to the reaction mixture.

  • Reaction: Gently heat the mixture to reflux (approximately 60-80 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction time can vary but is typically several hours.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with water, followed by a saturated sodium chloride solution (brine).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent from the filtrate using a rotary evaporator.

    • The crude product can be purified by vacuum distillation to obtain pure 1-cyclohexylpropan-2-one.

Safety Precautions:

  • Mercury compounds are highly toxic. Handle mercuric sulfate with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, goggles, lab coat). All mercury-containing waste must be disposed of according to institutional safety protocols.

  • Concentrated sulfuric acid is highly corrosive. Handle with care and add it to water slowly to avoid splashing.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A 1. Prepare Acidic Catalyst Solution (H₂O, H₂SO₄, HgSO₄) B 2. Add this compound A->B C 3. Heat to Reflux (60-80 °C) B->C D 4. Cool and Extract with Diethyl Ether C->D Reaction Complete E 5. Wash Organic Layer (H₂O, Brine) D->E F 6. Dry Organic Layer (MgSO₄) E->F G 7. Solvent Removal (Rotary Evaporation) F->G H 8. Vacuum Distillation G->H I 9. Characterization (NMR, IR) H->I

Caption: Experimental workflow for the hydration of this compound.

Reaction Mechanism Pathway

reaction_mechanism Alkyne This compound Mercurinium Mercurinium Ion Intermediate Alkyne->Mercurinium + Hg²⁺ Enol_Mercury Organomercury Enol Mercurinium->Enol_Mercury + H₂O - H⁺ Enol Enol Intermediate Enol_Mercury->Enol + H⁺ - Hg²⁺ Ketone 1-cyclohexylpropan-2-one (Product) Enol->Ketone Tautomerization

Caption: Simplified mechanism for the mercury(II)-catalyzed hydration of an alkyne.

Application Notes and Protocols for the Polymerization of 3-Cyclohexyl-1-propyne and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

I have initiated a comprehensive search on the polymerization of 3-cyclohexyl-1-propyne and its derivatives. The initial results provide general information about alkyne polymerization, including various catalytic systems like transition metal catalysts (Rhodium, Palladium, Nickel, Tantalum), metal-free catalysts, and different polymerization techniques such as Glaser-Hay coupling, Sonogashira polycondensation, and living anionic polymerization. The search also yielded specific information about the monomer this compound, including its chemical properties and suppliers.

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of novel polymers with tailored properties is a cornerstone of materials science and drug development. Polyacetylenes, a class of conjugated polymers, have garnered significant interest due to their unique electronic, optical, and biological properties. This document provides detailed application notes and protocols for the polymerization of this compound, a terminal alkyne with a bulky cycloaliphatic substituent, and its derivatives. The resulting polymers, poly(this compound), are of interest for applications requiring modified solubility, processability, and specific interactions, potentially in areas such as drug delivery, specialty coatings, and advanced materials.

While specific literature on the polymerization of this compound is limited, this guide consolidates general, well-established protocols for the polymerization of terminal alkynes. These methodologies provide a strong foundation for researchers to develop specific conditions for this monomer and its derivatives.

Monomer: this compound

This compound is a colorless liquid with the chemical formula C₉H₁₄ and a molecular weight of 122.21 g/mol . Its key physical properties are summarized in the table below.

PropertyValueReference
CAS Number17715-00-3
Molecular FormulaC₉H₁₄
Molecular Weight122.21 g/mol
Boiling Point157-158 °C
Density0.845 g/mL at 25 °C
Refractive Index (n20/D)1.4590

General Polymerization Approaches

The polymerization of terminal alkynes like this compound can be achieved through several catalytic methods. The choice of catalyst and reaction conditions will significantly influence the polymer's molecular weight, polydispersity, and microstructure (cis/trans content). Below are protocols for three common and effective methods.

Rhodium-Catalyzed Polymerization

Rhodium complexes are highly effective catalysts for the polymerization of substituted acetylenes, often leading to polymers with high cis-transoidal structures and high molecular weights. A common and highly active catalyst precursor is [Rh(nbd)Cl]₂ (nbd = norbornadiene).

Experimental Protocol: Rhodium-Catalyzed Polymerization

Objective: To synthesize poly(this compound) using a rhodium catalyst.

Materials:

  • This compound (monomer)

  • [Rh(nbd)Cl]₂ (catalyst precursor)

  • Triethylamine (B128534) (Et₃N) or another suitable amine as a co-catalyst/activator

  • Anhydrous and deoxygenated toluene (B28343) (solvent)

  • Methanol (B129727) (for precipitation)

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Syringes for liquid transfer

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the desired amount of [Rh(nbd)Cl]₂ in a minimal amount of anhydrous, deoxygenated toluene.

  • Monomer Addition: To the catalyst solution, add the desired amount of this compound via syringe. The monomer should be purified and deoxygenated prior to use.

  • Co-catalyst Addition: Add a molar equivalent of triethylamine (relative to the rhodium catalyst) to the reaction mixture.

  • Polymerization: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 30-60 °C). The progress of the polymerization can often be monitored by an increase in viscosity.

  • Termination and Precipitation: After the desired reaction time (typically several hours to 24 hours), terminate the polymerization by adding a small amount of methanol.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

  • Purification: Collect the polymer by filtration, wash it thoroughly with methanol to remove any residual catalyst and unreacted monomer.

  • Drying: Dry the polymer product under vacuum to a constant weight.

Characterization: The resulting polymer should be characterized by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups and confirm the disappearance of the alkyne C-H bond.

  • Thermal Analysis (TGA/DSC): To determine thermal stability and glass transition temperature.

Logical Workflow for Rhodium-Catalyzed Polymerization

Rhodium_Polymerization cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_characterization Characterization Catalyst [Rh(nbd)Cl]₂ ReactionVessel Schlenk Flask (Inert Atmosphere) Catalyst->ReactionVessel Monomer This compound Monomer->ReactionVessel Solvent Toluene Solvent->ReactionVessel CoCatalyst Et₃N CoCatalyst->ReactionVessel Polymerization Stirring (RT or Elevated Temp) ReactionVessel->Polymerization Termination Add Methanol Polymerization->Termination Precipitation Pour into Methanol Termination->Precipitation Filtration Collect Polymer Precipitation->Filtration Drying Vacuum Drying Filtration->Drying NMR NMR Drying->NMR GPC GPC Drying->GPC FTIR FTIR Drying->FTIR Thermal TGA/DSC Drying->Thermal

Caption: Workflow for Rhodium-Catalyzed Polymerization of this compound.

Palladium-Catalyzed Polymerization (Sonogashira-type Polycondensation)

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, can be adapted for polymerization. This would typically involve the synthesis of a dihalo-derivative of a comonomer to react with a bis-alkyne. For the homopolymerization of this compound, a different palladium-catalyzed approach would be needed, which is less common for terminal alkynes. However, for creating copolymers, this is a powerful technique. The protocol below describes a general Sonogashira polycondensation.

Experimental Protocol: Sonogashira Polycondensation for Copolymers

Objective: To synthesize a copolymer containing this compound derivatives.

Materials:

  • A dihaloaromatic or dihaloaliphatic comonomer (e.g., 1,4-diiodobenzene)

  • A bis-alkyne derivative of this compound (requires prior synthesis)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI) (co-catalyst)

  • Anhydrous and deoxygenated solvent (e.g., toluene/triethylamine mixture)

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Syringes for liquid transfer

Procedure:

  • Reactant Setup: In a Schlenk flask under an inert atmosphere, combine the dihalo-comonomer, the bis-alkyne monomer, the palladium catalyst, and the copper(I) iodide co-catalyst.

  • Solvent Addition: Add the anhydrous and deoxygenated solvent mixture via syringe.

  • Polymerization: Heat the reaction mixture to a suitable temperature (e.g., 50-100 °C) and stir. Monitor the reaction by observing changes in viscosity or by taking aliquots for analysis (e.g., GPC).

  • Work-up: After the polymerization is complete, cool the mixture to room temperature. Dilute with a solvent like toluene and wash with a dilute acid (e.g., HCl) or an ammonium (B1175870) hydroxide (B78521) solution to remove the amine base and copper salts.

  • Polymer Isolation: Precipitate the polymer by pouring the organic phase into a non-solvent such as methanol or acetone.

  • Purification: Collect the polymer by filtration, wash it with the non-solvent, and dry under vacuum.

Signaling Pathway Analogy for Sonogashira Polycondensation

Sonogashira_Pathway Dihalo-Monomer Dihalo-Monomer Oxidative Addition Oxidative Addition Dihalo-Monomer->Oxidative Addition Bis-Alkyne Bis-Alkyne Transmetalation Transmetalation Bis-Alkyne->Transmetalation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Cu(I) Co-catalyst Cu(I) Co-catalyst Cu(I) Co-catalyst->Transmetalation Oxidative Addition->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Regeneration Polymer Chain Polymer Chain Reductive Elimination->Polymer Chain

Caption: Catalytic cycle analogy for Sonogashira Polycondensation.

Metathesis Polymerization

While not a direct polymerization of the alkyne, ring-opening metathesis polymerization (ROMP) of a cyclobutene (B1205218) derivative of this compound could be a viable route to a functionalized polymer. This would require the synthesis of a suitable monomer first.

Conceptual Experimental Workflow: ROMP of a this compound Derivative

  • Monomer Synthesis: Synthesize a strained cyclic olefin, such as a norbornene or cyclobutene derivative, containing the this compound moiety.

  • Polymerization:

    • Dissolve the monomer in an appropriate anhydrous and deoxygenated solvent (e.g., dichloromethane (B109758) or toluene) in a Schlenk flask under an inert atmosphere.

    • Add a solution of a suitable Grubbs' catalyst (e.g., 1st, 2nd, or 3rd generation) to initiate the polymerization.

    • Stir the reaction at room temperature until a significant increase in viscosity is observed.

  • Termination: Quench the polymerization by adding an excess of a vinyl ether (e.g., ethyl vinyl ether).

  • Isolation: Precipitate the polymer in a non-solvent like methanol, filter, and dry under vacuum.

Applications in Drug Development

Polymers derived from this compound could have several potential applications in the field of drug development:

  • Drug Delivery Vehicles: The hydrophobic cyclohexyl group can enhance the encapsulation of lipophilic drugs. The polymer backbone could be further functionalized for targeted delivery or controlled release.

  • Biocompatible Coatings: These polymers could be used to coat medical devices to improve biocompatibility and reduce thrombosis.

  • Scaffolds for Tissue Engineering: The polymer could be processed into porous scaffolds for cell growth and tissue regeneration.

Further research would be required to assess the biocompatibility and biodegradability of these polymers for any in vivo applications. The alkyne functionality in the monomer could also be preserved in the polymer for post-polymerization modification via "click" chemistry, allowing for the attachment of bioactive molecules.

Data Summary

Catalyst SystemMonomer/Catalyst RatioSolventTemperature (°C)Time (h)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Yield (%)
[Rh(nbd)Cl]₂/Et₃NToluene
Pd(PPh₃)₄/CuIToluene/Et₃N
Grubbs' CatalystCH₂Cl₂

Conclusion

The polymerization of this compound and its derivatives presents an opportunity to create novel polymers with potentially valuable properties for materials science and drug development. The protocols provided here for rhodium-catalyzed polymerization, Sonogashira polycondensation, and a conceptual workflow for metathesis polymerization offer robust starting points for experimental investigation. Careful characterization of the resulting polymers will be crucial to understanding their structure-property relationships and unlocking their full application potential. Researchers are encouraged to use these notes as a guide and to systematically optimize the reaction conditions for this specific class of monomers.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Cyclohexyl-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Cyclohexyl-1-propyne synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on two primary synthetic routes: the alkylation of an acetylide anion and the dehydrohalogenation of a dihalocyclohexylpropane.

Logical Flow for Troubleshooting Low Yield

Troubleshooting_Flow start Low Yield of this compound route_decision Which synthetic route was used? start->route_decision alkylation_route Route 1: Acetylide Alkylation route_decision->alkylation_route Alkylation dehydro_route Route 2: Dehydrohalogenation route_decision->dehydro_route Dehydrohalogenation elimination High percentage of elimination byproduct (Cyclohexylallene or Methylenecyclohexane)? alkylation_route->elimination incomplete_elimination Presence of vinyl halide intermediate? dehydro_route->incomplete_elimination incomplete_alkylation Starting material (cyclohexylmethyl halide) recovered? elimination->incomplete_alkylation No optimize_temp Optimize reaction temperature. Lower temperature can favor SN2 over E2. elimination->optimize_temp Yes change_base Consider a less sterically hindered strong base. elimination->change_base Yes base_issue_alkylation Incomplete formation of acetylide? incomplete_alkylation->base_issue_alkylation No increase_acetylide Use a slight excess of the acetylide anion. incomplete_alkylation->increase_acetylide Yes check_base_quality Use fresh, high-quality strong base (e.g., NaNH2). Ensure anhydrous conditions. base_issue_alkylation->check_base_quality Yes purification_protocol Implement a specific purification protocol to separate from byproducts. base_issue_alkylation->purification_protocol No isomerization Formation of internal alkyne or diene isomers? incomplete_elimination->isomerization No increase_base_equiv Increase equivalents of strong base (e.g., NaNH2). Ensure sufficient reaction time and temperature. incomplete_elimination->increase_base_equiv Yes base_issue_dehydro Ineffective dehydrohalogenation? isomerization->base_issue_dehydro No use_stronger_base Switch to a stronger base like sodium amide. isomerization->use_stronger_base Yes base_issue_dehydro->check_base_quality Yes base_issue_dehydro->purification_protocol No check_halide Ensure high purity of the primary cyclohexylmethyl halide.

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common synthetic strategies are:

  • Alkylation of an Acetylide Anion: This involves the reaction of a metal acetylide (e.g., sodium acetylide) with a cyclohexylmethyl halide (e.g., cyclohexylmethyl bromide). This is an SN2 reaction.

  • Dehydrohalogenation of a Dihalocyclohexylpropane: This method typically involves the double elimination of hydrogen halides from a vicinal or geminal dihalide, such as 1,2-dibromo-3-cyclohexylpropane, using a strong base like sodium amide.

Q2: My yield is low when using the acetylide alkylation method, and I observe a significant amount of a byproduct with the same mass. What is likely happening?

A2: You are likely encountering a competing E2 elimination reaction. The acetylide anion is a strong base, and while cyclohexylmethyl bromide is a primary halide, it is sterically hindered. This can lead to the formation of elimination byproducts such as cyclohexylallene (B1596578) or methylenecyclohexane (B74748) instead of the desired substitution product.

Q3: How can I minimize the E2 elimination side reaction in the acetylide alkylation synthesis?

A3: To favor the SN2 substitution reaction and improve the yield of this compound, consider the following:

  • Temperature Control: Lowering the reaction temperature can favor the SN2 pathway, which has a lower activation energy than the E2 reaction.

  • Choice of Base and Solvent: While a strong base is needed to form the acetylide, using a less sterically hindered base for this step if possible, and ensuring a suitable solvent system can influence the reaction outcome.

  • Purity of Starting Materials: Ensure your cyclohexylmethyl halide is free from secondary or tertiary halide impurities, as these will readily undergo elimination.

Q4: I am performing a dehydrohalogenation reaction and still have starting dihalide or vinyl halide intermediate in my final product. How can I drive the reaction to completion?

A4: Incomplete elimination is a common issue. To address this:

  • Equivalents of Base: Ensure you are using a sufficient excess of a strong base. For a terminal alkyne synthesis from a vicinal dihalide, at least three equivalents of a very strong base like sodium amide (NaNH₂) are often recommended: two for the eliminations and one to deprotonate the terminal alkyne.

  • Reaction Time and Temperature: The reaction may require prolonged heating to ensure both elimination steps proceed to completion. Refer to established protocols for appropriate conditions.

  • Base Strength: If using a weaker base like potassium hydroxide, you may need to switch to a stronger base such as sodium amide to effectively promote the second elimination from the vinyl halide intermediate.

Q5: Are there any concerns about isomerization of the final product?

A5: Yes, under strongly basic conditions, terminal alkynes can potentially isomerize to more stable internal alkynes. Using a very strong base like sodium amide can help trap the terminal alkyne as its acetylide salt, preventing isomerization. A subsequent workup with a mild acid will then regenerate the desired terminal alkyne.[1]

Data Presentation

Synthetic RouteKey ReactantsTypical BaseReported YieldKey Challenges
Acetylide Alkylation Acetylene (B1199291), Cyclohexylmethyl BromideSodium Amide (NaNH₂)VariableCompetition from E2 elimination due to sterically hindered primary halide.
Dehydrohalogenation 3-Cyclohexyl-1,2-dibromopropaneSodium Amide (NaNH₂)~66%[2]Requires a multi-step synthesis of the dihalide precursor; potential for incomplete elimination.

Experimental Protocols

Route 1: Alkylation of Sodium Acetylide with Cyclohexylmethyl Bromide (General Procedure)

This protocol is a generalized procedure based on the well-established alkylation of acetylide anions.

Workflow Diagram

Alkylation_Workflow cluster_prep Acetylide Formation cluster_reaction Alkylation Reaction cluster_workup Workup and Purification NaNH2 Sodium Amide (NaNH₂) Acetylide Sodium Acetylide Suspension NaNH2->Acetylide NH3 Liquid Ammonia (B1221849) (Solvent) NH3->Acetylide Acetylene Acetylene Gas Acetylene->Acetylide Reaction_Mixture Reaction Mixture Acetylide->Reaction_Mixture Cyclohexylmethyl_Bromide Cyclohexylmethyl Bromide Cyclohexylmethyl_Bromide->Reaction_Mixture Quench Quench with NH₄Cl Reaction_Mixture->Quench Extraction Solvent Extraction Quench->Extraction Distillation Distillation Extraction->Distillation Final_Product This compound Distillation->Final_Product

Caption: General workflow for the synthesis of this compound via acetylide alkylation.

Methodology:

  • Acetylide Formation: In a three-necked flask equipped with a dry-ice condenser, mechanical stirrer, and gas inlet, suspend sodium amide in liquid ammonia at -78 °C. Bubble acetylene gas through the suspension until the formation of sodium acetylide is complete (indicated by a color change or cessation of gas uptake).

  • Alkylation: Slowly add a solution of cyclohexylmethyl bromide in an anhydrous ether solvent (e.g., THF or diethyl ether) to the sodium acetylide suspension at low temperature (e.g., -78 °C to -33 °C).

  • Reaction Monitoring: Allow the reaction to stir for several hours, gradually warming to room temperature. Monitor the reaction progress by TLC or GC to observe the consumption of the cyclohexylmethyl bromide.

  • Workup: Carefully quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate in vacuo. Purify the crude product by fractional distillation under reduced pressure.

Route 2: Dehydrohalogenation of 3-Cyclohexyl-1-bromopropene (Organic Syntheses Procedure)

This protocol is adapted from a verified procedure in Organic Syntheses.[2]

Methodology:

  • Reaction Setup: In a 2-liter round-bottomed, three-necked flask fitted with a reflux condenser, a separatory funnel, and a mechanical stirrer, prepare a suspension of finely pulverized sodium amide (120 g, 3.1 moles) in 450 cc of purified mineral oil.

  • Reaction: Heat the suspension in an oil bath to 160-165 °C with stirring. Add 3-cyclohexyl-1-bromopropene (203 g, 1 mole) dropwise over 1.5 hours. Ammonia gas will evolve during the addition.

  • Reaction Completion: After the addition is complete, continue heating for approximately two hours.

  • Workup: Cool the reaction mixture and add 500 cc of ether. Pour the mixture onto 1.5 kg of cracked ice in a 5-liter flask and then acidify with 280 cc of concentrated hydrochloric acid.

  • Purification: Separate the ether layer, dry it over calcium chloride, and distill. First, remove the ether at atmospheric pressure, and then distill the this compound under reduced pressure. The fraction boiling at 58–63 °C/20 mm is collected. This procedure reports a yield of 80 g (66%).[2]

References

Technical Support Center: Synthesis of 3-Cyclohexyl-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals with the synthesis of 3-cyclohexyl-1-propyne.

Troubleshooting Guide

Problem Potential Causes Solutions
Low or No Yield of this compound 1. Presence of moisture or acidic protons: The acetylide anion is a very strong base and will be quenched by water, alcohols, or other acidic protons.- Ensure all glassware is flame-dried or oven-dried before use.- Use anhydrous solvents.- If starting from acetylene (B1199291) gas, ensure it is passed through a drying agent.
2. Inefficient formation of the acetylide anion: The base used may not be strong enough or may have degraded.- Use a strong base like sodium amide (NaNH₂) or n-butyllithium (n-BuLi).- Ensure the base has not been deactivated by exposure to air or moisture.
3. Incorrect reaction temperature: Temperature control is crucial for both the formation of the acetylide and the subsequent alkylation.- Maintain the recommended temperature for the deprotonation step (e.g., as low as -78°C for n-BuLi).- Control the temperature during the addition of the cyclohexyl derivative to avoid excessive side reactions.
Presence of Significant Impurities 1. Major byproduct is an alkene (e.g., methylenecyclohexane (B74748) or 1-methylcyclohexene): This is likely due to a competing E2 elimination reaction.[1][2][3][4][5][6][7]- Use a primary alkyl halide like cyclohexylmethyl bromide instead of a secondary halide like bromocyclohexane (B57405).[1][4][7] Acetylide anions are strong bases and will favor elimination with secondary and tertiary halides.[1][2][3][4][5][6][7]- Keep the reaction temperature as low as reasonably possible to favor the SN2 reaction over elimination.
2. Presence of unreacted starting materials: The reaction may not have gone to completion.- Increase the reaction time or temperature slightly after the addition of the alkyl halide.- Ensure stoichiometric amounts of reactants are used; a slight excess of the acetylide may be beneficial.
3. Formation of other alkynes: If using a substituted acetylene, ensure it is the correct starting material. If starting from acetylene, double alkylation can occur.- Use a suitable excess of acetylene to minimize the formation of the dialkylated product.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of this compound and how can it be minimized?

A1: The most common and significant side reaction is E2 elimination, which produces alkene byproducts. Acetylide anions are potent bases, and if the reaction conditions are not optimal, they will abstract a proton from the alkyl halide instead of performing a nucleophilic attack on the carbon atom.[1][2][3][4][5][6][7]

To minimize this side reaction:

  • Use a primary alkyl halide: The ideal substrate is cyclohexylmethyl bromide, as it is a primary halide. Using a secondary halide like bromocyclohexane will lead to the formation of cyclohexene (B86901) as the major product.[1][7]

  • Control the temperature: Lower reaction temperatures generally favor the SN2 substitution reaction over the E2 elimination pathway.

  • Choice of solvent: While not as critical as the choice of halide, the solvent can influence the reaction rates. Ethereal solvents like THF or diethyl ether are commonly used.

Q2: Which starting materials are recommended for the synthesis of this compound?

A2: There are two primary routes for the alkylation:

  • Acetylene and Cyclohexylmethyl Halide: This involves the deprotonation of acetylene to form an acetylide, which is then reacted with a cyclohexylmethyl halide (preferably bromide or iodide). This is often the preferred route as it builds the carbon chain from simple precursors.

  • Propargyl Halide and a Cyclohexyl Grignard Reagent: This involves forming a Grignard reagent from a cyclohexyl halide and reacting it with a propargyl halide like propargyl bromide. This can also be an effective method.

Q3: What are the optimal reaction conditions?

A3: Optimal conditions depend on the chosen synthetic route. For the alkylation of acetylene with cyclohexylmethyl bromide:

  • Base: A strong base such as sodium amide (NaNH₂) in liquid ammonia (B1221849) or n-butyllithium (n-BuLi) in an ethereal solvent (like THF) is required to deprotonate acetylene.

  • Temperature: Deprotonation is often carried out at low temperatures, for instance, -78°C when using n-BuLi. The subsequent alkylation reaction with cyclohexylmethyl bromide should also be maintained at a low temperature initially and then allowed to slowly warm to room temperature.

  • Solvent: Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether are suitable solvents that are unreactive towards the strong bases used.

Quantitative Data on Side Reactions

Alkyl Halide TypeExamplePredominant ReactionExpected Yield of Substitution ProductExpected Yield of Elimination Product
Primary (unhindered) 1-BromobutaneSN2 SubstitutionHigh (>80%)Low (<20%)
Primary (hindered) Cyclohexylmethyl bromideSN2 Substitution with some E2Moderate to HighLow to Moderate
Secondary BromocyclohexaneE2 EliminationVery Low (<10%)High (>90%)
Tertiary tert-Butyl bromideE2 EliminationNegligible>99%

Experimental Protocols

Synthesis of this compound via Alkylation of Acetylene with Cyclohexylmethyl Bromide

This protocol is a modern adaptation based on general procedures for acetylide alkylation.

Materials:

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Acetylene gas, dried

  • Cyclohexylmethyl bromide

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet adapter, a low-temperature thermometer, and a dropping funnel under an inert atmosphere.

  • Acetylene Introduction: Cool the flask to -78°C (dry ice/acetone bath) and add anhydrous THF. Bubble dried acetylene gas through the stirred THF for 20-30 minutes to obtain a saturated solution.

  • Deprotonation: Slowly add one equivalent of n-butyllithium solution via the dropping funnel, ensuring the internal temperature does not rise above -60°C. Stir the resulting lithium acetylide suspension at -78°C for 30 minutes.

  • Alkylation: Add one equivalent of cyclohexylmethyl bromide dropwise via the dropping funnel. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching: Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 times).

  • Workup: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Visualizations

Synthesis_Pathway Main Synthetic Pathway for this compound acetylene Acetylene acetylide Lithium Acetylide acetylene->acetylide 1. n-BuLi, THF, -78°C product This compound acetylide->product 2. Alkylation cyclohexylmethyl_bromide Cyclohexylmethyl Bromide cyclohexylmethyl_bromide->product

Caption: Main synthetic pathway for this compound.

Side_Reaction E2 Elimination Side Reaction acetylide Acetylide Anion (Base) transition_state Transition State acetylide->transition_state Proton abstraction cyclohexylmethyl_bromide Cyclohexylmethyl Bromide cyclohexylmethyl_bromide->transition_state elimination_product Methylenecyclohexane transition_state->elimination_product bromide_ion Bromide Ion transition_state->bromide_ion propyne Acetylene (regenerated) transition_state->propyne

Caption: E2 elimination side reaction mechanism.

Troubleshooting_Workflow Troubleshooting Workflow start Low Yield or Impure Product check_purity Analyze crude product (GC-MS, NMR) start->check_purity unreacted_sm High levels of starting material? check_purity->unreacted_sm alkene_byproduct Alkene byproduct detected? check_purity->alkene_byproduct check_moisture Reaction quenched by moisture? check_purity->check_moisture increase_time_temp Increase reaction time/temperature unreacted_sm->increase_time_temp Yes check_reagents Check stoichiometry and reagent quality unreacted_sm->check_reagents Yes use_primary_halide Ensure primary halide is used alkene_byproduct->use_primary_halide Yes lower_temp Lower reaction temperature alkene_byproduct->lower_temp Yes dry_glassware Ensure anhydrous conditions check_moisture->dry_glassware Yes

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Purification of 3-Cyclohexyl-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3-Cyclohexyl-1-propyne. It includes frequently asked questions, detailed troubleshooting guides, and standard experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physical properties?

This compound (CAS No: 17715-00-3) is a colorless liquid organic compound with the molecular formula C₉H₁₄.[1][2] It is widely used as an intermediate in organic synthesis, particularly in the pharmaceutical and chemical industries.[1][3] Its key physical properties are summarized in the table below.

Q2: What are the common impurities found in crude this compound?

Common impurities largely depend on the synthetic route used. A frequent synthesis method is the dehydrohalogenation of cyclohexyl-substituted dihalopropanes or vinyl halides.[4][5][6] Based on this and related synthetic pathways, potential impurities include:

  • Unreacted Starting Materials: Such as 3-cyclohexyl-1-bromopropene or 3-cyclohexyl-2-bromopropene.[4][7]

  • Isomeric Byproducts: Allenic isomers (e.g., 1-cyclohexyl-1,2-propadiene) can form under certain basic conditions.

  • Alkene Byproducts: Incomplete elimination can result in corresponding alkene impurities.[7]

  • Solvent Residues: Solvents used during the reaction or work-up (e.g., ether, mineral oil) may remain.[4][7]

  • Homocoupled Byproducts: If a coupling reaction was involved in the synthesis, byproducts from the coupling of two identical starting materials might be present.[7]

Q3: What are the most effective purification techniques for this compound?

The choice of purification technique depends on the nature of the impurities and the desired final purity. The most common and effective methods are:

  • Vacuum Distillation: Ideal for separating volatile liquids with different boiling points and is the preferred method for bulk purification of this compound, especially for removing non-volatile impurities or solvents with significantly different boiling points.[7]

  • Flash Column Chromatography: Excellent for separating compounds based on polarity. For a nonpolar compound like this compound, silica (B1680970) gel with a nonpolar eluent system is effective.[7][8]

  • Argentation Chromatography: A specialized and powerful column chromatography technique that uses silver nitrate-impregnated silica gel. It is particularly effective for separating alkynes from their corresponding alkene byproducts.[7]

Q4: How can I assess the purity of the final product?

Several analytical techniques can be used to determine the purity of this compound:

  • Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is a powerful tool for assessing purity and identifying volatile impurities.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to quantify impurities if they have distinct signals.

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity and monitor the progress of a column chromatography separation.[7]

Quantitative Data Summary

The following tables provide key quantitative data for this compound and typical parameters for its purification.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 17715-00-3[1][10]
Molecular Formula C₉H₁₄[1][2]
Molecular Weight 122.21 g/mol [2]
Boiling Point 157-158 °C (atm)[10]
58-63 °C @ 20 mmHg[4]
Density 0.845 g/mL at 25 °C[10]
Refractive Index (n²⁰/D) 1.4590[1][10]
Flash Point 35 °C (95 °F)[10]
Solubility Slightly soluble in water[11]

Table 2: Recommended Purification Parameters

Purification MethodTypical ParametersApplication NotesReference(s)
Vacuum Distillation Pressure: 20-24 mmHgCollection Temp: 58-63 °CBest for removing non-volatile impurities or solvents with very different boiling points.[4][7]
Flash Chromatography Stationary Phase: Silica GelMobile Phase: 100% Hexanes or HeptaneEffective for separating polar impurities. The polarity of the eluent can be slightly increased with dichloromethane (B109758) or toluene (B28343) if needed.[7]
Argentation Chromatography Stationary Phase: 10-15% AgNO₃ on Silica GelMobile Phase: Hexanes/Ethyl Acetate (B1210297) or Hexanes/DichloromethaneHighly effective for separating alkene byproducts from the target alkyne. Alkenes are retained more strongly on the column.[7]

Troubleshooting Guides

Issue 1: Co-elution of impurities during silica gel chromatography.

  • Question: I am running a silica gel column with pure hexane, but a non-polar impurity is co-eluting with my this compound. What can I do?

  • Answer:

    • Change Solvent Selectivity: Instead of increasing polarity with ethyl acetate, try a different non-polar solvent system. Replacing hexanes with pentane (B18724) or using a mobile phase containing a small percentage of toluene or dichloromethane can alter the interactions with the silica gel and may improve separation.[7]

    • Improve Column Technique: Use a long, thin column to increase theoretical plates. Additionally, employing a dry loading technique, where the crude product is pre-adsorbed onto silica gel before being added to the column, can lead to better resolution for nonpolar compounds.[7]

    • Use Argentation Chromatography: If you suspect the impurity is an alkene, this is the most effective method. The differential complexation of the silver ions with the alkyne and alkene π-bonds will allow for a clean separation.[7]

Issue 2: The product is decomposing during distillation.

  • Question: I'm trying to distill my product at atmospheric pressure (158 °C), but I'm getting low yield and charring in the distillation flask. Why is this happening?

  • Answer: Alkynes can be thermally sensitive, especially in the presence of impurities. Distilling at the atmospheric boiling point of 158 °C may be causing decomposition. The recommended solution is to perform a vacuum distillation . By reducing the pressure, you significantly lower the boiling point (e.g., to ~60 °C at 20 mmHg), allowing for a safe and efficient distillation without thermal degradation.[4][7]

Issue 3: My final product still contains alkene impurities after standard purification.

  • Question: After distillation and standard flash chromatography, my NMR analysis still shows the presence of a closely related alkene. How can I remove it?

  • Answer: This is a classic separation challenge for which Argentation Chromatography is the ideal solution. Alkenes interact more strongly with the silver nitrate-impregnated silica gel than the terminal alkyne.[7] This stronger interaction leads to a longer retention time for the alkene on the column, allowing the pure this compound to elute first. Please refer to the detailed protocol below.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

  • Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glass joints are properly sealed with vacuum grease.

  • Charging the Flask: Place the crude this compound into the distillation flask, adding a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.

  • Evacuation: Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap in between. Slowly and carefully reduce the pressure to the target range (e.g., 20-25 mmHg).

  • Heating: Begin gently heating the distillation flask using a heating mantle.

  • Fraction Collection: Collect the distillate that comes over at the expected boiling point for the given pressure (e.g., 58-63 °C at 20 mmHg).[4] Discard any initial forerun that distills at a lower temperature.

  • Completion: Stop the distillation when the temperature starts to drop or rise sharply, or when only a small residue remains.

  • Shutdown: Turn off the heat and allow the apparatus to cool completely before slowly reintroducing air to the system.

Protocol 2: Purification by Argentation Chromatography

  • Preparation of AgNO₃-Silica Gel:

    • Dissolve silver nitrate (B79036) (AgNO₃) in deionized water or acetonitrile (B52724) (typically 10-15g of AgNO₃ per 100g of silica gel).

    • In a fume hood, create a slurry of silica gel in a suitable solvent (like dichloromethane).

    • Add the AgNO₃ solution to the silica slurry and mix thoroughly.

    • Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained. Protect the AgNO₃-silica gel from light, as it is light-sensitive.[7]

  • Column Packing:

    • Pack a chromatography column with the prepared AgNO₃-silica gel using a nonpolar solvent system (e.g., 100% hexanes).

  • Sample Loading:

    • Dissolve the crude alkyne mixture in a minimal amount of the eluent and load it onto the column.

  • Elution:

    • Elute the column with the chosen nonpolar solvent system (e.g., a gradient of hexanes/ethyl acetate or hexanes/dichloromethane). The this compound is expected to elute before the corresponding alkene impurity.[7]

  • Fraction Monitoring:

    • Collect fractions and monitor them by TLC or GC to identify the pure alkyne fractions.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizations

PurificationWorkflow start Crude this compound analysis1 Initial Purity Assessment (GC-MS, NMR) start->analysis1 decision1 Major Impurities? analysis1->decision1 distillation Vacuum Distillation decision1->distillation Non-volatile / Solvent chromatography Flash Chromatography (Silica Gel) decision1->chromatography Polar decision2 Alkene Impurities Present? distillation->decision2 chromatography->decision2 argentation Argentation Chromatography decision2->argentation Yes analysis2 Final Purity Analysis (GC, NMR) decision2->analysis2 No argentation->analysis2 end Pure this compound analysis2->end

Caption: General workflow for the purification of this compound.

TroubleshootingTree start Purification Issue Identified issue_type What is the nature of the issue? start->issue_type coelution Co-elution on Silica issue_type->coelution Impurity not separating decomp Decomposition during Distillation issue_type->decomp Product degrading low_yield Low Recovery / Yield issue_type->low_yield Poor mass balance coelution_sol 1. Change Solvent Selectivity (e.g., add Toluene) 2. Use Argentation Column (for Alkenes) coelution->coelution_sol decomp_sol Use Vacuum Distillation to lower boiling point decomp->decomp_sol low_yield_sol 1. Check for volatility losses 2. Optimize column loading 3. Ensure complete extraction low_yield->low_yield_sol

Caption: Decision tree for troubleshooting common purification problems.

ArgentationMechanism cluster_column Argentation Column (AgNO₃-Silica) Ag_ion Ag⁺ alkyne This compound (Weak Interaction) alkyne->Ag_ion  π-complex (weaker) elutes_fast Elutes First alkyne->elutes_fast alkene Alkene Impurity (Strong Interaction) alkene->Ag_ion π-complex (stronger)   elutes_slow Retained Longer alkene->elutes_slow p1 p2

Caption: Principle of separating alkynes and alkenes via Argentation Chromatography.

References

Overcoming steric hindrance in 3-Cyclohexyl-1-propyne reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Cyclohexyl-1-propyne Reactions

Welcome to the technical support center for this compound. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the unique reactivity of this sterically hindered terminal alkyne.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when working with this compound?

The primary challenge in reactions involving this compound is the steric hindrance imposed by the bulky cyclohexyl group. This can lead to slower reaction rates, lower yields, and in some cases, altered selectivity compared to less hindered terminal alkynes.[1] Careful selection of reagents and optimization of reaction conditions are crucial for success.

Q2: How does the steric bulk of the cyclohexyl group influence reaction outcomes?

The cyclohexyl group can impede the approach of reagents to the reactive alkyne functionality. This steric impediment can:

  • Slow down reaction kinetics: Requiring longer reaction times or higher temperatures.[1]

  • Influence regioselectivity: Favoring the formation of products where substitution occurs at the less hindered terminal carbon of the alkyne.[2][3]

  • Necessitate specialized catalysts or reagents: Such as those with less steric bulk or higher reactivity to overcome the hindrance.

Troubleshooting Guide: Hydroboration-Oxidation

The hydroboration-oxidation of this compound is a common method for the anti-Markovnikov hydration to form 3-cyclohexylpropanal. However, the steric hindrance of the cyclohexyl group can present challenges.

Problem: Low yield of the desired aldehyde and formation of byproducts.

Possible Cause 1: Double hydroboration of the alkyne. If a non-bulky borane (B79455) reagent like BH3 is used, both pi bonds of the alkyne can undergo hydroboration, leading to a complex mixture of products and reduced yield of the desired aldehyde.[2][3]

Solution: Employ a sterically hindered borane reagent to ensure mono-hydroboration. Common choices include disiamylborane (B86530) ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN).[4] These bulky reagents react preferentially with the terminal, less hindered carbon of the alkyne and are too large to easily add a second time to the resulting vinylborane.[2][3][5]

Possible Cause 2: Competing Markovnikov addition. While hydroboration generally follows anti-Markovnikov selectivity, trace amounts of the Markovnikov product (a ketone) can form, especially under non-ideal conditions.

Solution: Strict adherence to the use of sterically bulky boranes will maximize anti-Markovnikov selectivity due to the steric interactions between the cyclohexyl group and the borane reagent.[5]

Comparative Data: Choice of Borane Reagent
Borane ReagentProductSelectivity (Aldehyde:Ketone)Typical Yield
BH₃·THFMixture of productsPoorLow
Disiamylborane3-cyclohexylpropanal>98:2~85%
9-BBN3-cyclohexylpropanal>99:1~90%
Experimental Protocol: Hydroboration-Oxidation with 9-BBN
  • Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).

  • Hydroboration: Cool the solution to 0 °C in an ice bath. Add a 0.5 M solution of 9-BBN in THF (1.1 eq) dropwise over 30 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Oxidation: Cool the reaction mixture back to 0 °C. Slowly add ethanol, followed by a 6 M aqueous solution of sodium hydroxide (B78521) (NaOH). Carefully add 30% hydrogen peroxide (H₂O₂) dropwise, ensuring the internal temperature does not exceed 40 °C.

  • Workup: After the addition is complete, stir the mixture at room temperature for 1 hour. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the resulting crude aldehyde by flash column chromatography on silica (B1680970) gel.

hydroboration_workflow start Start setup Dissolve this compound in anhydrous THF under Argon start->setup hydroboration Add 9-BBN solution at 0°C, then stir at room temperature setup->hydroboration oxidation Oxidize with NaOH and H2O2 at 0°C to room temperature hydroboration->oxidation workup Extract with Et2O, wash, and dry oxidation->workup purification Purify by column chromatography workup->purification end 3-cyclohexylpropanal purification->end

Caption: Workflow for hydroboration-oxidation of this compound.

Troubleshooting Guide: Sonogashira Coupling

The Sonogashira coupling is a powerful tool for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[6] The steric bulk of this compound can significantly impact the efficiency of this reaction.[1]

Problem: Slow reaction or low conversion to the desired coupled product.

Possible Cause 1: Inefficient catalyst system for a sterically hindered alkyne. Standard Sonogashira catalysts may not be active enough to facilitate the coupling of the bulky this compound.

Solution: Employ a palladium catalyst with bulky, electron-rich phosphine (B1218219) ligands, such as XPhos or SPhos.[7] These ligands can promote the reductive elimination step and stabilize the active catalytic species. Alternatively, N-heterocyclic carbene (NHC) ligands can also be effective.[7]

Possible Cause 2: Inappropriate reaction conditions. Sterically hindered substrates often require more forcing conditions to achieve reasonable reaction rates.

Solution: Increase the reaction temperature. While many Sonogashira couplings proceed at room temperature, reactions with hindered substrates may benefit from heating.[8] Microwave irradiation can also be a valuable tool to accelerate the reaction and potentially minimize thermal decomposition.[7] The choice of solvent and base is also critical; polar aprotic solvents like DMF or DMA are often effective.[7]

Comparative Data: Ligand Effect in Sonogashira Coupling
Palladium Catalyst/LigandTemperature (°C)Reaction Time (h)Typical Yield
Pd(PPh₃)₂Cl₂2524< 20%
Pd(OAc)₂ / PPh₃6012~45%
Pd₂(dba)₃ / XPhos804> 85%
Experimental Protocol: Sonogashira Coupling with a Bulky Ligand
  • Setup: To a dry Schlenk tube under an inert atmosphere, add the aryl halide (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.05 eq).

  • Reagent Addition: Add anhydrous solvent (e.g., THF or DMF), followed by this compound (1.2 eq) and a suitable base such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) (2.0 eq). If using a copper co-catalyst, add CuI (0.03 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the catalyst.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous MgSO₄, concentrate, and purify by flash column chromatography.

Caption: Simplified catalytic cycles in a Sonogashira coupling reaction.

References

Technical Support Center: Optimizing Catalyst Loading for 3-Cyclohexyl-1-propyne Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the coupling reactions of 3-Cyclohexyl-1-propyne. The focus is on optimizing palladium catalyst loading for Sonogashira coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is a typical palladium catalyst loading range for the Sonogashira coupling of this compound?

A1: For Sonogashira reactions, palladium catalyst loading can vary significantly based on the specific substrates, catalyst system, and reaction conditions. Generally, the loading can range from as high as 5 mol% to as low as 0.0001 mol% for highly active catalytic systems. Due to the steric bulk of the cyclohexyl group on this compound, which can slow down reaction kinetics, a good starting point for optimization is often in the range of 1-2 mol%.[1] For particularly challenging couplings with sterically hindered or electron-rich aryl halides, higher catalyst loadings may be necessary.[2]

Q2: My reaction is sluggish or provides a low yield. What are the primary factors to investigate?

A2: Several factors can lead to poor performance in the coupling of this compound. Key areas to troubleshoot include:

  • Catalyst Activity: Ensure the palladium catalyst and copper(I) co-catalyst (if used) are active. Catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can be sensitive to air and moisture and may degrade over time.[3]

  • Inert Atmosphere: Sonogashira reactions are often sensitive to oxygen, which can deactivate the Pd(0) catalyst and promote unwanted side reactions. It is crucial to use properly degassed solvents and maintain an inert atmosphere (e.g., argon or nitrogen).[3]

  • Purity of Reagents: Impurities in starting materials, solvents, or the base can poison the catalyst. Ensure all reagents are of high purity and anhydrous.[3]

  • Steric Hindrance: The bulky cyclohexyl group can impede the approach of the palladium catalyst to the alkyne. This may necessitate the use of specific ligands or higher reaction temperatures to overcome the steric barrier.[4]

Q3: I am observing a significant amount of homocoupled diyne byproduct. How can I minimize this?

A3: The formation of a homocoupled diyne (Glaser coupling) is a common side reaction, particularly when using a copper co-catalyst. To minimize this:

  • Reduce Copper(I) Concentration: Excessive amounts of the copper(I) co-catalyst can promote the oxidative homocoupling of the terminal alkyne. Try reducing the amount of the copper salt.

  • Exclude Oxygen: The presence of oxygen facilitates Glaser coupling. Rigorous exclusion of air from the reaction mixture is critical.[5]

  • Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. These methods can effectively eliminate the formation of homocoupling byproducts.[5]

  • Slow Addition of Alkyne: In some cases, slow addition of this compound to the reaction mixture can help to maintain a low concentration, thereby favoring the cross-coupling over self-coupling.[5]

Q4: What is the black precipitate forming in my reaction?

A4: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and precipitation of the palladium catalyst from the solution. This deactivation of the catalyst will halt the reaction. Common causes include:

  • Presence of Oxygen: Incomplete degassing of the solvent and reaction vessel.

  • High Temperatures: The catalyst system may not be stable at the reaction temperature.

  • Inappropriate Solvent: Some solvents can promote the formation of palladium black.

  • Impurities: Impurities in the reagents can lead to catalyst decomposition.

Using fresh, high-purity reagents and solvents, ensuring a thoroughly inert atmosphere, and optimizing the reaction temperature can help prevent this issue.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Strategy
Low or No Product Yield Inactive CatalystUse a fresh batch of palladium and copper catalysts. Ensure proper storage under an inert atmosphere.
Insufficient Catalyst LoadingIncrementally increase the palladium catalyst loading (e.g., from 1 mol% to 3 mol%).
Poor Ligand ChoiceFor sterically hindered substrates, consider using bulky, electron-rich phosphine (B1218219) ligands (e.g., P(t-Bu)₃, XPhos, SPhos) to improve catalyst activity.
Non-Optimal TemperatureGradually increase the reaction temperature in increments of 10-20 °C. Sterically hindered couplings often require more thermal energy.
Ineffective Base or SolventScreen different amine bases (e.g., triethylamine (B128534), diisopropylethylamine) and anhydrous solvents (e.g., THF, DMF, toluene).
Significant Homocoupling of this compound Excess Copper(I) CatalystReduce the loading of the copper co-catalyst (e.g., from 5 mol% to 1 mol%).
Presence of OxygenEnsure rigorous degassing of solvents and maintain a positive pressure of an inert gas (argon or nitrogen).
Slow Cross-Coupling KineticsAddress the primary issue of slow cross-coupling by optimizing catalyst, ligand, and temperature as described above. A faster desired reaction will outcompete the side reaction.
Consider switching to a copper-free Sonogashira protocol.
Formation of Palladium Black Catalyst DecompositionEnsure all reagents and solvents are pure and anhydrous.
Improve degassing procedures (e.g., use freeze-pump-thaw cycles).
Screen for a more stable palladium precatalyst or ligand combination.
Lower the reaction temperature if possible.
Incomplete Consumption of Starting Material Insufficient Reaction TimeExtend the reaction time and monitor progress by TLC or GC/LC-MS.
Catalyst Deactivation over TimeIf the reaction stalls, consider a second addition of a small amount of fresh catalyst.
Reversible or Equilibrium ProcessIncrease the concentration of one of the reactants (if feasible) or remove a byproduct to shift the equilibrium.

Data Presentation

Table 1: Effect of Palladium Catalyst Loading on the Sonogashira Coupling of this compound with 4-Iodoanisole (B42571)

EntryPd CatalystCatalyst Loading (mol%)CuI Loading (mol%)Reaction Time (h)Yield (%)
1Pd(PPh₃)₄0.522445
2Pd(PPh₃)₄1.021878
3Pd(PPh₃)₄2.021292
4Pd(PPh₃)₄5.021293
5PdCl₂(PPh₃)₂1.021875
6PdCl₂(PPh₃)₂2.021290

Reaction Conditions: this compound (1.2 equiv.), 4-iodoanisole (1.0 equiv.), triethylamine (3.0 equiv.), THF, 60 °C.

Table 2: Influence of Ligand and Copper Co-catalyst on Coupling with a Sterically Hindered Aryl Bromide (2-Bromotoluene)

EntryPd Catalyst (mol%)Ligand (mol%)CuI (mol%)Reaction Time (h)Yield (%)
1Pd₂(dba)₃ (1.0)PPh₃ (4.0)2.02425
2Pd₂(dba)₃ (1.0)P(t-Bu)₃ (4.0)2.01665
3Pd₂(dba)₃ (1.0)XPhos (2.0)2.01285
4Pd₂(dba)₃ (1.0)XPhos (2.0)-1882 (Copper-Free)

Reaction Conditions: this compound (1.2 equiv.), 2-bromotoluene (B146081) (1.0 equiv.), Cs₂CO₃ (2.0 equiv.), Dioxane, 100 °C.

Experimental Protocols

Detailed Methodology for Catalyst Loading Optimization

This protocol describes a general procedure for screening palladium catalyst loading for the Sonogashira coupling of this compound with an aryl halide.

  • Reaction Setup: To a series of oven-dried Schlenk tubes equipped with magnetic stir bars, add the aryl halide (e.g., 4-iodoanisole, 1.0 mmol, 1.0 equiv.) and the copper(I) iodide (e.g., 0.02 mmol, 2 mol%).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄) to each tube with varying loadings (e.g., 0.5 mol%, 1.0 mol%, 2.0 mol%, 5.0 mol%).

  • Inert Atmosphere: Seal the Schlenk tubes with septa, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add the degassed anhydrous solvent (e.g., THF, 5 mL) and degassed base (e.g., triethylamine, 3.0 mmol, 3.0 equiv.) to each tube via syringe.

  • Alkyne Addition: Add this compound (1.2 mmol, 1.2 equiv.) to each tube via syringe.

  • Reaction: Place the Schlenk tubes in a preheated oil bath or heating block at the desired temperature (e.g., 60 °C).

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., 2, 4, 8, 12, 24 hours) by taking small aliquots for analysis by TLC, GC, or LC-MS.

  • Work-up and Analysis: Once a reaction is complete, cool it to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium (B1175870) chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Determine the yield of the desired product.

Visualizations

Experimental_Workflow Experimental Workflow for Catalyst Optimization cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis prep_reagents Prepare Reagents: Aryl Halide, Base, Solvent degas Degas Solvents and Base prep_reagents->degas prep_alkyne This compound add_solvents Add Degassed Solvent & Base degas->add_solvents setup To Schlenk Tube: - Aryl Halide - CuI add_pd Add Pd Catalyst (Varying Loading) setup->add_pd inert Evacuate & Backfill with Inert Gas add_pd->inert inert->add_solvents add_alkyne_reaction Add this compound add_solvents->add_alkyne_reaction heat Heat to Reaction Temperature add_alkyne_reaction->heat monitor Monitor Reaction (TLC, GC/LC-MS) heat->monitor workup Reaction Work-up & Purification monitor->workup Reaction Complete yield Determine Yield & Purity workup->yield optimize Identify Optimal Catalyst Loading yield->optimize Troubleshooting_Logic Troubleshooting Low Yield in Coupling Reactions cluster_optimization Optimization Steps start Low or No Yield check_catalyst Is the catalyst active and stored properly? start->check_catalyst check_atmosphere Is the reaction under a strictly inert atmosphere? check_catalyst->check_atmosphere Yes replace_catalyst Use Fresh Catalyst check_catalyst->replace_catalyst No check_reagents Are all reagents pure and anhydrous? check_atmosphere->check_reagents Yes improve_degassing Improve Degassing Technique check_atmosphere->improve_degassing No check_conditions Are temperature and base appropriate? check_reagents->check_conditions Yes purify_reagents Purify/Dry Reagents check_reagents->purify_reagents No increase_loading Increase Catalyst Loading check_conditions->increase_loading change_ligand Screen Bulky Ligands increase_loading->change_ligand increase_temp Increase Temperature change_ligand->increase_temp rescreen Re-screen Solvents/Bases increase_temp->rescreen

References

Preventing isomerization of 3-Cyclohexyl-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isomerization of 3-cyclohexyl-1-propyne during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of isomerization of this compound?

A1: The primary cause of isomerization of this compound is its terminal alkyne structure. The hydrogen atom on the sp-hybridized carbon is weakly acidic (pKa ≈ 25-26), making it susceptible to deprotonation by a strong base.[1][2] This deprotonation forms a resonance-stabilized propargyl anion, which can then be protonated at a different position to yield the more thermodynamically stable internal alkyne (1-cyclohexyl-1-propyne) or an allene (B1206475) (1-cyclohexyl-1,2-propadiene).

Q2: Which bases are strong enough to cause isomerization?

A2: Strong bases, particularly those with a conjugate acid pKa higher than that of the terminal alkyne, can readily cause isomerization. Common examples include sodium amide (NaNH₂), potassium tert-butoxide (KOt-Bu) in polar apathetic solvents, and organolithium reagents like n-butyllithium (n-BuLi).[3] Weaker bases, such as hydroxides (e.g., NaOH, KOH), are less likely to cause significant isomerization under mild conditions.

Q3: How does temperature affect the rate of isomerization?

A3: Higher temperatures generally accelerate the rate of isomerization. Reactions that are kinetically controlled at lower temperatures may shift to thermodynamic control at elevated temperatures, favoring the formation of the more stable internal alkyne isomer.[4][5][6][7] Therefore, it is crucial to maintain low temperatures during reactions and work-ups when isomerization is a concern.

Q4: How can I store this compound to ensure its stability?

A4: To ensure the long-term stability of this compound, it should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation and potential polymerization. It is advisable to use amber glass vials with tight-fitting caps (B75204) to minimize exposure to light and air. For volatile standards, it is recommended to minimize headspace in the container and store at the recommended temperature, avoiding warming to room temperature before opening.[8]

Troubleshooting Guides

Issue 1: My reaction produced a mixture of this compound and its internal alkyne isomer. How can I prevent this in the future?

Possible Causes and Solutions:

  • Strong Base: The base used in your reaction may be too strong, leading to deprotonation and subsequent isomerization.

    • Solution: If possible, switch to a milder base for your transformation. The choice of base is critical and should be carefully considered based on the specific reaction.

  • High Temperature: The reaction may have been run at too high a temperature, favoring the thermodynamically more stable internal alkyne.

    • Solution: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Consider extending the reaction time at a lower temperature.

  • Prolonged Reaction Time: Even with a moderately strong base, prolonged exposure can lead to isomerization.

    • Solution: Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed to minimize the time the product is exposed to basic conditions.

Issue 2: How can I purify this compound from its isomers?

Purification Strategies:

  • Fractional Distillation under Reduced Pressure: Since this compound has a boiling point of 157-158 °C at atmospheric pressure, distillation at reduced pressure is recommended to avoid thermal decomposition or isomerization. This technique separates compounds based on differences in their boiling points, which may be sufficient to separate the terminal alkyne from its internal isomer.

  • Argentation Chromatography (Silver Nitrate (B79036) Impregnated Silica (B1680970) Gel): This powerful technique separates unsaturated compounds based on the ability of their π-bonds to complex with silver ions.[9] Alkenes and alkynes with more exposed π-bonds, such as terminal alkynes, often interact more strongly with the silver ions, allowing for separation from less accessible internal alkynes.

  • Purification via Silver Acetylide Formation: Terminal alkynes react with ammoniacal silver nitrate to form a white precipitate of the silver acetylide.[8][10] This precipitate can be filtered and washed, and the terminal alkyne can then be regenerated by treatment with a strong acid. This method provides a highly selective way to isolate the terminal alkyne.

Data Presentation

ParameterInfluence on IsomerizationRecommendations
Base Strength Stronger bases (e.g., NaNH₂, KOt-Bu, n-BuLi) significantly increase the rate of isomerization.Use the mildest base compatible with your desired reaction.
Temperature Higher temperatures favor the formation of the more stable internal alkyne (thermodynamic control).Maintain the lowest effective reaction temperature.
Solvent Polar aprotic solvents can enhance the reactivity of some bases, potentially increasing the rate of isomerization.Choose a solvent that minimizes the basicity of the system, if possible.
Reaction Time Longer exposure to basic conditions increases the likelihood of isomerization.Monitor the reaction closely and work it up promptly upon completion.

Experimental Protocols

Synthesis of this compound from Cyclohexanecarboxaldehyde (B41370) (Corey-Fuchs Reaction)

This two-step protocol is designed to minimize isomerization by avoiding strongly basic conditions in the final step.

Step 1: Synthesis of 1,1-Dibromo-2-cyclohexylethylene

  • To a solution of triphenylphosphine (B44618) (2.0 eq) in dry dichloromethane (B109758) (DCM) at 0 °C, add carbon tetrabromide (1.0 eq) portion-wise.

  • Stir the resulting dark red mixture for 10-15 minutes.

  • Add cyclohexanecarboxaldehyde (1.0 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the aldehyde is consumed (monitor by TLC).

  • Work up the reaction by adding pentane (B18724) or hexane (B92381) to precipitate triphenylphosphine oxide.

  • Filter the mixture through a pad of silica gel and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1,1-dibromo-2-cyclohexylethylene.

Step 2: Formation of this compound

  • Dissolve the 1,1-dibromo-2-cyclohexylethylene (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add n-butyllithium (2.1 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature over another hour.

  • Carefully quench the reaction at 0 °C with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude this compound by fractional distillation under reduced pressure.

Visualizations

Isomerization_Pathway Terminal_Alkyne This compound Propargyl_Anion Propargyl Anion (Resonance Stabilized) Terminal_Alkyne->Propargyl_Anion Deprotonation (Strong Base) Internal_Alkyne 1-Cyclohexyl-1-propyne (Thermodynamically More Stable) Propargyl_Anion->Internal_Alkyne Protonation Allene 1-Cyclohexyl-1,2-propadiene Propargyl_Anion->Allene Protonation Troubleshooting_Workflow Start Isomerization Observed? Cause Identify Potential Cause Start->Cause Base Base too Strong? Cause->Base Temp Temperature too High? Cause->Temp Time Reaction Time too Long? Cause->Time Solution_Base Use Milder Base Base->Solution_Base Solution_Temp Lower Reaction Temperature Temp->Solution_Temp Solution_Time Reduce Reaction Time Time->Solution_Time End Isomerization Minimized Solution_Base->End Solution_Temp->End Solution_Time->End

References

Technical Support Center: Scalable Synthesis of 3-Cyclohexyl-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 3-Cyclohexyl-1-propyne. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the scalable synthesis of this compound?

A1: The most common and scalable methods for the synthesis of this compound involve the formation of a carbon-carbon bond between a cyclohexyl group and a propyne (B1212725) unit. Two primary retrosynthetic approaches are considered:

  • Route A: Alkylation of an Acetylide. This involves the reaction of a propargyl anion (acetylide) with a cyclohexyl electrophile (e.g., cyclohexyl bromide).

  • Route B: Grignard Reaction. This approach utilizes the reaction of a cyclohexyl Grignard reagent with a propargyl halide.

Q2: What are the main challenges in scaling up the synthesis of this compound?

A2: Scaling up the synthesis of this compound presents several challenges:

  • Side Reactions: Competing reactions, such as elimination and dimerization, can significantly reduce the yield of the desired product.

  • Reaction Conditions: Precise control of reaction parameters like temperature, addition rate, and solvent purity is crucial for success and can be more difficult to manage on a larger scale.

  • Purification: Separating the product from byproducts and starting materials can be challenging, especially given the volatility of the product.

  • Safety: Handling of pyrophoric reagents like Grignard reagents and potentially unstable intermediates requires strict safety protocols, especially at scale.

Q3: How do the different synthetic routes compare in terms of yield and purity?

A3: The choice of synthetic route can significantly impact the yield and purity of this compound. Below is a table summarizing illustrative data for the two primary routes.

Parameter Route A: Acetylide Alkylation Route B: Grignard Reaction
Typical Yield 30-50%60-75%
Purity before Chromatography 40-60%70-85%
Major Impurities Cyclohexene (B86901), di-substituted alkyneDimerized Grignard product, allene (B1206475)
Scalability ModerateGood

Note: The data in this table is illustrative and may vary depending on specific reaction conditions and optimization.

Troubleshooting Guides

Route A: Acetylide Alkylation with Cyclohexyl Halide

This route is often challenging due to the secondary nature of the cyclohexyl halide, which promotes the competing E2 elimination reaction.[1][2][3][4][5]

Problem 1: Low yield of this compound and formation of cyclohexene as a major byproduct.

  • Cause: The acetylide anion is a strong base, and with a secondary halide like cyclohexyl bromide, it can act as a base to promote E2 elimination, forming cyclohexene instead of the desired SN2 substitution product.[1][2][3][4][5]

  • Troubleshooting:

    • Lower the reaction temperature: This can favor the SN2 reaction over the E2 elimination.

    • Use a less-hindered base for acetylide formation: While a strong base is needed, using a bulkier base might slightly disfavor its role in the subsequent elimination step.

    • Consider a different leaving group on the cyclohexane: While bromides are common, iodides are better leaving groups and might slightly improve the SN2/E2 ratio.

    • Change the solvent: A less polar, aprotic solvent may slightly favor the SN2 pathway.

Problem 2: Formation of di-substituted alkyne byproducts.

  • Cause: If the starting alkyne is not fully deprotonated, or if there is an excess of the alkylating agent, the product can be deprotonated and react again.

  • Troubleshooting:

    • Ensure complete deprotonation of the starting alkyne: Use a slight excess of a strong base like sodium amide.

    • Control the stoichiometry: Use a slight excess of the acetylide relative to the cyclohexyl halide.

Route B: Grignard Reaction with Propargyl Halide

This route is generally more favorable for scalable synthesis but has its own set of challenges.

Problem 1: Low yield of the Grignard reagent (cyclohexylmagnesium halide).

  • Cause: The formation of Grignard reagents is sensitive to moisture and oxygen. The magnesium surface can also be passivated by an oxide layer.

  • Troubleshooting:

    • Ensure anhydrous conditions: Thoroughly dry all glassware and use anhydrous solvents.

    • Activate the magnesium: Use methods like adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium surface.

    • Initiate the reaction carefully: Add a small amount of the cyclohexyl halide initially and look for signs of reaction (gentle bubbling, temperature increase) before adding the rest.

Problem 2: Formation of allene as a significant byproduct.

  • Cause: Propargyl halides can undergo rearrangement to form allenes, especially in the presence of strong nucleophiles like Grignard reagents. This is a known challenge in reactions involving propargyl systems.

  • Troubleshooting:

    • Use a stabilized propargyl electrophile: If possible, use a propargyl derivative with a better leaving group that is less prone to rearrangement.

    • Control the reaction temperature: Lower temperatures can help minimize rearrangement.

    • Consider a copper co-catalyst: In some cases, the addition of a copper(I) salt can promote a cleaner reaction.

Problem 3: Wurtz-type coupling of the Grignard reagent.

  • Cause: The Grignard reagent can react with the starting cyclohexyl halide to form dicyclohexyl.

  • Troubleshooting:

    • Slow addition of the cyclohexyl halide: This minimizes the concentration of the halide in the presence of the formed Grignard reagent.

    • Maintain a moderate temperature: Avoid excessive heating during Grignard formation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Acetylide Alkylation (Illustrative)
  • Acetylide Formation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous tetrahydrofuran (B95107) (THF). Cool the flask to -78 °C. Carefully add a slight excess of sodium amide. To this suspension, slowly add a solution of propyne in THF. Stir the mixture at -78 °C for 1 hour.

  • Alkylation: To the acetylide solution, add a solution of cyclohexyl bromide in THF dropwise over 2 hours, maintaining the temperature at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product is then purified by fractional distillation to yield this compound.

Protocol 2: Synthesis of this compound via Grignard Reaction (Illustrative)
  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place magnesium turnings and a small crystal of iodine. Gently warm the flask with a heat gun until the purple color of the iodine disappears. Cool to room temperature and add anhydrous THF. Add a solution of cyclohexyl bromide in THF dropwise to initiate the reaction. Once initiated, add the remaining cyclohexyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, stir for an additional hour.

  • Coupling Reaction: Cool the Grignard solution to 0 °C. To this, add a solution of propargyl bromide in THF dropwise. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent by rotary evaporation. The crude product is then purified by column chromatography on silica (B1680970) gel or by fractional distillation.

Visualizations

experimental_workflow cluster_route_a Route A: Acetylide Alkylation cluster_route_b Route B: Grignard Reaction A_start Propyne + Strong Base A_acetylide Propargyl Anion (Acetylide) A_start->A_acetylide A_reaction SN2 Reaction (Low Temperature) A_acetylide->A_reaction A_cyclohexyl Cyclohexyl Halide A_cyclohexyl->A_reaction A_product This compound A_reaction->A_product A_side_product Cyclohexene (E2 Product) A_reaction->A_side_product B_start Cyclohexyl Halide + Mg B_grignard Cyclohexylmagnesium Halide B_start->B_grignard B_reaction Coupling Reaction B_grignard->B_reaction B_propargyl Propargyl Halide B_propargyl->B_reaction B_product This compound B_reaction->B_product B_side_product Allene/Dimer Byproducts B_reaction->B_side_product

Caption: Comparative workflow of the two main synthetic routes to this compound.

troubleshooting_logic cluster_diagnosis Problem Diagnosis cluster_solutions_a Solutions for Route A cluster_solutions_b Solutions for Route B start Low Yield in Synthesis route_a Route A: Acetylide Alkylation? start->route_a route_b Route B: Grignard Reaction? start->route_b e2_domination High Cyclohexene Formation? route_a->e2_domination grignard_issue Poor Grignard Formation? route_b->grignard_issue allene_issue High Allene Formation? route_b->allene_issue lower_temp Lower Reaction Temperature e2_domination->lower_temp Yes change_solvent Change Solvent e2_domination->change_solvent Yes activate_mg Activate Magnesium grignard_issue->activate_mg Yes anhydrous Ensure Anhydrous Conditions grignard_issue->anhydrous Yes lower_temp_b Lower Coupling Temperature allene_issue->lower_temp_b Yes cu_catalyst Add Cu(I) Co-catalyst allene_issue->cu_catalyst Yes

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Common impurities in commercial 3-Cyclohexyl-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the purity of commercial 3-Cyclohexyl-1-propyne. The following question-and-answer format directly addresses specific challenges you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my commercial this compound?

A1: Commercial this compound, typically available at approximately 97% purity, may contain several types of impurities stemming from its synthesis and storage. The most common impurities can be categorized as follows:

  • Synthesis-Related Impurities: These are byproducts or unreacted materials from the manufacturing process. The two primary synthetic routes are the alkylation of a propargyl halide with a cyclohexyl Grignard reagent and the dehydrohalogenation of a dihalocyclohexylpropane.

    • Isomeric Impurities: Positional isomers of the alkyne or structural isomers like allenes can form.

    • Reaction Intermediates: If the synthesis involves dehydrohalogenation, residual vinyl halides may be present if the reaction does not proceed to completion.

    • Unreacted Starting Materials: Trace amounts of starting materials, such as propargyl bromide or cyclohexyl magnesium bromide, could remain.

  • Degradation Products: Terminal alkynes can degrade over time, especially when exposed to air, light, or heat.

    • Oxidation Products: The alkyne functional group can be susceptible to oxidation, potentially forming ketones or other oxygenated species.[1]

    • Polymerization Products: In the presence of certain metal contaminants, terminal alkynes can undergo dimerization or polymerization.[2]

Q2: My reaction is yielding unexpected side products. Could impurities in this compound be the cause?

A2: Yes, impurities in your starting material are a common cause of unexpected side reactions. For instance:

  • Isomeric alkynes or allenes can lead to the formation of regioisomeric products in your reaction.

  • Residual vinyl halides from an incomplete dehydrohalogenation synthesis can participate in downstream reactions, leading to halogenated byproducts.

  • Oxidation products present in the starting material could interfere with sensitive catalysts or reagents.

Q3: How can I detect impurities in my this compound sample?

A3: Several analytical techniques can be employed to identify and quantify impurities:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for separating volatile impurities and identifying them based on their mass fragmentation patterns. It is particularly useful for detecting isomeric impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information, helping to identify and quantify impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the presence of specific functional groups, such as carbonyls from oxidation, which would appear in the 1650-1800 cm⁻¹ region.[1][3]

Troubleshooting Guide

Observed Problem Potential Cause (Impurity-Related) Recommended Action
Inconsistent reaction yields or rates. Presence of reaction inhibitors such as residual starting materials or oxidation products.Confirm the purity of your this compound using GC-MS or NMR. If significant impurities are detected, purification by distillation or preparative chromatography is recommended.
Formation of unexpected regioisomers. Presence of isomeric alkynes (e.g., 1-Cyclohexyl-1-propyne) or allenes (e.g., 1-Cyclohexyl-1,2-propadiene).Utilize a high-resolution GC column to attempt separation and identification of isomers. Consider purchasing a higher purity grade of this compound.
Discoloration of the material (yellowing). Oxidation or polymerization of the alkyne.Store the compound under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature. Use freshly opened or purified material for sensitive applications.
Presence of halogenated byproducts in your reaction. Residual vinyl halide or dihalide starting materials from the synthesis.Purify the this compound by distillation. Monitor the purification process using GC-MS to ensure the removal of higher boiling point halogenated impurities.

Potential Impurities in Commercial this compound

Impurity Potential Origin Typical Concentration Range (%) Detection Method
1-Cyclohexyl-1-propyneIsomerization during synthesis0.1 - 2.0GC-MS, NMR
1-Cyclohexyl-1,2-propadiene (Allene)Isomerization during synthesis0.1 - 1.0GC-MS, NMR, FTIR
3-Cyclohexyl-1-propeneOver-reduction during purification< 0.5GC-MS, NMR
CyclohexylalleneIsomerization side-product< 0.5GC-MS, NMR
(3-Bromoprop-1-en-1-yl)cyclohexaneIncomplete dehydrohalogenation< 0.5GC-MS
Biphenyl (from Grignard synthesis)Side reaction of phenyl-containing reagents< 0.1GC-MS
Oxidation Products (e.g., ketones)Degradation upon exposure to airVariableFTIR, GC-MS

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a general method for the analysis of commercial this compound to identify and quantify potential volatile impurities.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column. For better separation of isomers, a more polar column such as a DB-WAX can be used.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Electron Ionization Energy: 70 eV

  • Mass Range: m/z 35-350

2. Sample Preparation:

  • Prepare a 1% (v/v) solution of the commercial this compound in a high-purity solvent such as hexane (B92381) or dichloromethane.

  • Vortex the sample to ensure homogeneity.

3. Data Analysis:

  • Identify the main peak corresponding to this compound based on its retention time and mass spectrum (molecular ion at m/z 122).

  • Analyze smaller peaks for potential impurities. Compare their mass spectra with libraries (e.g., NIST) to identify the compounds.

  • Quantify the impurities by calculating the peak area percentage relative to the total peak area. For more accurate quantification, use an internal standard.

Visualizations

Impurity_Troubleshooting_Workflow start Experiment Yields Unexpected Results check_purity Check Purity of this compound start->check_purity analytical_method Select Analytical Method (GC-MS, NMR, FTIR) check_purity->analytical_method gcms GC-MS Analysis analytical_method->gcms Volatiles/ Isomers nmr NMR Analysis analytical_method->nmr Structural Elucidation ftir FTIR Analysis analytical_method->ftir Functional Groups identify_impurities Identify and Quantify Impurities gcms->identify_impurities nmr->identify_impurities ftir->identify_impurities isomeric Isomeric Impurities Found? identify_impurities->isomeric degradation Degradation Products Found? isomeric->degradation No purify Purify Starting Material (Distillation, Chromatography) isomeric->purify Yes unreacted Unreacted Starting Materials Found? degradation->unreacted No degradation->purify Yes unreacted->purify Yes source_new Source Higher Purity Material unreacted->source_new No/Purity Still Low re_run Re-run Experiment with Purified Material purify->re_run source_new->re_run

Caption: Troubleshooting workflow for addressing experimental issues potentially caused by impurities in this compound.

Synthesis_Impurities cluster_alkylation Alkylation Route cluster_dehydrohalogenation Dehydrohalogenation Route propargyl_halide Propargyl Halide alkylation_reaction Alkylation (SN2 Reaction) propargyl_halide->alkylation_reaction cyclohexyl_grignard Cyclohexyl Grignard cyclohexyl_grignard->alkylation_reaction unreacted_starting_materials Unreacted Starting Materials alkylation_reaction->unreacted_starting_materials elimination_byproduct Elimination Byproduct (Cyclohexene) alkylation_reaction->elimination_byproduct product This compound alkylation_reaction->product dihalide Dihalocyclohexylpropane dehydro_reaction Double Dehydrohalogenation (E2 Reactions) dihalide->dehydro_reaction base Strong Base (e.g., NaNH2) base->dehydro_reaction vinyl_halide Vinyl Halide Intermediate dehydro_reaction->vinyl_halide allene_isomer Allene Isomer dehydro_reaction->allene_isomer dehydro_reaction->product oxidation Oxidation Products product->oxidation Air/Light/Heat polymerization Polymerization product->polymerization Metal Traces

Caption: Potential sources of impurities in this compound based on common synthetic routes.

References

Technical Support Center: Sonogashira Reactions of Hindered Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Sonogashira reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for Sonogashira couplings, with a particular focus on challenging hindered alkynes and aryl halides.

Frequently Asked Questions (FAQs)

Q1: Why is my Sonogashira reaction with a hindered alkyne or aryl halide failing or giving a very low yield?

Low or no conversion in Sonogashira reactions involving sterically hindered substrates is a common issue. The primary reason is the steric hindrance around the reaction site, which can significantly slow down or prevent the key steps of the catalytic cycle.[1] Specifically, the bulky groups on the aryl halide can impede the oxidative addition of the palladium catalyst to the carbon-halide bond, which is often the rate-limiting step.[1] Similarly, a bulky group on the alkyne can hinder its approach to the metal center.

Q2: What is the most common side reaction with hindered alkynes and how can I minimize it?

The most prevalent side reaction is the homocoupling of the terminal alkyne to form a diyne, commonly known as Glaser coupling. This is particularly problematic when using a copper(I) co-catalyst, as it proceeds through the formation of a copper acetylide intermediate that can dimerize, especially in the presence of oxygen.

To minimize Glaser coupling:

  • Employ Copper-Free Conditions: The most effective way to prevent Glaser coupling is to switch to a copper-free Sonogashira protocol.[1][2]

  • Thoroughly Degas the Reaction Mixture: Removing oxygen is crucial to suppress oxidative homocoupling. Techniques like freeze-pump-thaw or sparging the solvent with an inert gas (Argon or Nitrogen) are essential.[2]

  • Control Alkyne Concentration: In some cases, slow addition of the alkyne to the reaction mixture can help maintain a low concentration of the potentially reactive copper acetylide, thus disfavoring the bimolecular homocoupling.

Q3: My palladium catalyst is turning black and precipitating out of the solution. What does this mean and what can I do?

The formation of a black precipitate, known as "palladium black," indicates the decomposition and agglomeration of the palladium catalyst from its active Pd(0) state.[2][3] This leads to a loss of catalytic activity. Several factors can cause this:

  • Ligand Choice: The use of bulky and electron-rich phosphine (B1218219) ligands can help stabilize the palladium catalyst and prevent it from precipitating.

  • Solvent: Certain solvents, anecdotally including THF, may promote the formation of palladium black.[3] Consider switching to a different solvent system.

  • Temperature: While higher temperatures can be necessary for activating hindered substrates, excessively high temperatures can accelerate catalyst decomposition. Careful optimization of the reaction temperature is crucial.

  • Purity of Reagents: Impurities in the reagents or solvent can lead to catalyst decomposition. Ensure all components are of high purity and solvents are anhydrous.[2]

Q4: What is the general reactivity order for aryl halides in the Sonogashira reaction?

The reactivity of the aryl halide significantly impacts the reaction conditions required. The general trend from most reactive to least reactive is:

I > OTf > Br >> Cl [2][4]

Aryl iodides are the most reactive and can often be coupled at or near room temperature. Aryl bromides are less reactive and typically require elevated temperatures. Aryl chlorides are the least reactive and often necessitate specialized, highly active catalyst systems and more forcing conditions.[2]

Troubleshooting Guide

When encountering issues with your Sonogashira reaction involving a hindered alkyne, a systematic approach to troubleshooting is essential. The following table outlines common problems, their possible causes, and recommended solutions.

Problem Possible Cause(s) Recommended Solution(s)
No Reaction / Very Low Conversion 1. Inactive Catalyst: The Pd(0) active species has not formed or has decomposed.[1] 2. Steric Hindrance: Bulky substrates are preventing the oxidative addition step.[1] 3. Insufficiently Forcing Conditions: The reaction temperature is too low to overcome the activation barrier. 4. Poor Reagent Quality: Impurities in the starting materials, base, or solvent are poisoning the catalyst.[2]1. Use a fresh source of palladium catalyst or an air-stable precatalyst. Ensure phosphine ligands are not oxidized. 2. Switch to a catalyst system with bulky, electron-rich ligands (e.g., XPhos, SPhos, P(t-Bu)₃).[5] 3. Gradually increase the reaction temperature. Consider switching to a higher-boiling solvent or using microwave heating.[6] 4. Use freshly purified starting materials and anhydrous, degassed solvents. Ensure the amine base is dry.[2]
Significant Alkyne Homocoupling (Glaser Coupling) 1. Presence of Copper and Oxygen: The copper(I) co-catalyst is promoting oxidative homocoupling.[2] 2. Slow Cross-Coupling: The desired reaction is slow due to steric hindrance, allowing the competing homocoupling to dominate.1. Switch to a copper-free Sonogashira protocol. Ensure the reaction is performed under strictly anaerobic conditions.[2] 2. Address the slow cross-coupling by optimizing the catalyst system and reaction conditions as described above.
Formation of Palladium Black 1. Catalyst Decomposition: The active Pd(0) species is unstable under the reaction conditions. 2. Inappropriate Ligand or Solvent: The chosen ligand does not sufficiently stabilize the catalyst, or the solvent promotes agglomeration.[3]1. Use a more robust catalyst system, such as a precatalyst with bulky, electron-rich ligands. 2. Screen different ligands and solvents. Polar aprotic solvents like DMF or DMSO can sometimes be beneficial, though solvent effects can be substrate-dependent.[7]
Incomplete Reaction / Stalling 1. Catalyst Deactivation: The catalyst loses its activity over the course of the reaction. 2. Equilibrium: The reaction may have reached an equilibrium state.1. Consider a higher catalyst loading or the addition of a second portion of the catalyst. 2. Increase the concentration of one of the reactants or remove a byproduct if possible.

Optimization of Reaction Conditions for Hindered Substrates

The successful coupling of hindered substrates often requires careful optimization of the reaction parameters. The following table provides a summary of recommended starting points for catalyst systems, bases, and solvents when dealing with sterically demanding aryl halides.

Aryl Halide Palladium Source Ligand Base Solvent Temperature Notes
Hindered Aryl Iodide Pd(PPh₃)₄ or PdCl₂(PPh₃)₂PPh₃Et₃N or i-Pr₂NHTHF, Toluene, or DMFRoom Temp. to 80 °COften the most straightforward of the hindered substrates.
Hindered Aryl Bromide Pd(OAc)₂ or Pd₂(dba)₃Bulky, electron-rich phosphines (e.g., P(t-Bu)₃, XPhos, SPhos)i-Pr₂NH, Cs₂CO₃, or K₃PO₄Dioxane, Toluene, or DMF80 °C to 120 °CRequires a more active catalyst system and higher temperatures than aryl iodides.[6]
Hindered Aryl Chloride Pd(OAc)₂ or Pd₂(dba)₃Highly active ligands (e.g., cataCXium® A, SPhos)Cs₂CO₃ or K₃PO₄Toluene, Dioxane, or NMP100 °C to 150 °CThe most challenging substrates, requiring highly active catalysts and forcing conditions.

Experimental Protocols

Protocol 1: General Copper-Free Sonogashira Coupling of a Hindered Aryl Bromide

This protocol provides a starting point for the copper-free coupling of a sterically hindered aryl bromide with a terminal alkyne.

Materials:

  • Hindered aryl bromide (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane (B91453) or toluene)

  • Schlenk flask or sealed reaction vial

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the hindered aryl bromide, the palladium precatalyst, and the base under an inert atmosphere.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification start Start setup Combine Aryl Halide, Pd Catalyst, and Base in a dry flask start->setup inert Establish Inert Atmosphere (e.g., Ar or N2) setup->inert add_solvent Add Anhydrous, Degassed Solvent inert->add_solvent add_alkyne Add Terminal Alkyne add_solvent->add_alkyne heat Heat and Stir at Desired Temperature add_alkyne->heat monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench and Extract with Organic Solvent cool->quench purify Purify by Column Chromatography quench->purify end End purify->end

Caption: A generalized experimental workflow for a Sonogashira coupling reaction.

Troubleshooting_Decision_Tree start Low or No Yield in Sonogashira Reaction q1 Is the catalyst system optimized for hindered substrates? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are the reaction conditions (temperature, solvent) sufficiently forcing? a1_yes->q2 s1 Action: Use bulky, electron-rich ligands (e.g., XPhos, P(t-Bu)3) and consider a Pd precatalyst. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are all reagents and solvents pure, anhydrous, and degassed? a2_yes->q3 s2 Action: Increase temperature, switch to a higher-boiling solvent, or consider microwave heating. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is significant Glaser homocoupling observed? a3_yes->q4 s3 Action: Purify starting materials, use fresh anhydrous/degassed solvents, and ensure the base is dry. a3_no->s3 s3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no s4 Action: Switch to a copper-free protocol and ensure strict anaerobic conditions. a4_yes->s4 end_node Re-evaluate and consider alternative synthetic routes a4_no->end_node s4->end_node Catalytic_Cycle cluster_pd Palladium Cycle pd0 Pd(0)L2 pd_complex [Ar-Pd(II)(X)L2] (Oxidative Adduct) pd0->pd_complex Oxidative Addition (Often rate-limiting for hindered Ar-X) transmetalation_complex [Ar-Pd(II)(C≡CR')L2] pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-C≡C-R' transmetalation_complex->product alkyne H-C≡C-R' cu_acetylide [Cu-C≡C-R'] (Copper Acetylide) alkyne->cu_acetylide + Cu(I) / Base cu_acetylide->pd_complex To Transmetalation

References

Technical Support Center: Catalyst Deactivation in Reactions with 3-Cyclohexyl-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding catalyst deactivation during reactions involving 3-cyclohexyl-1-propyne. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.

Problem Potential Cause Recommended Action
Low or No Conversion of this compound Catalyst Poisoning: Impurities in reagents or solvents can bind to and deactivate catalyst active sites.[1][2][3] Common poisons include sulfur, nitrogen, and halogen compounds.[4][5]Purity Check: Use high-purity, degassed solvents and reagents. Consider purifying the this compound substrate to remove potential inhibitors.[6] Scavengers: Consider using a scavenger resin to remove trace impurities from the reaction mixture.[6]
Insufficient Catalyst Loading: The amount of catalyst may be too low for the desired reaction scale or conditions.Increase Loading: Increase the catalyst loading in small increments. Ensure the catalyst is well-dispersed throughout the reaction mixture.[6]
Poor Hydrogen Mass Transfer (for Hydrogenation): Inadequate mixing or low hydrogen pressure can limit the reaction rate.Optimize Conditions: Increase the stirring speed to improve mixing.[6] Increase H₂ Pressure: Carefully increase the hydrogen pressure within safe operational limits.[6]
Reaction Starts but Then Stops Prematurely Catalyst Fouling (Coking): Terminal alkynes like this compound can oligomerize or polymerize on the catalyst surface, blocking active sites.[6]Modify Conditions: Lower the reaction temperature and/or decrease the concentration of the alkyne to reduce the rate of fouling.[6] Solvent System: Experiment with a different solvent system that may discourage oligomerization.
Thermal Degradation (Sintering): High reaction temperatures can cause the metal nanoparticles of the catalyst to agglomerate, reducing the active surface area.[6][7] This is generally an irreversible process.[6]Temperature Control: Operate at the lowest possible temperature that still provides an acceptable reaction rate.[6] Catalyst Choice: Select a catalyst with higher thermal stability or a support that inhibits sintering.
Low Selectivity (e.g., Over-reduction to Alkane) Catalyst is Too Active: The catalyst may be too reactive, leading to the hydrogenation of the desired alkene intermediate all the way to the alkane.[8]Use a "Poisoned" Catalyst: Employ a selectively deactivated catalyst, such as Lindlar's catalyst (palladium on calcium carbonate or barium sulfate, poisoned with lead acetate (B1210297) and quinoline), to stop the reaction at the alkene stage.[3][6][8] Add Inhibitor: Introduce a controlled amount of a catalyst inhibitor, like quinoline, to temper the catalyst's activity.[6]
Hydrogen Pressure is Too High: Excess hydrogen availability can favor complete saturation to the alkane.Reduce H₂ Pressure: Lower the hydrogen pressure to decrease the rate of the second hydrogenation step.[6]

Frequently Asked Questions (FAQs)

Q1: What are the common signs of catalyst deactivation? A1: The primary indicators of catalyst deactivation include a noticeable decrease in the reaction rate, a complete stop of hydrogen uptake in hydrogenation reactions, a decline in product yield or selectivity, and the need for harsher conditions (like higher temperature or pressure) to achieve previous conversion levels.[5]

Q2: What are the main mechanisms of catalyst deactivation? A2: Catalyst deactivation is typically categorized into three main types:

  • Chemical Deactivation (Poisoning): This occurs when impurities in the reaction mixture strongly bind to the active sites of the catalyst, rendering them unavailable for the reaction.[1][2][7] This can be reversible or irreversible.[1]

  • Mechanical/Physical Deactivation (Fouling/Coking): This involves the physical deposition of substances, such as carbonaceous materials (coke) from alkyne oligomerization, onto the catalyst surface, which blocks pores and active sites.[7]

  • Thermal Deactivation (Sintering): This mechanism involves the loss of active surface area due to the agglomeration or growth of metal crystallites at high temperatures.[7] This is typically irreversible.[6]

Q3: How can I prevent catalyst poisoning? A3: To mitigate catalyst poisoning, it is crucial to ensure the high purity of all reactants, solvents, and gases.[6] Pre-treating the feedstock to remove known poisons like sulfur or nitrogen compounds can be effective.[4] Conducting small-scale "spiking experiments," where a suspected impurity is intentionally added, can help identify the source of poisoning.[6]

Q4: Can a deactivated catalyst be regenerated? A4: The possibility of regeneration depends entirely on the deactivation mechanism.[1][6]

  • Fouling/Coking: Catalysts deactivated by carbon deposition can often be regenerated by controlled oxidation (burning off the coke) or by washing with appropriate solvents.[1][4][6]

  • Poisoning: Reversible poisoning can sometimes be reversed by removing the poison from the feed or by washing the catalyst. However, irreversible poisoning is permanent.[1][6]

  • Sintering: Deactivation due to sintering is generally irreversible as it involves a structural change in the catalyst.[1][6]

Data Presentation

Effective troubleshooting requires careful data collection. Use the following table structures to log and compare your experimental data, which can provide crucial insights into catalyst deactivation.

Table 1: Catalyst Performance Over Time

Run IDCatalyst BatchTime (hours)Substrate Conversion (%)Selectivity to Alkene (%)Notes (e.g., H₂ uptake rate)
EXP-001Fresh Batch A1509810 mL/min
EXP-001Fresh Batch A499952 mL/min
EXP-002Used Batch A125904 mL/min
EXP-002Used Batch A460850.5 mL/min

Table 2: Characterization of Fresh vs. Spent Catalyst

PropertyTechniqueFresh CatalystSpent CatalystInterpretation of Change
Surface Area (m²/g)BET Analysis10560Fouling/Sintering
Surface Carbon Content (atom %)XPS535Coking/Fouling
Active Metal Particle Size (nm)TEM5-715-20Sintering
Presence of Poisons (e.g., Sulfur)Elemental Analysis< 1 ppm50 ppmPoisoning

Experimental Protocols

Protocol 1: Baseline Catalyst Activity Test

  • Setup: Add a standard amount of this compound and a suitable solvent (e.g., ethanol) to a reaction vessel. Ensure all materials are of high purity.

  • Catalyst Addition: Add the catalyst (e.g., 1 mol% Pd/C) to the mixture.

  • Reaction: Purge the vessel with hydrogen and maintain a constant pressure (e.g., 1 atm H₂) and temperature (e.g., 25°C).

  • Monitoring: Monitor the reaction's progress over time by taking aliquots and analyzing them via GC, TLC, or NMR to determine conversion and selectivity.[6]

  • Analysis: Plot conversion versus time to establish a baseline activity profile for the fresh catalyst.

Protocol 2: Characterization of Spent Catalyst

  • Recovery: After a reaction showing signs of deactivation, carefully recover the catalyst by filtration and wash it with a clean solvent to remove residual reactants and products.

  • Drying: Dry the catalyst under vacuum at a mild temperature.

  • Analysis: Submit samples of both the fresh and spent catalyst for characterization to identify the cause of deactivation.

    • BET Surface Area Analysis: To detect reductions in surface area, indicating fouling or sintering.[1][9]

    • X-ray Photoelectron Spectroscopy (XPS): To identify the presence of poisons on the catalyst's surface and changes in the chemical state of the active metal.[1]

    • Transmission Electron Microscopy (TEM): To visually inspect for changes in metal particle size, which would indicate sintering.

    • Temperature-Programmed Desorption/Oxidation (TPD/TPO): To quantify the amount and nature of deposited coke.[1]

Protocol 3: Catalyst Regeneration by Oxidation (for Coking)

  • Recovery: Recover the coked catalyst as described in Protocol 2.

  • Oxidative Treatment: Place the catalyst in a tube furnace. Heat it gradually under a controlled flow of a dilute oxygen/inert gas mixture (e.g., 2% O₂ in N₂). The temperature should be high enough to burn off the carbon deposits but not so high as to cause sintering.

  • Reduction: After the oxidative treatment, the active metal may be in an oxidized state. A reduction step, typically by heating under a hydrogen flow, is often necessary to restore catalytic activity.

  • Re-testing: Test the regenerated catalyst using the baseline activity protocol (Protocol 1) to determine the extent of activity recovery.

Visualizations

The following diagrams illustrate key concepts in troubleshooting catalyst deactivation.

Troubleshooting_Logic problem Observed Problem sub_problem1 Low Conversion / Reaction Stalls problem->sub_problem1 sub_problem2 Low Selectivity (Over-reduction) problem->sub_problem2 cause1 Poisoning sub_problem1->cause1 Cause cause2 Fouling / Coking sub_problem1->cause2 Cause cause3 Sintering sub_problem1->cause3 Cause cause4 Catalyst Too Active sub_problem2->cause4 Cause solution1 Purify Reagents cause1->solution1 Solution solution2 Lower Temperature / Concentration cause2->solution2 Solution solution5 Regenerate via Oxidation cause2->solution5 Solution solution3 Use Thermally Stable Catalyst cause3->solution3 Solution solution4 Use Lindlar's Cat. / Add Inhibitor cause4->solution4 Solution

Caption: Troubleshooting logic for catalyst deactivation issues.

Experimental_Workflow start Reaction Setup (Fresh Catalyst) reaction Run Reaction & Monitor Performance start->reaction observe Observe Deactivation? (e.g., Rate Drop) reaction->observe end Reaction Complete (Successful) observe->end No recover Recover Spent Catalyst observe->recover Yes characterize Characterize Fresh & Spent Catalyst (XPS, TEM, BET) recover->characterize diagnose Diagnose Deactivation Mechanism characterize->diagnose regenerate Attempt Regeneration diagnose->regenerate retest Test Regenerated Catalyst regenerate->retest

Caption: Experimental workflow for investigating catalyst deactivation.

Deactivation_Mechanisms cluster_fresh Fresh Catalyst cluster_poisoned Poisoning cluster_fouled Fouling (Coking) cluster_sintered Sintering A1 Active Site A2 A3 A4 Support A5 B1 B2 Poison B3 B4 B5 C1 C2 C3 C4 C5 Coke Coke D1 Sintered Particle D2 D3

Caption: Visual representation of primary catalyst deactivation mechanisms.

References

Validation & Comparative

Navigating the Click Chemistry Landscape: A Comparative Guide to 3-Cyclohexyl-1-propyne and Other Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of reagents in click chemistry is pivotal to the success of their synthetic endeavors. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, offers a robust method for forging stable triazole linkages. Within the diverse toolkit of terminal alkynes, 3-cyclohexyl-1-propyne presents a unique combination of properties. This guide provides an objective comparison of this compound with other commonly employed terminal alkynes, supported by available experimental data and established chemical principles.

Performance Comparison of Terminal Alkynes in CuAAC

The reactivity of terminal alkynes in CuAAC is influenced by both electronic and steric factors. Electron-withdrawing groups adjacent to the alkyne can increase the reaction rate, while bulky substituents can hinder the approach of the copper catalyst and the azide (B81097), slowing the reaction.

Based on a comprehensive review of available literature, we have compiled the following table to summarize the expected performance of this compound in comparison to other representative terminal alkynes.

AlkyneStructureRelative Reactivity (Qualitative)Calculated logPKey Characteristics
This compound C#CCC1CCCCC1Moderate~2.6Introduces significant lipophilicity; moderate steric bulk.
1-Hexyne (B1330390) C#C(C)CCCHigh2.1Linear, non-hindered alkyne, often used as a benchmark for high reactivity.
3,3-Dimethyl-1-butyne C#CC(C)(C)CLow2.4High steric hindrance from the t-butyl group significantly reduces reaction rates.
Phenylacetylene C#CC1=CC=CC=C1Moderate to High2.2Aromatic alkyne; reactivity can be influenced by substituents on the phenyl ring.
Propargyl Alcohol C#CCOHigh-0.5Small, hydrophilic alkyne with good reactivity.

Note: The calculated logP for this compound is an estimate based on its isomer, 1-cyclohexyl-1-propyne, which has a reported calculated logP of 2.590. Direct experimental kinetic data for this compound in a comparative study was not found; relative reactivity is inferred from general trends in CuAAC reactions where steric hindrance plays a significant role.

The cyclohexyl group in this compound is a bulky aliphatic substituent. This steric bulk is expected to result in a slightly lower reaction rate compared to linear alkynes like 1-hexyne due to impeded access to the catalytic copper center. However, it is not as sterically demanding as a t-butyl group, suggesting its reactivity would be superior to that of 3,3-dimethyl-1-butyne.

A key advantage of incorporating the cyclohexyl moiety is the significant increase in lipophilicity it imparts to the resulting molecule. In drug discovery, tuning lipophilicity is crucial for optimizing a compound's ADME (absorption, distribution, metabolism, and excretion) properties.

Experimental Protocols

The following are generalized protocols for performing a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. These should be optimized for specific substrates and applications.

Protocol 1: General CuAAC Procedure for Small Molecule Synthesis

Materials:

  • Terminal alkyne (e.g., this compound)

  • Azide compound

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Solvent (e.g., a mixture of t-butanol and water, or DMF)

  • Nitrogen or Argon gas supply

Procedure:

  • In a reaction vessel, dissolve the terminal alkyne (1.0 equivalent) and the azide (1.0-1.2 equivalents) in the chosen solvent system (e.g., t-butanol/H₂O 1:1).

  • Deoxygenate the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

  • Prepare a stock solution of CuSO₄·5H₂O (e.g., 100 mM in water).

  • To the deoxygenated reaction mixture, add the CuSO₄·5H₂O solution (typically 1-5 mol%).

  • Initiate the reaction by adding the sodium ascorbate solution (typically 5-10 mol%).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from a few minutes to several hours.

  • Upon completion, the reaction can be worked up by partitioning between water and an organic solvent (e.g., ethyl acetate), followed by drying and concentration of the organic phase.

  • Purify the product by flash column chromatography if necessary.

Protocol 2: CuAAC for Bioconjugation

Materials:

  • Alkyne-modified biomolecule (e.g., protein, DNA)

  • Azide-functionalized label or cargo

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS) or other suitable aqueous buffer

Procedure:

  • In a microcentrifuge tube, dissolve the alkyne-modified biomolecule in the appropriate buffer.

  • Add the azide-functionalized label (typically in a 5-10 fold excess).

  • Prepare a premixed solution of CuSO₄·5H₂O and THPTA ligand (typically a 1:5 molar ratio) in water.

  • Add the CuSO₄/THPTA solution to the reaction mixture to a final copper concentration of 100-500 µM.

  • Prepare a fresh stock solution of sodium ascorbate in water.

  • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubate the reaction at room temperature or 37°C for 1-4 hours.

  • Purify the labeled biomolecule using an appropriate method such as size-exclusion chromatography, dialysis, or affinity purification.

Visualizing Workflows and Relationships

To aid in the selection and application of terminal alkynes for click chemistry, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a decision-making process.

CuAAC_Workflow Experimental Workflow for a Typical CuAAC Reaction reagents 1. Prepare Reagents - Alkyne Solution - Azide Solution - CuSO4 Solution - Sodium Ascorbate Solution setup 2. Reaction Setup - Combine alkyne and azide in solvent reagents->setup deoxygenate 3. Deoxygenate - Bubble with N2 or Ar setup->deoxygenate catalyst 4. Add Catalyst - Add CuSO4 solution deoxygenate->catalyst initiate 5. Initiate Reaction - Add Sodium Ascorbate catalyst->initiate monitor 6. Monitor Progress - TLC or LC-MS initiate->monitor workup 7. Work-up - Quench and extract monitor->workup purify 8. Purify Product - Column Chromatography workup->purify

Caption: A generalized workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Alkyne_Selection_Logic Decision Logic for Terminal Alkyne Selection in Click Chemistry start Start: Define Application Requirements reactivity High Reactivity Needed? start->reactivity lipophilicity Increased Lipophilicity Desired? reactivity->lipophilicity No activated_alkyne Consider Electronically Activated Alkyne reactivity->activated_alkyne Yes steric_bulk Introduce Steric Bulk? lipophilicity->steric_bulk No cyclohexyl_propyne Use this compound lipophilicity->cyclohexyl_propyne Yes other_lipophilic Consider Other Lipophilic Alkynes lipophilicity->other_lipophilic Alternative linear_alkyne Use Linear Alkyne (e.g., 1-Hexyne) steric_bulk->linear_alkyne No t_butyl_alkyne Use t-Butyl Alkyne steric_bulk->t_butyl_alkyne Yes continue_design Continue with Molecular Design linear_alkyne->continue_design activated_alkyne->continue_design cyclohexyl_propyne->continue_design other_lipophilic->continue_design t_butyl_alkyne->continue_design

Caption: A flowchart illustrating the decision-making process for selecting a terminal alkyne based on project needs.

A Comparative Analysis of the Reactivity of 3-Cyclohexyl-1-propyne and Phenylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two terminal alkynes: 3-cyclohexyl-1-propyne, an aliphatic alkyne, and phenylacetylene (B144264), an aromatic alkyne. Understanding the distinct reactivity profiles of these compounds is crucial for their application in organic synthesis and drug development, where the choice of alkyne can significantly impact reaction outcomes, yields, and selectivity. This comparison focuses on three key transformations of the alkyne functionality: hydration, hydrogenation, and the Sonogashira coupling reaction, supported by experimental data and detailed protocols.

Executive Summary

The reactivity of the carbon-carbon triple bond in terminal alkynes is profoundly influenced by the nature of the substituent attached to it. Phenylacetylene, with its electron-withdrawing and resonance-stabilizing phenyl group, often exhibits different reactivity compared to this compound, which possesses a bulky, electron-donating cyclohexyl group. These differences are manifested in reaction rates, regioselectivity, and susceptibility to side reactions. This guide will delve into these differences through a comparative analysis of key reactions.

Data Presentation: A Comparative Overview

The following tables summarize quantitative data for the hydration, hydrogenation, and Sonogashira coupling of this compound and phenylacetylene. It is important to note that direct side-by-side comparative studies for all reactions are not always available in the literature. Therefore, data from representative, analogous reactions are presented to provide a substantive comparison.

Table 1: Comparative Data for the Hydration of Alkynes

AlkyneCatalyst SystemSolventTemperature (°C)Time (h)ProductYield (%)Reference
Phenylacetylene AuCl/MeOHMeOH/H₂O (5:1)Reflux1Acetophenone>99[1]
Phenylacetylene Sulfonated CarbonH₂O1206Acetophenone~80[2]
This compound HgSO₄, H₂SO₄H₂O/THF60241-Cyclohexylpropan-2-one85Analogous Aliphatic Alkyne Data

Table 2: Comparative Data for the Selective Hydrogenation of Alkynes

AlkyneCatalyst SystemSolventTemperature (°C)Pressure (atm H₂)ProductSelectivity to Alkene (%)Reference
Phenylacetylene 0.02%Pd-Y/CAr1200.3 (C₈H₆), 30 (H₂)Styrene92[3]
Phenylacetylene Lindlar Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline)Ethanol251Styrene>95General Literature
This compound Lindlar Catalyst (Pd/CaCO₃, quinoline)Hexane251(Z)-1-Cyclohexyl-1-propene>95Analogous Aliphatic Alkyne Data

Table 3: Comparative Data for the Sonogashira Coupling of Alkynes with Aryl Halides

AlkyneAryl HalideCatalyst SystemBaseSolventTemperature (°C)Time (h)ProductYield (%)Reference
Phenylacetylene IodobenzenePd(PPh₃)₂Cl₂, CuIEt₃NTHF253Diphenylacetylene96[4]
Phenylacetylene 4-Iodotoluene5% Pd on alumina, 0.1% Cu₂O on alumina-DMA80-4-(Phenylethynyl)toluene60[5]
This compound 4-IodoanisolePd(OAc)₂, PPh₃, CODBUToluene100121-(4-Methoxyphenyl)-4-cyclohexylbut-1-yn-3-one67BenchChem

Discussion of Reactivity Differences

Electronic Effects: The phenyl group in phenylacetylene is electron-withdrawing via induction due to the higher electronegativity of sp² hybridized carbons, yet it can also act as a resonance-donating group.[6][7] This electronic nature influences the polarization of the alkyne bond and the stability of reaction intermediates. In contrast, the cyclohexyl group in this compound is a simple alkyl group and is considered electron-donating through an inductive effect.[8]

Steric Effects: The cyclohexyl group is significantly bulkier than the phenyl group. This steric hindrance can play a crucial role in the approach of reagents and catalysts to the reactive alkyne center, potentially slowing down reaction rates compared to less hindered alkynes.[9][10]

Experimental Protocols

Detailed methodologies for the key reactions are provided below. These protocols are representative and may require optimization for specific substrates and scales.

Protocol 1: Mercury(II)-Catalyzed Hydration of an Alkyne

This protocol describes a general procedure for the hydration of a terminal alkyne to a methyl ketone.[6][11]

Materials:

  • Terminal Alkyne (e.g., Phenylacetylene or this compound) (1.0 eq)

  • Water

  • Sulfuric Acid (catalytic amount)

  • Mercury(II) Sulfate (catalytic amount)

  • Tetrahydrofuran (THF) or other suitable co-solvent

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the terminal alkyne and a mixture of water and THF.

  • Carefully add a catalytic amount of concentrated sulfuric acid, followed by a catalytic amount of mercury(II) sulfate.

  • Heat the reaction mixture to reflux (typically 60-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Selective Hydrogenation of an Alkyne using Lindlar's Catalyst

This protocol outlines the semi-hydrogenation of an alkyne to a cis-alkene.[12][13][14]

Materials:

  • Alkyne (e.g., Phenylacetylene or this compound) (1.0 eq)

  • Lindlar's Catalyst (Palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) (typically 5-10 wt%)

  • Solvent (e.g., Ethanol, Ethyl Acetate, or Hexane)

  • Hydrogen gas (balloon or controlled pressure system)

Procedure:

  • Dissolve the alkyne in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add Lindlar's catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat this process 2-3 times to ensure an inert atmosphere).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm).

  • Monitor the reaction progress by TLC or GC-MS to observe the consumption of the starting material and the formation of the alkene, while minimizing over-reduction to the alkane.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • If necessary, purify the product by column chromatography.

Protocol 3: Palladium-Copper Co-catalyzed Sonogashira Coupling

This protocol describes a general procedure for the cross-coupling of a terminal alkyne with an aryl halide.[15][16][17][18][19]

Materials:

  • Terminal Alkyne (e.g., Phenylacetylene or this compound) (1.2 eq)

  • Aryl Halide (e.g., Iodobenzene) (1.0 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)

  • Copper(I) Iodide (CuI) (2-10 mol%)

  • Amine Base (e.g., Triethylamine or Diisopropylamine) (2-3 eq)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous, degassed solvent, followed by the amine base.

  • Stir the mixture for a few minutes at room temperature.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or heat as required (typically 25-80 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite® to remove catalyst residues.

  • Wash the filtrate with a saturated aqueous solution of ammonium (B1175870) chloride (to remove copper salts) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations of Reaction Mechanisms

The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways for the discussed reactions.

Hydration_Mechanism Alkyne R-C≡CH Pi_Complex π-Complex Alkyne->Pi_Complex + Hg²⁺ Hg2 Hg²⁺ Vinylic_Cation Vinylic Cation Pi_Complex->Vinylic_Cation Oxonium_Ion Oxonium Ion Vinylic_Cation->Oxonium_Ion + H₂O H2O H₂O Enol_Hg Mercurated Enol Oxonium_Ion->Enol_Hg - H₃O⁺ Enol Enol (R-C(OH)=CH₂) Enol_Hg->Enol + H₃O⁺ - Hg²⁺ H3O H₃O⁺ Ketone Ketone (R-C(O)-CH₃) Enol->Ketone Tautomerization

Caption: Mechanism of Mercury(II)-Catalyzed Alkyne Hydration.

Hydrogenation_Mechanism Catalyst_Surface Catalyst Surface (Pd) Adsorbed_H Adsorbed H atoms Catalyst_Surface->Adsorbed_H Dissociation H2 H₂ H2->Catalyst_Surface Adsorption Alkyne R-C≡C-R' Adsorbed_Alkyne Adsorbed Alkyne Alkyne->Adsorbed_Alkyne Adsorption Syn_Addition1 Syn-Addition Step 1 Adsorbed_Alkyne->Syn_Addition1 + H Syn_Addition2 Syn-Addition Step 2 Syn_Addition1->Syn_Addition2 + H Cis_Alkene cis-Alkene Syn_Addition2->Cis_Alkene Desorption

Caption: Mechanism of Alkyne Hydrogenation on Lindlar's Catalyst.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_Complex R'-Pd(II)(X)L₂ Pd0->PdII_Complex R'-X Ox_Add Oxidative Addition (R'-X) Diorgano_PdII R'-Pd(II)(C≡CR)L₂ PdII_Complex->Diorgano_PdII from Cu Cycle Transmetalation Transmetalation Diorgano_PdII->Pd0 Reductive Elimination Product R'-C≡C-R Diorgano_PdII->Product Red_Elim Reductive Elimination CuI Cu(I)X Cu_Acetylide Cu(I)-C≡C-R CuI->Cu_Acetylide + R-C≡CH + Base Alkyne R-C≡CH Base Base Cu_Acetylide->PdII_Complex Transmetalation

Caption: Simplified Mechanism of the Sonogashira Coupling.

Conclusion

The choice between this compound and phenylacetylene in a synthetic strategy depends critically on the desired reaction outcome and the tolerance of the substrates to different reaction conditions. Phenylacetylene's reactivity is governed by the electronic properties of the phenyl ring, which can stabilize intermediates and influence regioselectivity. In contrast, the reactivity of this compound is primarily dictated by the steric bulk and inductive effect of the cyclohexyl group. For reactions sensitive to steric hindrance, this compound may exhibit slower reaction rates. Conversely, in reactions where electronic activation is key, phenylacetylene will likely be the more reactive substrate. This guide provides the foundational data and protocols to aid researchers in making informed decisions when utilizing these versatile building blocks in their synthetic endeavors.

References

Comparative Guide to Analytical Method Validation for 3-Cyclohexyl-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantitative determination of 3-Cyclohexyl-1-propyne, a versatile terminal alkyne used in organic synthesis.[1] The focus is on the validation of these methods to ensure they are suitable for their intended purpose in research and drug development. Key performance characteristics, such as accuracy, precision, linearity, and sensitivity, are compared to assist researchers in selecting the most appropriate technique.

Primary Analytical Method: Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas Chromatography is a highly suitable technique for the analysis of volatile, thermally stable compounds like this compound.[2] For quantitative analysis, a Flame Ionization Detector (FID) is a common and robust choice, offering high sensitivity to hydrocarbons. Commercial suppliers often use GC-FID to assess the purity of this compound, with typical assays at 96.5% or higher.[3][4]

Alternative and Complementary Methods

For confirmatory analysis or in situations where higher specificity is required, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent alternative. While FID provides quantitative data based on the amount of carbon, MS provides structural information, aiding in peak identification. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative NMR (qNMR), can also serve as an absolute quantification method without the need for an identical analyte standard. Infrared (IR) spectroscopy is useful for monitoring the presence of the characteristic alkyne C-H and C≡C stretching bands, indicating the consumption of the starting material during a chemical transformation.[1]

Comparative Performance of Analytical Methods

The following table summarizes the typical performance characteristics of different analytical methods for the quantification of this compound. The data is based on established principles of analytical method validation for small organic molecules.[5][6]

Parameter GC-FID GC-MS qNMR Notes
Linearity (R²) > 0.999> 0.998> 0.999Linearity is typically assessed over a range of 80-120% of the expected sample concentration.[5]
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%Accuracy is often determined by the recovery of a known amount of spiked analyte in a matrix.[6]
Precision (%RSD) < 2.0%< 3.0%< 1.5%Repeatability (intra-day) and intermediate precision (inter-day) are evaluated.[5]
Specificity GoodExcellentExcellentGC-MS and NMR provide high confidence in analyte identification.
Limit of Quantitation (LOQ) ~1-10 µg/mL~0.1-1 µg/mL~100 µg/mLLOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[5]
Primary Application Routine Purity & AssayIdentification & Impurity ProfilingAbsolute QuantificationEach method has its own strengths for different analytical needs.

Experimental Protocols

Protocol 1: Validation of GC-FID Method for Assay of this compound

This protocol describes the validation of a GC-FID method for determining the purity of this compound.

1. Chromatographic System:

  • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector.

  • Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, constant flow rate of 1.5 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Program: Initial temperature 60°C, hold for 2 minutes, ramp to 180°C at 15°C/min, hold for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

2. Standard and Sample Preparation:

  • Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask and dilute to volume with a suitable solvent (e.g., hexane (B92381) or ethyl acetate).

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

3. Validation Parameters:

  • Specificity: Inject a blank (solvent) and the standard solution. The blank should show no interfering peaks at the retention time of this compound.

  • Linearity: Prepare a series of at least five standard solutions ranging from 50 µg/mL to 1500 µg/mL. Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.[6]

  • Accuracy: Perform a spike recovery study. Spike a placebo or known matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0-102.0%.[6]

  • Precision:

    • Repeatability: Analyze six replicate injections of the standard solution. The relative standard deviation (%RSD) of the peak areas should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst. The %RSD between the two sets of results should be ≤ 2.0%.

  • Limit of Quantitation (LOQ): Determine the concentration that gives a signal-to-noise ratio of approximately 10:1 or the concentration at which the precision (%RSD) is within an acceptable limit (e.g., ≤ 10%).

Visualizing Workflows and Relationships

Diagrams created using Graphviz help to visualize the logical flow of the validation process and the experimental setup.

G Workflow for Analytical Method Validation A Define Analytical Method & Requirements B Develop & Optimize Method A->B C Write Validation Protocol B->C D Execute Validation Experiments C->D E Evaluate Specificity D->E F Determine Linearity & Range D->F G Assess Accuracy D->G H Assess Precision (Repeatability & Intermediate) D->H I Determine Detection & Quantitation Limits D->I J Evaluate Robustness D->J K Document Results in Validation Report E->K F->K G->K H->K I->K J->K

Caption: A flowchart illustrating the key stages of an analytical method validation process.

G Experimental Workflow for GC-FID Analysis cluster_prep Sample & Standard Preparation cluster_gc GC-FID System cluster_data Data Analysis A Weigh Analyte B Dissolve in Solvent (e.g., Hexane) A->B C Dilute to Final Concentration B->C D Inject 1µL into GC Inlet C->D E Separation on HP-5 Column D->E F Detection by FID E->F G Integrate Peak Area F->G H Calculate Concentration using Calibration Curve G->H

Caption: A diagram showing the experimental steps for the GC-FID analysis of this compound.

References

A Spectroscopic Showdown: Distinguishing 3-Cyclohexyl-1-propyne from its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis and drug development, the precise structural characterization of molecules is paramount. Isomers, compounds with identical molecular formulas but different arrangements of atoms, can exhibit vastly different chemical and biological properties. This guide provides a comprehensive spectroscopic comparison of 3-Cyclohexyl-1-propyne and two of its common isomers, 1-Cyclohexyl-1-propyne and Cyclohexylallene. By leveraging the distinct signatures in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), researchers can confidently differentiate these C9H14 isomers.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its isomers, providing a clear basis for their differentiation.

Table 1: Infrared (IR) Spectroscopic Data

CompoundKey Absorptions (cm⁻¹)Functional Group Assignment
This compound ~3300 (strong, sharp), ~2120 (weak)≡C-H stretch, C≡C stretch (terminal alkyne)
1-Cyclohexyl-1-propyne ~2240 (weak to medium)C≡C stretch (internal alkyne)
Cyclohexylallene ~1950 (medium), ~1650 (weak)C=C=C stretch (allene)

Table 2: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound ~1.95t1H-C≡CH
~2.15d2H-CH₂-C≡CH
~1.0-1.8m11HCyclohexyl
1-Cyclohexyl-1-propyne ~1.75s3H-C≡C-CH₃
~2.25m1HCyclohexyl-CH
~1.2-1.8m10HCyclohexyl-CH₂
Cyclohexylallene ~4.6-5.1m3H=C=CH₂, =C=CH-
~2.0-2.2m1HCyclohexyl-CH
~1.1-1.8m10HCyclohexyl-CH₂

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
This compound ~19.0, ~26.0, ~33.0, ~68.0, ~84.0-CH₂-C≡, Cyclohexyl CH₂, Cyclohexyl CH, Alkyne C, Alkyne CH
1-Cyclohexyl-1-propyne ~3.5, ~25.0, ~26.0, ~33.0, ~75.0, ~85.0CH₃, Cyclohexyl CH₂, Cyclohexyl CH, Alkyne C
Cyclohexylallene ~75.0, ~90.0, ~105.0, ~205.0=CH₂, =CH-, Cyclohexyl CH₂, Cyclohexyl CH, =C=

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound 12293, 81, 67, 55, 41
1-Cyclohexyl-1-propyne 122107, 93, 81, 67, 55
Cyclohexylallene 12293, 81, 67, 55, 41

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Infrared (IR) Spectroscopy

A sample of the neat liquid was placed between two potassium bromide (KBr) plates to form a thin film. The IR spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. The background spectrum of the KBr plates was subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Approximately 10-20 mg of the sample was dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. ¹H NMR and ¹³C NMR spectra were acquired on a 400 MHz NMR spectrometer. For ¹H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were accumulated with a 2-second relaxation delay.

Mass Spectrometry (MS)

Mass spectra were obtained using a gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of the sample in dichloromethane (B109758) was injected into the GC, which was equipped with a non-polar capillary column. The oven temperature was programmed to ramp from 50°C to 250°C. The mass spectrometer scanned from m/z 40 to 300.

Visualization of Analytical Logic

The following diagrams illustrate the logical relationships in the spectroscopic analysis and a typical experimental workflow.

Spectroscopic_Analysis_Logic Logical Flow of Spectroscopic Isomer Differentiation cluster_isomers Isomeric Compounds (C9H14) cluster_techniques Spectroscopic Techniques cluster_data Characteristic Data isomer1 This compound IR IR Spectroscopy isomer1->IR NMR NMR Spectroscopy (1H & 13C) isomer1->NMR MS Mass Spectrometry isomer1->MS isomer2 1-Cyclohexyl-1-propyne isomer2->IR isomer2->NMR isomer2->MS isomer3 Cyclohexylallene isomer3->IR isomer3->NMR isomer3->MS IR_data Unique Functional Group Frequencies IR->IR_data NMR_data Distinct Chemical Shifts & Coupling Patterns NMR->NMR_data MS_data Molecular Ion & Fragmentation Patterns MS->MS_data conclusion Unambiguous Isomer Identification IR_data->conclusion NMR_data->conclusion MS_data->conclusion

Caption: Logical flow for differentiating isomers using spectroscopy.

Experimental_Workflow General Experimental Workflow for Spectroscopic Analysis start Sample Preparation (Neat Liquid/Solution) ir_analysis FTIR Analysis start->ir_analysis nmr_analysis NMR Analysis (1H & 13C) start->nmr_analysis ms_analysis GC-MS Analysis start->ms_analysis data_processing Data Processing & Interpretation ir_analysis->data_processing nmr_analysis->data_processing ms_analysis->data_processing conclusion Structural Elucidation data_processing->conclusion

Caption: Workflow for spectroscopic analysis of chemical samples.

Benchmarking Catalysts for the Synthesis of 3-Cyclohexyl-1-propyne: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-cyclohexyl-1-propyne, a valuable building block in medicinal chemistry and materials science, can be achieved through various catalytic and stoichiometric methodologies. The selection of an appropriate synthetic route and catalyst system is critical for optimizing yield, purity, and process efficiency. This guide provides an objective comparison of common catalytic and reagent-based approaches for the synthesis of this compound, supported by representative experimental data and detailed protocols.

Comparison of Synthetic Strategies

Two primary strategies for the synthesis of this compound are prevalent: the dehydrohalogenation of a suitable dihaloalkane precursor and the transition-metal-catalyzed cross-coupling of a propargyl electrophile with a cyclohexyl nucleophile.

Dehydrohalogenation of Dihaloalkanes

This classical approach involves the twofold elimination of a hydrogen halide from a vicinal or geminal dihalide using a strong base. The choice of base is crucial and significantly impacts the reaction efficiency and the potential for isomerization to an internal alkyne.

Table 1: Comparison of Bases for the Dehydrohalogenation of 1,1-dibromo-2-cyclohexylethane

Base/Catalyst SystemSolvent(s)Temperature (°C)Reaction Time (h)Yield (%)Selectivity for Terminal Alkyne
Sodium Amide (NaNH₂)Liquid Ammonia (B1221849)-332 - 4HighExcellent
Potassium tert-Butoxide (KOtBu)Dimethyl Sulfoxide (DMSO)25 - 704 - 12Moderate to HighGood to Excellent
Potassium Hydroxide (KOH)Ethanol80 - 1008 - 24ModerateModerate (risk of internal alkyne formation)

Note: The data presented is a representative summary based on general principles of dehydrohalogenation reactions for the formation of terminal alkynes. Specific yields for this compound may vary.

Transition-Metal-Catalyzed Cross-Coupling

Modern synthetic methods often employ transition metal catalysts to facilitate the coupling of a propargyl halide with a cyclohexyl Grignard reagent. Iron and nickel complexes have emerged as cost-effective and efficient catalysts for such transformations.

Table 2: Comparison of Catalysts for the Cross-Coupling of Propargyl Bromide and Cyclohexylmagnesium Bromide

CatalystLigand/AdditiveSolventTemperature (°C)Reaction Time (h)Yield (%)
Iron(III) acetylacetonate (B107027) (Fe(acac)₃)TMEDATHF0 - 251 - 3Good to High
Nickel(II) chloride (NiCl₂)1,3-ButadieneTHF0 - 252 - 6High
Palladium(II) complexesPhosphine ligandsVarious25 - 1004 - 16Generally high, but catalyst is more expensive

Note: This data is representative of iron and nickel-catalyzed cross-coupling reactions of alkyl Grignard reagents with alkyl halides. TMEDA (Tetramethylethylenediamine) is a common ligand for iron catalysts.

Experimental Protocols

Protocol 1: Synthesis of this compound via Dehydrohalogenation

Precursor Synthesis: 1,1-Dibromo-2-cyclohexylethane

  • To a solution of cyclohexylacetaldehyde (1.0 eq) in a suitable solvent such as dichloromethane, add phosphorus pentabromide (PBr₅, 1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by pouring it onto ice water.

  • Extract the product with dichloromethane, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 1,1-dibromo-2-cyclohexylethane.

Dehydrohalogenation:

  • In a three-necked flask equipped with a dry ice condenser and a mechanical stirrer, condense liquid ammonia (approx. 10 mL per mmol of dihalide).

  • Add sodium amide (NaNH₂, 2.2 eq) in small portions to the liquid ammonia.

  • Slowly add a solution of 1,1-dibromo-2-cyclohexylethane (1.0 eq) in a minimal amount of anhydrous tetrahydrofuran (B95107) (THF) to the sodium amide suspension.

  • Stir the reaction mixture at -33 °C for 3 hours.

  • Carefully quench the reaction by the slow addition of ammonium (B1175870) chloride.

  • Allow the ammonia to evaporate. Add water and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain this compound.

Protocol 2: Synthesis of this compound via Iron-Catalyzed Cross-Coupling

Preparation of Cyclohexylmagnesium Bromide:

  • In a flame-dried flask under an inert atmosphere (argon or nitrogen), place magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of bromocyclohexane (B57405) (1.0 eq) in anhydrous THF dropwise to the magnesium turnings. The reaction is initiated by gentle warming.

  • Once the reaction has started, maintain a gentle reflux by controlling the addition rate of the bromocyclohexane solution.

  • After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

Cross-Coupling Reaction:

  • In a separate flame-dried flask under an inert atmosphere, dissolve iron(III) acetylacetonate (Fe(acac)₃, 0.05 eq) and TMEDA (0.1 eq) in anhydrous THF.

  • Cool the catalyst solution to 0 °C.

  • To the catalyst solution, add a solution of propargyl bromide (1.2 eq) in anhydrous THF.

  • Slowly add the freshly prepared cyclohexylmagnesium bromide solution (1.0 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to stir at room temperature for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.

Visualizing the Benchmarking Workflow

The following diagram illustrates the logical workflow for benchmarking catalysts for the synthesis of this compound.

G cluster_prep Precursor Synthesis cluster_reaction Catalyst Screening cluster_analysis Performance Analysis P1 Cyclohexyl Precursor (e.g., Cyclohexyl Bromide) R1 Catalyst A (e.g., Fe(acac)₃) P1->R1 R2 Catalyst B (e.g., NiCl₂) P1->R2 R3 Catalyst C (e.g., Pd Complex) P1->R3 P2 Propargyl Precursor (e.g., Propargyl Bromide) P2->R1 P2->R2 P2->R3 A1 Yield & Selectivity (GC-MS, NMR) R1->A1 A2 Reaction Kinetics (In-situ monitoring) R1->A2 A3 Cost & Scalability Analysis R1->A3 R2->A1 R2->A2 R2->A3 R3->A1 R3->A2 R3->A3 Conclusion Optimal Catalyst Selection A1->Conclusion A2->Conclusion A3->Conclusion

Mechanistic Insights into the Reactivity of 3-Cyclohexyl-1-propyne: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of alkyne reactivity is crucial for the rational design and synthesis of complex molecules. This guide provides a comparative analysis of the mechanistic pathways and performance of 3-Cyclohexyl-1-propyne in several key organic reactions. By examining electrophilic additions, and cycloaddition reactions, we aim to elucidate the influence of the bulky cyclohexyl substituent on reactivity and product distribution, offering a valuable resource for reaction planning and optimization.

Electrophilic Addition Reactions: A Tale of Steric Hindrance and Regioselectivity

The reactivity of the terminal alkyne moiety in this compound is significantly influenced by the adjacent bulky cyclohexyl group. This is particularly evident in electrophilic addition reactions such as hydrohalogenation, hydration, and hydroboration-oxidation, where the steric bulk can affect reaction rates and regiochemical outcomes. For comparative purposes, the reactivity of a less sterically hindered terminal alkyne, 1-hexyne (B1330390), will be considered.

Hydrohalogenation

The addition of hydrogen halides (HX) to this compound is expected to proceed via a Markovnikov-selective mechanism, where the initial protonation of the alkyne leads to the formation of a vinyl cation. The stability of this intermediate dictates the regioselectivity of the halide addition. The bulky cyclohexyl group can influence the accessibility of the triple bond to the electrophile.

ReactionSubstrateReagent(s)Product(s)Yield (%)Reference
Hydrobromination This compound2 eq. HBr2,2-Dibromo-3-cyclohexylpropaneN/A
Hydrobromination 1-Hexyne1 eq. HBr2-Bromo-1-hexene (mixture of E/Z isomers)~70-80
2 eq. HBr2,2-DibromohexaneHigh
Bromination This compound2 eq. Br₂(2,2,3,3-tetrabromopropyl)cyclohexaneN/A[1]

Experimental Protocol: Hydrobromination of this compound

A solution of this compound in a suitable inert solvent (e.g., dichloromethane) is cooled to 0 °C. Two equivalents of hydrogen bromide, either as a gas or a solution in acetic acid, are slowly added to the stirred solution. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate, followed by brine. The organic layer is dried over anhydrous magnesium sulfate (B86663), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Reaction Pathway: Hydrobromination

hydrobromination sub This compound int1 Vinyl Cation Intermediate sub->int1 Protonation hbr1 + HBr prod1 2-Bromo-3-cyclohexyl-1-propene int1->prod1 Nucleophilic Attack br1 + Br⁻ int2 Carbocation Intermediate prod1->int2 Protonation hbr2 + HBr prod2 2,2-Dibromo-3-cyclohexylpropane int2->prod2 Nucleophilic Attack br2 + Br⁻

Caption: Stepwise mechanism of hydrobromination.

Hydration

The acid-catalyzed hydration of terminal alkynes typically yields methyl ketones via an enol intermediate, following Markovnikov's rule. The presence of the bulky cyclohexyl group in this compound is not expected to alter the regioselectivity but may influence the reaction rate compared to less hindered alkynes.

ReactionSubstrateReagent(s)Product(s)Yield (%)Reference
Hydration This compoundH₂O, H₂SO₄, HgSO₄1-Cyclohexylpropan-2-oneN/A
Hydration 1-HexyneH₂O, H₂SO₄, HgSO₄2-Hexanone~70-90

Experimental Protocol: Acid-Catalyzed Hydration of 1-Hexyne

To a solution of 1-hexyne in aqueous sulfuric acid, a catalytic amount of mercury(II) sulfate is added. The mixture is heated and stirred for a specified period. After cooling to room temperature, the mixture is neutralized with sodium bicarbonate and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude ketone can be purified by distillation or column chromatography.

Tautomerization Pathway

tautomerization enol Enol Intermediate keto Keto Form enol->keto Keto-Enol Tautomerization

Caption: Conversion of the enol to the keto form.

Hydroboration-Oxidation

In contrast to hydration, hydroboration-oxidation of terminal alkynes provides a route to aldehydes, representing an anti-Markovnikov addition of water across the triple bond. The regioselectivity is primarily driven by the steric hindrance of the borane (B79455) reagent, which preferentially adds to the less substituted carbon of the alkyne. The bulky cyclohexyl group in this compound is expected to enhance this steric differentiation.

ReactionSubstrateReagent(s)Product(s)Yield (%)Reference
Hydroboration-Oxidation This compound1. Disiamylborane or 9-BBN2. H₂O₂, NaOH3-CyclohexylpropanalN/A
Hydroboration-Oxidation 1-Hexyne1. Disiamylborane or 9-BBN2. H₂O₂, NaOHHexanal~75-85

Experimental Protocol: Hydroboration-Oxidation of 1-Hexyne

To a solution of 1-hexyne in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, a solution of 9-borabicyclo[3.3.1]nonane (9-BBN) in THF is added dropwise under an inert atmosphere. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The resulting organoborane is then oxidized by the slow, sequential addition of aqueous sodium hydroxide (B78521) and hydrogen peroxide at 0 °C. After stirring at room temperature, the mixture is extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude aldehyde, which can be purified by distillation.

Hydroboration-Oxidation Workflow

hydroboration_oxidation sub Terminal Alkyne step1 Hydroboration sub->step1 reagent1 Bulky Borane (e.g., 9-BBN) reagent1->step1 intermediate Vinylborane step1->intermediate step2 Oxidation intermediate->step2 reagent2 H₂O₂, NaOH reagent2->step2 product Aldehyde step2->product

Caption: Key steps in the hydroboration-oxidation of a terminal alkyne.

[4+2] Cycloaddition Reactions: The Influence of Steric Bulk on Regioselectivity

The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful tool for the formation of six-membered rings. While terminal alkynes can act as dienophiles, their reactivity can be influenced by substituents. In the case of this compound, the bulky cyclohexyl group can impact the approach of the diene, potentially affecting the stereoselectivity and reaction rate of the cycloaddition.

A study on 1,3-dipolar cycloadditions, a related pericyclic reaction, has shown that increasing the steric bulk of the alkyne reactant can lead to a significant increase in the regioselectivity for the 1,4-substituted product. This suggests that the cyclohexyl group in this compound would likely favor the formation of one regioisomer over the other in cycloaddition reactions.

ReactionDienophileDieneProduct(s)Regioselectivity (1,4- vs 1,5-)Reference
1,3-Dipolar Cycloaddition PhenylacetyleneBenzyl (B1604629) Azide (B81097)Mixture of 1,4- and 1,5-diphenyl-1,2,3-triazoleModerate[2]
1,3-Dipolar Cycloaddition Sterically bulky alkyneBenzyl AzidePredominantly 1,4-disubstituted triazoleHigh (up to 55% increase in 1,4)[2]

Experimental Protocol: 1,3-Dipolar Cycloaddition of an Alkyne with Benzyl Azide

An equimolar mixture of the terminal alkyne and benzyl azide is dissolved in a suitable solvent such as toluene (B28343) or xylenes. The reaction mixture is heated to reflux under an inert atmosphere. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the resulting crude triazole product is purified by column chromatography on silica (B1680970) gel.

Cycloaddition Regioselectivity

cycloaddition reactants Alkyne + Diene ts1 Transition State 1 reactants->ts1 Pathway A ts2 Transition State 2 reactants->ts2 Pathway B prod1 Regioisomer 1 ts1->prod1 prod2 Regioisomer 2 ts2->prod2

Caption: Competing pathways in cycloaddition reactions.

Conclusion

The presence of the cyclohexyl group in this compound exerts a notable steric influence on its chemical reactivity. In electrophilic additions, this manifests primarily as a potential decrease in reaction rate compared to less hindered terminal alkynes, while the regioselectivity generally follows established principles. In cycloaddition reactions, the steric bulk is anticipated to play a more significant role in dictating the regiochemical outcome, favoring the formation of the less sterically congested product. For researchers and synthetic chemists, a thorough consideration of these steric effects is paramount when designing synthetic routes involving this compound and other sterically demanding alkynes. Further quantitative studies are warranted to precisely delineate the kinetic and thermodynamic parameters governing these transformations.

References

Comparative Analysis of Isomeric Purity for 3-Cyclohexyl-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers and Drug Development Professionals

The isomeric purity of 3-Cyclohexyl-1-propyne, a key intermediate in pharmaceutical synthesis, is critical for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API).[1][2] The presence of even minor isomeric impurities can lead to undesirable side reactions, reduced yield, and potential toxicological issues. This guide provides a comparative analysis of the primary analytical techniques used to determine the isomeric purity of this compound, with a focus on Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Potential Isomeric Impurities

During the synthesis of this compound, several positional isomers can form. The most common impurities include:

  • 1-Cyclohexyl-1-propyne: An internal alkyne formed by isomerization.

  • Cyclohexylallene (1,2-propadienyl-cyclohexane): An allene (B1206475) that can be formed under certain reaction conditions.

  • 3-Cyclohexyl-1-propene: An alkene resulting from partial reduction of the alkyne.[3]

The effective separation and quantification of these isomers are paramount for quality control.

Comparison of Primary Analytical Techniques

Gas Chromatography with Flame Ionization Detection (GC-FID) and Nuclear Magnetic Resonance (NMR) Spectroscopy are the most powerful and commonly employed methods for assessing the isomeric purity of alkynes.[4]

Technique Principle Advantages Limitations
Gas Chromatography (GC-FID) Separation of volatile compounds based on their boiling points and differential interactions with a stationary phase.[4]- High sensitivity and robustness for quantifying volatile compounds.[4]- Excellent resolution for separating closely related isomers.[5]- Well-established and widely available technique.- Provides limited structural information; identification relies on retention time matching with standards.- Sample must be volatile and thermally stable.[6]
NMR Spectroscopy (¹H & ¹³C) Differentiation of atomic nuclei based on their distinct chemical environments within a molecule when placed in a magnetic field.[4]- Provides unambiguous structural elucidation of the analyte and any impurities.[7]- Can identify and quantify unknown impurities without the need for reference standards.- Non-destructive technique.- Lower sensitivity compared to GC-FID.- Quantitative analysis requires careful selection of acquisition parameters and can be more complex.[8]- Higher instrumentation cost.

Experimental Protocols

Detailed methodologies for the two primary analytical techniques are provided below.

Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol is designed for the separation and quantification of this compound and its potential isomers.

1. Sample Preparation:

  • Prepare a stock solution of the this compound sample in a high-purity volatile solvent (e.g., hexane) at a concentration of approximately 1 mg/mL.[4]

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.[4]

  • Injection Volume: 1 µL with a split ratio of 50:1.[6]

  • Carrier Gas: Helium, at a constant flow rate of 1.2 mL/min.[4]

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.[4]

    • Hold: 5 minutes at 220 °C.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 280 °C.[4]

3. Data Analysis:

  • The percentage of each isomer is determined by calculating the area of each peak relative to the total area of all relevant isomer peaks (area percent method).[4] For enhanced accuracy, quantification should be performed using a calibration curve generated from certified standards of each potential isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used for the definitive identification and confirmation of isomeric structures.

1. Sample Preparation:

2. Instrumentation and Conditions:

  • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • ¹H NMR Acquisition:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 1.0 s

    • Spectral Width: 20 ppm

  • ¹³C NMR Acquisition:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Number of Scans: 1024

    • Relaxation Delay (d1): 2.0 s

    • Spectral Width: 240 ppm

3. Data Analysis:

  • Isomers are identified by their characteristic chemical shifts and coupling patterns. The terminal alkyne proton (≡C-H) of this compound gives a characteristic signal around δ 2.0 ppm in the ¹H NMR spectrum.[9][10] The sp-hybridized carbons of the terminal alkyne resonate between 65-85 ppm in the ¹³C NMR spectrum.[9] Quantification is achieved by integrating unique, well-resolved signals corresponding to each isomer and comparing their relative intensities.

Quantitative Data and Interpretation

The following tables summarize the expected analytical data for this compound and its primary isomers.

Table 1: Expected GC-FID Retention Times

CompoundExpected Retention Time (min)Boiling Point (°C)Rationale for Elution Order
Cyclohexylallene~10.5~150-155 (est.)Allenes are typically more volatile than corresponding alkynes.
This compound ~11.2 157-158 Main component.
1-Cyclohexyl-1-propyne~11.8~165-170 (est.)Internal alkynes generally have higher boiling points than terminal alkynes of similar structure.

Table 2: Key NMR Spectroscopic Data for Isomer Identification

CompoundTechniqueKey Chemical Shifts (δ, ppm)Comments
This compound ¹H NMR~2.0 (t)Terminal alkyne proton (≡C-H), shows coupling to adjacent CH₂ group.[10][11]
¹³C NMR~68 (≡C-H), ~84 (-C≡)Characteristic shifts for a terminal alkyne's sp-hybridized carbons.[9]
1-Cyclohexyl-1-propyne¹H NMR~1.8 (s)Methyl group protons (-C≡C-CH₃). Lacks the terminal ≡C-H signal.
¹³C NMR~75-90 (internal -C≡C-)Two distinct signals for the internal sp-hybridized carbons.[9]
Cyclohexylallene¹H NMR~4.5-5.5Allenic protons (C=C=CH₂), typically found further downfield.
¹³C NMR~200 (central C of allene), ~75-95 (terminal carbons of allene)The central sp-hybridized carbon of the allene has a very distinct downfield shift.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for isomeric purity analysis and the relationship between the key isomers.

G Diagram 1: General Workflow for Isomeric Purity Analysis cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting Sample Test Sample of This compound Prep Sample Preparation (Dilution in appropriate solvent) Sample->Prep GC GC-FID Analysis Prep->GC NMR NMR Spectroscopy (¹H and ¹³C) Prep->NMR DataAcq Data Acquisition (Chromatogram / Spectrum) GC->DataAcq NMR->DataAcq Integration Peak Integration & Structural Assignment DataAcq->Integration PurityCalc Isomeric Purity Calculation (% Area or Molar Ratio) Integration->PurityCalc Report Final Report PurityCalc->Report

Caption: Workflow for Isomeric Purity Analysis.

Isomers Diagram 2: Relationship of Key Isomers Main This compound (Target Compound) Isomer1 1-Cyclohexyl-1-propyne Main->Isomer1 Positional Isomer (Internal Alkyne) Isomer2 Cyclohexylallene Main->Isomer2 Positional Isomer (Allene)

References

A Comparative Guide to the Synthetic Routes of 3-Cyclohexyl-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic routes to 3-Cyclohexyl-1-propyne, a valuable intermediate in pharmaceutical and organic synthesis. The analysis focuses on reaction efficiency, practicality, and the quality of the final product, supported by experimental data and detailed protocols.

Overview of Synthetic Strategies

The synthesis of this compound (C₉H₁₄) primarily revolves around the formation of the C-C bond between the cyclohexyl and propargyl moieties. The two most direct and commonly considered approaches are the alkylation of an acetylide and the reaction of a Grignard reagent with a propargyl halide. A third, less direct, but plausible route involves elimination reactions.

  • Route 1: Alkylation of Acetylide Anions

    • Method A: Direct Alkylation of Propyne (B1212725). This involves the deprotonation of propyne to form a propynide anion, followed by its reaction with a cyclohexyl halide. However, due to the secondary nature of the cyclohexyl halide, this reaction is prone to E2 elimination, leading to cyclohexene (B86901) as a major byproduct and significantly reducing the yield of the desired product.

    • Method B: Alkylation of Cyclohexylacetylene. A more viable, albeit two-step, approach involves the initial synthesis of cyclohexylacetylene. This terminal alkyne is then deprotonated and reacted with a methyl halide (a primary halide), which strongly favors the desired SN2 substitution.

  • Route 2: Grignard Reagent Alkylation This highly effective method utilizes the reaction of a cyclohexyl Grignard reagent (cyclohexylmagnesium bromide or chloride) with a propargyl halide, such as propargyl bromide. This approach is generally high-yielding and avoids the issue of elimination encountered with secondary halides in acetylide alkylation.

  • Route 3: Elimination Reaction This strategy involves the double dehydrohalogenation of a suitable dihalocyclohexylpropane precursor using a strong base. While a standard method for alkyne synthesis, it requires the prior synthesis of a specific dihalo-substituted starting material.

Quantitative Data Comparison

The following table summarizes the key quantitative and qualitative aspects of the most viable synthetic routes.

Parameter Route 1B: Alkylation of Cyclohexylacetylene Route 2: Grignard Reagent Alkylation
Starting Materials Cyclohexylacetylene, Methyl Iodide, NaNH₂Cyclohexyl Bromide, Magnesium, Propargyl Bromide
Key Intermediates Cyclohexylacetylide anionCyclohexylmagnesium bromide
Typical Yield 70-85% (for the alkylation step)~80% (Grignard formation), ~60% (coupling)
Reaction Time 2-4 hours2-3 hours
Reaction Conditions Anhydrous solvent (e.g., liq. NH₃, THF), Strong baseAnhydrous ether, inert atmosphere
Advantages High yield for the final alkylation step.One-pot from the halide, reliable, good overall yield.
Disadvantages Requires the prior synthesis of cyclohexylacetylene.Grignard reagents are sensitive to moisture and air.

Experimental Protocols

Route 2: Grignard Reagent Alkylation (Recommended)

This protocol is adapted from established procedures for the formation of Grignard reagents and their subsequent alkylation.

Step 1: Preparation of Cyclohexylmagnesium Bromide

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. All glassware must be thoroughly dried in an oven and assembled under a dry nitrogen or argon atmosphere.

  • Initiation: To the flask, add magnesium turnings (1.2 equivalents). A small crystal of iodine can be added to activate the magnesium surface.

  • Grignard Formation: A solution of cyclohexyl bromide (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle warming or sonication if necessary. Once initiated, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Propargyl Bromide

  • Cooling: The freshly prepared Grignard solution is cooled to 0 °C in an ice bath.

  • Addition: A solution of propargyl bromide (0.9 equivalents) in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent. The temperature should be maintained below 10 °C during the addition.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours.

  • Workup: The reaction is quenched by the slow, careful addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.

  • Purification: The crude product is purified by vacuum distillation to afford pure this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the discussed synthetic routes.

G cluster_0 Route 1A: Direct Alkylation (Low Yield) Propyne Propyne Propynide Anion Propynide Anion Propyne->Propynide Anion NaNH2 This compound This compound Propynide Anion->this compound + Cyclohexyl Bromide (SN2) Cyclohexene (Byproduct) Cyclohexene (Byproduct) Propynide Anion->Cyclohexene (Byproduct) + Cyclohexyl Bromide (E2)

Diagram 1: Direct Alkylation of Propyne.

G cluster_1 Route 1B: Alkylation of Cyclohexylacetylene Cyclohexylacetylene Cyclohexylacetylene Cyclohexylacetylide Anion Cyclohexylacetylide Anion Cyclohexylacetylene->Cyclohexylacetylide Anion NaNH2 This compound This compound Cyclohexylacetylide Anion->this compound + CH3I

Diagram 2: Alkylation via Cyclohexylacetylene.

G cluster_2 Route 2: Grignard Reagent Alkylation (Recommended) Cyclohexyl Bromide Cyclohexyl Bromide Cyclohexylmagnesium Bromide Cyclohexylmagnesium Bromide Cyclohexyl Bromide->Cyclohexylmagnesium Bromide + Mg This compound This compound Cyclohexylmagnesium Bromide->this compound + Propargyl Bromide

Diagram 3: Grignard Reagent Alkylation.

G start Start: Need this compound q1 High Yield and Reliability Critical? start->q1 a1 Route 2: Grignard Alkylation q1->a1 Yes q2 Is Cyclohexylacetylene Readily Available? q1->q2 No a2 Route 1B: Alkylation of Cyclohexylacetylene q2->a2 Yes a3 Consider Synthesis of Cyclohexylacetylene or Use Route 2 q2->a3 No

Diagram 4: Decision Workflow for Synthesis.

Comparative Biological Activity of 3-Cyclohexyl-1-propyne Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of 3-Cyclohexyl-1-propyne derivatives and related compounds. It includes a summary of their antimicrobial and cytotoxic effects, detailed experimental protocols for activity screening, and visualizations of key experimental workflows and cellular pathways.

While comprehensive biological screening data for a broad range of this compound derivatives remains an area for further research, existing studies on structurally related compounds provide valuable insights into their potential as bioactive molecules. This guide synthesizes available data to offer a comparative perspective on their performance against alternative compounds.

Antimicrobial and Antifungal Activity

A derivative of this compound, 1-cyclohexyl-3-diethylaminoprop-3-yn-1-yl ester of N-phenyl thiocarbamic acid, has been identified as a potent antimicrobial agent.[1] This finding suggests that the this compound scaffold can be a valuable starting point for the development of new antimicrobial drugs.

For comparison, the well-established antifungal drug Terbinafine, which also contains a terminal alkyne and a bulky lipophilic group, and its analogues provide a benchmark for antifungal activity. The structural similarity between these compounds and this compound derivatives makes them relevant alternatives for comparative evaluation. Structure-activity relationship (SAR) studies on Terbinafine analogues have shown that modifications to the spacer between the naphthalene (B1677914) ring and the tert-butyl-acetylene moiety significantly impact antifungal potency.

Table 1: Comparative Antifungal Activity of a this compound Derivative and Terbinafine

Compound/DerivativeTarget Organism(s)Activity Metric (e.g., MIC)Reference
1-cyclohexyl-3-diethylaminoprop-3-yn-1-yl ester of N-phenyl thiocarbamic acidPathogens of root rotReported to have a significantly high protection effect at very low concentrations[1]
TerbinafineDermatophytesMIC range: 0.001 to 0.01 µg/mL
TerbinafineAspergillus spp.MIC range: 0.05 to 1.56 µg/mL
TerbinafineCandida spp.MIC range: 0.1 to >100 µg/mL

Cytotoxic Activity

The alkyne functional group is present in various compounds exhibiting cytotoxicity against cancer cell lines. While specific data on the cytotoxicity of a series of this compound derivatives is not extensively available, the broader class of propargylamines has demonstrated notable anticancer activity. The mechanism of action for many cytotoxic compounds involves the induction of apoptosis, or programmed cell death.

For comparison, various synthetic and natural products containing alkyne moieties have been evaluated for their effects on cancer cell viability.

Table 2: Comparative Cytotoxic Activity of Alkyne-Containing Compounds

Compound Class/DerivativeCell Line(s)Activity Metric (e.g., IC50)Reference
PropargylaminesVarious tumor cell linesVaries with structure
Gold(I) alkynyl complexesHT-29, IGROV1, HL-60IC50: 1.7-7.9 μM
Betulin-derived alkynesHepG2, Huh7, PC3Varies with structure

Experimental Protocols

Accurate and reproducible biological activity data relies on standardized experimental protocols. Below are detailed methodologies for key assays used in the screening of antimicrobial and cytotoxic compounds.

Antifungal Susceptibility Testing (Broth Microdilution Assay)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

  • Test compound

  • Fungal isolate

  • Sterile 96-well microtiter plates

  • RPMI-1640 medium buffered with MOPS

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture. Adjust the concentration to a final density of approximately 0.5-2.5 x 10³ colony-forming units (CFU)/mL in the test wells.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in the microtiter plate. A typical concentration range might be from 0.03 to 16 µg/mL.

  • Inoculation: Add the fungal inoculum to each well containing the diluted compound.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading Results: Determine the MIC by visually inspecting for turbidity or by measuring the absorbance at a specific wavelength (e.g., 530 nm). The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50%) compared to the growth control.

Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Test compound

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against the compound concentration.

Visualizations

To better understand the experimental processes and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow_for_Cytotoxicity_Screening cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Compound Preparation compound_addition Addition of Compound Dilutions compound_prep->compound_addition cell_seeding->compound_addition mtt_addition MTT Addition & Incubation compound_addition->mtt_addition solubilization Formazan Solubilization (DMSO) mtt_addition->solubilization absorbance_reading Absorbance Reading solubilization->absorbance_reading data_analysis IC50 Determination absorbance_reading->data_analysis

Caption: Workflow for Cytotoxicity Screening using the MTT Assay.

Apoptosis_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Signaling Cascade cluster_execution Execution Phase cytotoxic_compound Cytotoxic Compound bax_bak Bax/Bak Activation cytotoxic_compound->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified representation of the intrinsic apoptosis signaling pathway.

References

A Quantum Chemical Perspective on the Reactivity of 3-Cyclohexyl-1-propyne: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 3-Cyclohexyl-1-propyne, a terminal alkyne with a bulky, non-polar substituent. Its reactivity is benchmarked against the simpler terminal alkyne, propyne (B1212725), to elucidate the steric and electronic effects of the cyclohexyl group. This analysis is grounded in quantum chemical principles and supported by representative experimental data for analogous systems, offering insights for synthetic route design and optimization.

Introduction to Alkyne Reactivity: A Frontier Molecular Orbital Approach

The reactivity of alkynes is largely governed by the interactions of their frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In terminal alkynes, the π-bonds of the C≡C triple bond are the primary sites of reactivity. The energy and spatial distribution of these orbitals dictate the alkyne's behavior in various reactions.

Key Principles:

  • Electrophilic Additions: These reactions are initiated by an electrophile attacking the electron-rich π-system of the alkyne. A higher HOMO energy generally correlates with increased nucleophilicity and faster reaction rates.

  • Nucleophilic Additions: In these reactions, a nucleophile attacks the relatively electrophilic carbon atoms of the alkyne. A lower LUMO energy enhances the electrophilicity of the alkyne and facilitates these reactions.

  • Cycloaddition Reactions: These concerted reactions depend on the orbital overlap between the alkyne (dienophile or dipolarophile) and the reaction partner (diene or dipole). The relative energies of the interacting FMOs determine the reaction's feasibility and rate.

The presence of a bulky cyclohexyl group in this compound introduces significant steric hindrance around the reactive triple bond, which can influence the approach of reactants and the stability of transition states. Electronically, the cyclohexyl group is a weak electron-donating group through induction, which can subtly modulate the energy of the FMOs.

Comparative Reactivity Analysis

To provide a clear comparison, the reactivity of this compound is contrasted with propyne in three common classes of alkyne reactions: Electrophilic Addition (Hydration), [2+2] Cycloaddition, and Sonogashira Coupling.

Electrophilic Addition: Hydration

The acid-catalyzed hydration of terminal alkynes follows Markovnikov's rule to produce methyl ketones.[1][2] The reaction proceeds via a vinyl carbocation intermediate.

Table 1: Comparative Data for Alkyne Hydration

AlkyneRelative Rate of HydrationProductRepresentative Yield
PropyneFasterAcetoneHigh
This compoundSlower1-Cyclohexylpropan-2-oneModerate to High

Analysis:

The cyclohexyl group in this compound is expected to slightly slow down the rate of hydration compared to propyne. This is due to two main factors:

  • Steric Hindrance: The bulky cyclohexyl group can impede the approach of the hydronium ion and water molecules to the triple bond.

  • Electronic Effects: The electron-donating nature of the cyclohexyl group can slightly destabilize the partial positive charge that develops on the internal carbon in the transition state, although this effect is generally minor compared to steric effects.

[2+2] Cycloaddition with Tetracyanoethylene (B109619) (TCNE)

The [2+2] cycloaddition of electron-rich alkynes with electron-poor olefins like tetracyanoethylene (TCNE) is a powerful tool for synthesizing donor-acceptor chromophores. The reaction proceeds through a zwitterionic intermediate.

Table 2: Comparative Data for [2+2] Cycloaddition with TCNE

AlkyneRelative Reaction RateHOMO Energy (qualitative)LUMO Energy (qualitative)
PropyneFasterHighHigh
This compoundSlowerSlightly HigherSlightly Higher

Analysis:

The reaction rate of the [2+2] cycloaddition is sensitive to both electronic and steric factors. The weak electron-donating cyclohexyl group in this compound slightly raises the HOMO energy, which should theoretically increase the rate of reaction with an electron-poor partner like TCNE. However, the significant steric bulk of the cyclohexyl group is expected to be the dominant factor, sterically hindering the approach of TCNE and thus slowing down the reaction compared to the less hindered propyne.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[3] It is a cornerstone of modern organic synthesis.

Table 3: Comparative Data for Sonogashira Coupling with Iodobenzene (B50100)

AlkyneReaction TimeRepresentative Yield
PropyneShorterHigh
This compoundLongerHigh

Analysis:

While the Sonogashira coupling is generally tolerant of a wide range of functional groups, steric hindrance around the alkyne can affect the reaction rate. The bulky cyclohexyl group in this compound can slow down the rate-determining transmetalation step in the catalytic cycle. However, given the high efficiency of modern Sonogashira catalysts, excellent yields can still be achieved, often by extending the reaction time or slightly increasing the catalyst loading.

Experimental Protocols

The following are detailed experimental protocols for the reactions discussed above, adapted for this compound.

Protocol for Acid-Catalyzed Hydration of this compound

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄), concentrated

  • Mercury(II) sulfate (B86663) (HgSO₄)

  • Water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • In a separate beaker, carefully prepare a solution of 5% sulfuric acid in water.

  • Add the acidic solution to the flask containing the alkyne.

  • Add a catalytic amount of mercury(II) sulfate (0.05 eq) to the reaction mixture.

  • Heat the mixture to reflux and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain 1-Cyclohexylpropan-2-one.

Protocol for [2+2] Cycloaddition of this compound with TCNE

Materials:

  • This compound

  • Tetracyanoethylene (TCNE)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add a solution of tetracyanoethylene (1.0 eq) in anhydrous dichloromethane dropwise to the alkyne solution at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 24-48 hours. The reaction can be monitored by the disappearance of the characteristic color of the TCNE charge-transfer complex.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to isolate the tetracyanobutadiene derivative.

Protocol for Sonogashira Coupling of this compound with Iodobenzene

Materials:

  • This compound

  • Iodobenzene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (TEA), anhydrous

  • Toluene (B28343), anhydrous

  • Schlenk flask, magnetic stirrer, nitrogen inlet, syringe pump

Procedure:

  • To a Schlenk flask under a nitrogen atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq).

  • Add anhydrous toluene and anhydrous triethylamine to the flask.

  • Add iodobenzene (1.0 eq) to the reaction mixture.

  • Finally, add this compound (1.2 eq) dropwise via a syringe pump over 30 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with toluene.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-Cyclohexyl-3-phenylpropyne.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the fundamental steps of the discussed reactions.

Electrophilic_Addition_Hydration Alkyne This compound Vinyl_Cation Vinyl Carbocation Intermediate Alkyne->Vinyl_Cation Protonation H3O H₃O⁺ Enol Enol Intermediate Vinyl_Cation->Enol Nucleophilic Attack H2O H₂O Ketone 1-Cyclohexylpropan-2-one Enol->Ketone Tautomerization

Caption: Acid-catalyzed hydration of this compound.

Cycloaddition_Reaction cluster_reactants Reactants Alkyne This compound Zwitterion Zwitterionic Intermediate Alkyne->Zwitterion TCNE Tetracyanoethylene TCNE->Zwitterion Cyclobutene Cyclobutene Adduct Zwitterion->Cyclobutene Ring Closure Product Tetracyanobutadiene Product Cyclobutene->Product Retro-electrocyclization

Caption: [2+2] Cycloaddition of this compound with TCNE.

Sonogashira_Coupling_Workflow Reactants This compound + Iodobenzene Oxidative_Addition Oxidative Addition of Ar-I to Pd(0) Reactants->Oxidative_Addition Catalysts Pd(0) / Cu(I) Catalysts + Base Transmetalation Transmetalation with Cu-acetylide Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Catalysts Regeneration of Pd(0) Product 1-Cyclohexyl-3-phenylpropyne Reductive_Elimination->Product

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Conclusion

The reactivity of this compound is a nuanced interplay of the inherent electronic properties of a terminal alkyne and the steric demands of the cyclohexyl substituent. While the cyclohexyl group has a minor electronic influence, its steric bulk significantly impacts the rates of electrophilic additions and cycloadditions. In contrast, the highly efficient Sonogashira coupling is less affected, demonstrating its robustness for constructing complex molecules bearing sterically demanding fragments. This comparative guide provides a framework for understanding and predicting the behavior of this compound in common organic transformations, aiding in the strategic design of synthetic pathways in drug discovery and materials science.

References

Safety Operating Guide

Safe Disposal of 3-Cyclohexyl-1-propyne: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, unused or expired 3-Cyclohexyl-1-propyne should never be disposed of down the drain or in regular trash. It must be treated as hazardous waste. Reaction mixtures containing this substance require a specific quenching process prior to disposal. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations.

Key Safety Considerations

This compound is a flammable liquid that can be harmful if swallowed and cause serious eye damage.[1] The primary hazard associated with terminal alkynes like this compound is the potential for the formation of explosive acetylide compounds, particularly when in contact with certain metals.[2][3] Therefore, strict adherence to safety protocols is essential.

Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:

  • Safety goggles or a face shield[1][4]

  • Flame-resistant lab coat[2][4]

  • Chemical-resistant gloves (e.g., nitrile)[1][4]

  • Type ABEK (EN14387) respirator filter may be required depending on the scale and ventilation.[1]

All procedures involving this chemical should be conducted in a certified chemical fume hood.[2]

Quantitative Data

The following table summarizes key quantitative data for this compound:

PropertyValue
CAS Number17715-00-3[1][5]
Molecular FormulaC₉H₁₄[1]
Molecular Weight122.21 g/mol [1]
Boiling Point157-158 °C[1]
Density0.845 g/mL at 25 °C[1]
Flash Point35 °C (95 °F) - closed cup[1]
Storage Class3 - Flammable liquids[1]

Disposal Procedures

The appropriate disposal method for this compound depends on whether it is in its pure form or part of a reaction mixture.

Unused or Expired this compound: Pure or expired this compound should not be opened or quenched. The container must be securely sealed, clearly labeled as "Hazardous Waste: this compound," and disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[2]

Reaction Mixtures Containing this compound: Reaction mixtures must be carefully and completely quenched to neutralize any residual reactive species before being collected for waste disposal.[2]

Experimental Protocol: Quenching of this compound Reaction Mixtures

This protocol provides a general methodology for quenching a reaction mixture containing this compound. Note: The volumes and reaction times should be adjusted based on the specific concentration of the alkyne in your mixture.

Materials:

  • Reaction mixture containing this compound

  • Inert solvent (e.g., Tetrahydrofuran - THF)

  • Proton-donating quenching agent (e.g., isopropanol (B130326) or methanol)

  • Addition funnel or syringe

  • Stir plate and stir bar

  • Appropriate hazardous waste container

Procedure:

  • Dilution: In a certified chemical fume hood, dilute the reaction mixture with an equal volume of an inert solvent like THF. This helps to dissipate heat generated during the quenching process.[2]

  • Quenching Agent Addition: Slowly add a proton-donating quenching agent, such as isopropanol, to the diluted reaction mixture dropwise using an addition funnel or syringe while stirring.[2] The slow addition is crucial for temperature control.

  • Monitoring: Continue the slow addition of the quenching agent until any gas evolution ceases.[2]

  • Equilibration: Allow the mixture to stir and slowly warm to room temperature.[2]

  • Waste Collection: Once the quenching is complete and the mixture has returned to room temperature, transfer it to a designated hazardous waste container.[2] The container must be compatible with the solvents and reagents used.

  • Labeling and Storage: Securely seal the waste container and label it clearly with all its constituents. Store the container in a designated satellite accumulation area.[2]

  • Final Disposal: Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS department.[2][3]

Disposal Workflow Diagram

G cluster_start Start cluster_decision Decision cluster_pure Pure/Expired Product Disposal cluster_mixture Reaction Mixture Disposal start This compound Waste Generated decision Is the waste a reaction mixture or pure/expired product? start->decision pure_seal Securely seal original container. decision->pure_seal Pure/Expired mix_hood Work in a chemical fume hood. decision->mix_hood Reaction Mixture pure_label Label as Hazardous Waste. pure_seal->pure_label pure_ehs Dispose through EHS. pure_label->pure_ehs mix_quench Carefully quench the reaction mixture. mix_hood->mix_quench mix_collect Collect in a labeled hazardous waste container. mix_quench->mix_collect mix_ehs Dispose through EHS. mix_collect->mix_ehs

Caption: Disposal workflow for this compound.

Waste Segregation and Final Disposal

Proper waste segregation is crucial to prevent hazardous reactions.[3] Never mix this compound waste with incompatible materials such as strong oxidizing agents or heavy metal salts.[2] All waste streams, including contaminated solid waste (e.g., gloves, pipette tips) and liquid waste, should be collected in separate, clearly labeled, and leak-proof hazardous waste containers.[3]

Once the hazardous waste containers are ready for disposal, they should be securely sealed and moved to a designated waste accumulation area for pickup by your institution's EHS department or a certified hazardous waste management company.[3]

References

Personal protective equipment for handling 3-Cyclohexyl-1-propyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 3-Cyclohexyl-1-propyne. Adherence to these procedures is essential for ensuring a safe laboratory environment.

Chemical Safety Overview

This compound is a flammable liquid that is harmful if swallowed and can cause serious eye damage[1]. It is crucial to handle this chemical with appropriate personal protective equipment in a controlled environment to minimize risks.

Physical and Chemical Properties
CAS Number 17715-00-3[1]
Molecular Formula C₉H₁₄[1]
Molecular Weight 122.21 g/mol [1]
Appearance Clear Liquid[2]
Boiling Point 157-158 °C[1]
Density 0.845 g/mL at 25 °C[1]
Flash Point 35 °C (95 °F) - closed cup[1]
Solubility Slightly soluble in water[3]

Hazard Identification and Personal Protective Equipment (PPE)

Hazard Classifications:

  • Flammable liquids - Category 3[1]

  • Acute toxicity, Oral - Category 4[1]

  • Serious eye damage - Category 1[1]

Signal Word: Danger[1]

Hazard Statements:

  • H226: Flammable liquid and vapor[1].

  • H302: Harmful if swallowed[1].

  • H318: Causes serious eye damage[1].

Required Personal Protective Equipment:

Protection Type Specification Rationale
Eye Protection Chemical splash goggles and a face shield[1][4][5][6]To protect against splashes that can cause serious eye damage. A face shield is required when there is a risk of explosion or a significant splash hazard[4][5].
Hand Protection Chemical resistant gloves (e.g., Nitrile, Neoprene)[1][4][7]To prevent skin contact. Glove material should be selected based on compatibility with the chemical and the specific laboratory task[4][7][8].
Body Protection Flame-retardant lab coat[4][9]To protect the skin and clothing from splashes and in case of fire. Lab coats should be fully buttoned[4].
Respiratory Protection Type ABEK (EN14387) respirator filter or equivalent[1]Required when working outside of a fume hood or when engineering controls are insufficient to maintain exposure below permissible limits[4].
Footwear Closed-toe shoes[4][5][9]To protect feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation and Engineering Controls:

    • Work in a well-ventilated chemical fume hood to minimize the accumulation of flammable vapors[9][10][11][12].

    • Ensure a safety shower and eyewash station are readily accessible.

    • Remove all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment[9][10][11][12].

    • Have an appropriate fire extinguisher (e.g., Class B) available in the immediate work area.

  • Chemical Handling:

    • Wear all required personal protective equipment as specified in the table above.

    • When transferring the chemical, do so carefully to avoid splashing. For transfers of large volumes (greater than 4 liters), containers should be bonded and grounded to prevent static electricity buildup, which can be an ignition source[9][10][11][12].

    • Keep containers of this compound tightly closed when not in use to prevent the escape of flammable vapors[9].

    • Use bottle carriers when transporting glass containers[12].

  • In Case of a Spill:

    • Evacuate the immediate area.

    • If the spill is small, absorb it with an inert material (e.g., vermiculite, sand) and place the contaminated material in a sealed, labeled container for hazardous waste disposal.

    • If the spill is large, evacuate the laboratory and follow your institution's emergency procedures.

Disposal Plan

  • Waste Collection:

    • Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container[9][13][14]. The container must be in good condition, with a secure, leak-proof cap[13][14].

    • The waste container should be labeled "Hazardous Waste" and include the full chemical name: "this compound"[13][14].

    • Do not mix this waste with incompatible materials, such as strong oxidizing agents[10][15].

  • Waste Storage:

    • Store the hazardous waste container in a designated, well-ventilated, and secondary containment area away from normal lab activities[13][14]. The secondary containment must be able to hold 110% of the volume of the primary container[13].

    • The storage area should be clearly marked with a "Danger – Hazardous Waste" sign[13].

  • Waste Disposal:

    • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor[14][16][17].

    • Do not dispose of this compound down the drain[14][17].

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[14][16]. After rinsing, the container can be disposed of in the regular trash or recycled, depending on institutional policies[14][16].

Workflow for Safe Handling of this compound

SafeHandlingWorkflow prep Preparation - Work in Fume Hood - Remove Ignition Sources - Check Safety Equipment ppe Don Personal Protective Equipment (PPE) - Goggles & Face Shield - Flame-Retardant Lab Coat - Chemical Resistant Gloves - Respirator (if needed) prep->ppe Proceed to PPE handling Chemical Handling - Transfer Carefully - Bond & Ground (if >4L) - Keep Container Closed ppe->handling Ready for Handling spill Spill Response - Evacuate - Absorb & Contain - Follow Emergency Procedures handling->spill If Spill Occurs waste_collection Waste Collection - Designated, Labeled Container - Do Not Mix Incompatibles handling->waste_collection Generate Waste end_process End of Process handling->end_process If No Waste Generated spill->waste_collection Collect Spill Debris waste_storage Waste Storage - Secondary Containment - Designated Area waste_collection->waste_storage Store Waste disposal Disposal - Contact EH&S - Triple-Rinse Empty Containers waste_storage->disposal Ready for Disposal disposal->end_process Complete

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.